Product packaging for 5-Fluoro-2-methylphenol(Cat. No.:CAS No. 452-85-7)

5-Fluoro-2-methylphenol

カタログ番号: B1304799
CAS番号: 452-85-7
分子量: 126.13 g/mol
InChIキー: CKJOSIHYVLHIER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Fluoro-2-methylphenol is a useful research compound. Its molecular formula is C7H7FO and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO B1304799 5-Fluoro-2-methylphenol CAS No. 452-85-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJOSIHYVLHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379129
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-85-7
Record name 5-Fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenol, also known as 5-fluoro-o-cresol, is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The strategic incorporation of a fluorine atom into the phenolic ring often enhances metabolic stability, binding affinity, and bioavailability of the final active ingredient. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of each route's advantages and limitations. The methodologies discussed herein are designed to equip researchers and process chemists with the requisite knowledge to select and implement the most suitable synthesis strategy for their specific research and development needs.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a fluorine atom at the meta-position relative to the hydroxyl group and adjacent to the methyl group, imparts distinct chemical properties that are highly sought after in medicinal chemistry. This arrangement can influence the acidity of the phenolic proton, modulate the electron density of the aromatic ring, and provide a key recognition element for biological targets. Consequently, this compound serves as a vital intermediate in the production of selective serotonin reuptake inhibitors (SSRIs), other central nervous system agents, and various agrochemicals like herbicides and fungicides. The demand for efficient, scalable, and cost-effective synthetic routes to this versatile intermediate is therefore of paramount importance.

This technical guide will explore four principal synthetic strategies:

  • Direct Electrophilic Fluorination of 2-Methylphenol: A direct approach to introduce a fluorine atom onto the cresol backbone.

  • The Balz-Schiemann Reaction via Diazotization of 5-Amino-2-methylphenol: A classic and reliable method for the introduction of fluorine.

  • Multi-step Synthesis from 4-Fluoro-2-nitrotoluene: A pathway involving the transformation of functional groups on a pre-fluorinated scaffold.

  • The Baeyer-Villiger Oxidation of 2-Fluoro-5-methylbenzaldehyde: An elegant oxidation strategy to form the phenolic hydroxyl group.

Each of these pathways will be examined in detail, with a focus on the mechanistic rationale behind the chosen reagents and conditions, providing a solid foundation for procedural optimization and troubleshooting.

Pathway I: Direct Electrophilic Fluorination of 2-Methylphenol

The direct introduction of a fluorine atom onto an aromatic ring via electrophilic fluorination is an attractive and increasingly utilized strategy in modern organic synthesis. For the preparation of this compound, the starting material is the readily available and inexpensive 2-methylphenol (o-cresol). The key challenge in this approach is achieving the desired regioselectivity, as the hydroxyl and methyl groups direct electrophilic attack to different positions on the aromatic ring.

Mechanistic Rationale and Reagent Selection

The hydroxyl group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the case of 2-methylphenol, the positions ortho and para to the hydroxyl group are C4, C6, and the position para to the methyl group is C5. The interplay of these directing effects can lead to a mixture of isomers. However, by carefully selecting the fluorinating agent and reaction conditions, the formation of the desired 5-fluoro isomer can be favored.

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent known for its stability, ease of handling, and predictable reactivity. The mechanism of fluorination with Selectfluor is believed to proceed through a single-electron transfer (SET) pathway or a polar two-electron process, depending on the substrate.[1][2] For electron-rich aromatic compounds like phenols, the reaction is generally considered to be a polar, two-electron process. The bulky nature of the Selectfluor reagent can also play a role in directing the fluorination to the less sterically hindered C5 position.

Experimental Protocol: Electrophilic Fluorination with Selectfluor®

This protocol is adapted from established procedures for the fluorination of electron-rich aromatic compounds.

Workflow for Electrophilic Fluorination

Caption: General workflow for the electrophilic fluorination of 2-methylphenol.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, a solution of 2-methylphenol (1.0 equivalent) is prepared in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Selectfluor® (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous mixture is then extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound.

Data Summary and Considerations
ParameterValue/Observation
Starting Material 2-Methylphenol
Fluorinating Agent Selectfluor® (F-TEDA-BF₄)
Solvent Acetonitrile
Temperature Room Temperature
Typical Yield Moderate to Good (often with isomeric byproducts)
Purity High after chromatography

Advantages:

  • Direct, one-step conversion from a readily available starting material.

  • Mild reaction conditions.

  • Selectfluor® is a relatively safe and easy-to-handle electrophilic fluorine source.

Disadvantages:

  • Potential for the formation of regioisomers, requiring careful purification.

  • Selectfluor® is a relatively expensive reagent, which may be a consideration for large-scale synthesis.

Pathway II: The Balz-Schiemann Reaction via Diazotization

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[3] This pathway commences with 5-Amino-2-methylphenol, which is first diazotized and then converted to the target compound.

Mechanistic Principles

The reaction proceeds in two key stages:

  • Diazotization: The aromatic primary amine (5-amino-2-methylphenol) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Fluorination: The diazonium salt is then treated with a fluoride source, most commonly tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form the corresponding diazonium tetrafluoroborate. This salt is then isolated and thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

The regioselectivity of this pathway is excellent, as the position of the fluorine atom is predetermined by the location of the amino group on the starting material.

Experimental Protocol: Diazotization and Balz-Schiemann Reaction

This protocol is based on a well-established procedure for the synthesis of aryl fluorides from anilines.[4]

Workflow for the Balz-Schiemann Reaction

Caption: General workflow for the Balz-Schiemann synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Sulfuric Acid Solution: Prepare a hot sulfuric acid solution by cautiously adding concentrated sulfuric acid (7 mL) to water (21 mL).

  • Diazotization: To 5-amino-2-methylphenol (5 g, 40 mmol), add the hot sulfuric acid solution. Cool the resulting mixture in an ice bath for 30 minutes. A 10 mL aqueous solution of sodium nitrite (3.38 g, 48 mmol) is then added dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Formation of Diazonium Salt: The reaction mixture is stirred at 0°C for 45 minutes.

  • Work-up and Fluorination: The reaction mixture is diluted with 20 mL of cold water and treated with 0.3 g of urea to quench any excess nitrous acid. After stirring for an additional 10 minutes, the solution is filtered. To the filtrate, add 48% aqueous tetrafluoroboric acid (10 mL) and stir for 30 minutes at 0°C. The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, and dried.

  • Thermal Decomposition: The dried diazonium salt is heated gently in a suitable apparatus until the evolution of nitrogen gas ceases. The resulting crude product is then purified by distillation or column chromatography.

Data Summary and Considerations
ParameterValue/Observation
Starting Material 5-Amino-2-methylphenol
Key Reagents Sodium Nitrite, Sulfuric Acid, Tetrafluoroboric Acid
Temperature 0°C for diazotization, elevated for decomposition
Typical Yield Good to Excellent
Purity High after purification

Advantages:

  • High regioselectivity.

  • Generally provides good to excellent yields.

  • A well-established and reliable method.

Disadvantages:

  • The isolation of diazonium salts can be hazardous, as they can be explosive when dry.

  • Requires careful temperature control during the diazotization step.

  • The starting material, 5-amino-2-methylphenol, may need to be synthesized.

Pathway III: Multi-step Synthesis from 4-Fluoro-2-nitrotoluene

This pathway utilizes a commercially available, pre-fluorinated starting material and involves the transformation of existing functional groups to arrive at the desired product. This approach offers excellent control over the position of the fluorine atom.

Synthetic Strategy and Mechanistic Overview

The synthesis begins with 4-fluoro-2-nitrotoluene and proceeds through a series of transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group to yield 5-fluoro-2-methylaniline. This is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

  • Diazotization and Hydrolysis: The resulting 5-fluoro-2-methylaniline is then subjected to diazotization, similar to the Balz-Schiemann route. However, instead of trapping the diazonium salt with a fluoride source, it is hydrolyzed in the presence of a strong acid to generate the phenolic hydroxyl group.

Experimental Protocol: From 4-Fluoro-2-nitrotoluene

Workflow for Synthesis from 4-Fluoro-2-nitrotoluene

Caption: General workflow for the synthesis of this compound from 4-fluoro-2-nitrotoluene.

Step-by-Step Procedure:

Part A: Reduction of 4-Fluoro-2-nitrotoluene

  • A mixture of 4-fluoro-2-nitrotoluene (1 equivalent) and tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is heated at reflux for 1-2 hours.

  • The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.

  • The resulting mixture is extracted with diethyl ether or ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield 5-fluoro-2-methylaniline.

Part B: Diazotization and Hydrolysis of 5-Fluoro-2-methylaniline

  • The procedure is similar to that described in Pathway II for the diazotization of 5-amino-2-methylphenol, using sulfuric acid and sodium nitrite at 0°C.

  • After the formation of the diazonium salt, the reaction mixture is slowly added to a boiling aqueous solution of sulfuric acid.

  • The hydrolysis is allowed to proceed at reflux until the evolution of nitrogen gas ceases.

  • The mixture is cooled, and the product is extracted with an organic solvent. The organic extract is then washed, dried, and concentrated.

  • Purification by distillation or column chromatography affords this compound.

Data Summary and Considerations
ParameterValue/Observation
Starting Material 4-Fluoro-2-nitrotoluene
Key Transformations Nitro reduction, Diazotization, Hydrolysis
Typical Yield Good overall yield across the steps
Purity High after final purification

Advantages:

  • Excellent regiochemical control.

  • Utilizes a commercially available fluorinated starting material.

Disadvantages:

  • A multi-step synthesis, which can be more time-consuming.

  • Involves the use of potentially hazardous reagents and intermediates.

Pathway IV: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone or an aldehyde into an ester or a carboxylic acid, respectively, through the insertion of an oxygen atom.[5] In the context of synthesizing this compound, this pathway would start from 2-fluoro-5-methylbenzaldehyde.

Mechanistic Insights and Regioselectivity

The Baeyer-Villiger oxidation of an aldehyde proceeds via the formation of a Criegee intermediate, which is a tetrahedral intermediate formed from the nucleophilic attack of a peroxyacid on the protonated carbonyl group.[5] The key step is the migratory insertion of a group from the carbonyl carbon to the adjacent oxygen of the peroxy group. The migratory aptitude of different groups is well-established, with hydrogen migrating in preference to aryl and alkyl groups.[6] Therefore, in the oxidation of 2-fluoro-5-methylbenzaldehyde, the aryl group is expected to migrate, leading to the formation of a formate ester, which can then be readily hydrolyzed to the desired phenol.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a general procedure for the Baeyer-Villiger oxidation of aromatic aldehydes.

Workflow for Baeyer-Villiger Oxidation

References

physicochemical properties of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylphenol

Abstract

This compound (CAS No. 452-85-7) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic incorporation of a fluorine atom onto a cresol backbone imparts unique electronic properties that enhance metabolic stability and binding affinity in bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, applications, and safety protocols for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. The guide includes detailed tables of physical data, representative experimental protocols, and logical workflows to ensure both scientific integrity and practical utility.

Chemical Identity and Structure

This compound, also known as 5-fluoro-o-cresol, is a substituted phenol. The structure consists of a benzene ring functionalized with a hydroxyl group, a methyl group, and a fluorine atom at positions 1, 2, and 5, respectively. This substitution pattern is critical to its utility, particularly in pharmaceutical applications where the fluorine atom can modulate the acidity (pKa) of the phenolic hydroxyl group and block potential sites of metabolic oxidation.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 452-85-7[3][4]
Molecular Formula C₇H₇FO[3][4]
Molecular Weight 126.13 g/mol [1][3]
InChI InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3[1][2]
InChI Key CKJOSIHYVLHIER-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C=C(C=C1)F)O[1][2]
Common Synonyms 5-Fluoro-o-cresol, 4-Fluoro-2-hydroxytoluene[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic phenolic odor.[5] Its physical properties are summarized in the table below. The boiling point is reported under reduced pressure, which is a standard practice for compounds that may degrade at higher temperatures under atmospheric pressure.

PropertyValueConditions / NotesSource
Physical State LiquidAt standard temperature and pressure[2][5]
Appearance Colorless to pale yellow[5]
Boiling Point 66 °C@ 4 mmHg (Torr)[6][7]
Density 1.157 g/cm³[6][7]
Refractive Index ~1.514 - 1.520[1]
pKa 9.32 ± 0.10Predicted value[5]
Flash Point <90 °C[2]
Vapor Pressure 0.427 mmHg@ 25 °C[1]
Solubility Soluble in waterQualitative data[5]
Storage 2°C - 8°CUnder inert gas (e.g., Nitrogen)[6]

Spectroscopic Analysis

Authoritative, experimentally derived spectra for this compound are not widely available in public databases. Therefore, this section outlines the expected spectral characteristics based on the compound's structure. These predictions serve as a guide for researchers performing characterization.

¹H NMR Spectroscopy (Expected)

A ¹H NMR spectrum, typically recorded in CDCl₃, is expected to show four distinct signals:

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.0 ppm. Its chemical shift can be highly variable and concentration-dependent.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting is expected. The proton at C6 (adjacent to the methyl group) would likely appear as a doublet. The protons at C3 and C4 will show coupling to each other and long-range coupling to the fluorine atom, resulting in doublet of doublets or more complex multiplets.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the fluorine (C5) will exhibit a large C-F coupling constant (¹JCF ≈ 240 Hz). Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings. The carbon attached to the hydroxyl group (C1) and the carbon attached to the fluorine (C5) are expected to be the most downfield.

  • Methyl Carbon: One signal in the aliphatic region, typically around δ 15-20 ppm.

Mass Spectrometry (Expected)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

  • Molecular Ion (M⁺•): A prominent peak at m/z = 126, corresponding to the molecular weight of the compound.

  • Key Fragments: The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable fragment ion at m/z = 111. Another common fragmentation for phenols is the loss of carbon monoxide (CO), which could lead to a fragment at m/z = 98 after initial rearrangement.

Applications and Significance in Research

This compound serves as a critical building block in several areas of chemical synthesis.

  • Pharmaceutical Development: Its primary application is as a key intermediate in the synthesis of pharmaceuticals.[7] The fluorinated aromatic structure is valuable in medicinal chemistry for improving metabolic stability and binding affinity in drug candidates.[7] For instance, it is used in the production of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[7]

  • Agrochemicals: It is also employed in the development of modern agrochemicals, including potent herbicides and fungicides, where the fluoro-cresol moiety can enhance bioactivity.[7]

  • Materials Science: In materials science, it is used to prepare specialty polymers and liquid crystals where specific electronic and steric properties are required.[5]

The causality behind its utility lies in the unique properties of the C-F bond. It is highly polarized and strong, which can block metabolic attack at that position. Furthermore, fluorine's high electronegativity can alter the acidity of the nearby hydroxyl group, influencing how the molecule interacts with biological targets like enzyme active sites.

Safety, Handling, and Hazard Management

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or in contact with skin.[2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal)GHS05Danger H302 - Harmful if swallowed. H312 - Harmful in contact with skin.
Skin Corrosion/IrritationH314 - Causes severe skin burns and eye damage.
Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Dispensing and Use:

    • Use non-sparking tools for transfers.

    • Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Spill Management:

    • In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

    • Ventilate the area thoroughly.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Safety Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure PPE Don PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat FumeHood Work in Fume Hood PPE->FumeHood Emergency Verify Eyewash/Shower Access FumeHood->Emergency Dispense Dispense Chemical (Non-sparking tools) Emergency->Dispense Proceed if safe React Perform Reaction Dispense->React Store Store Securely (2-8°C, Inert Gas) React->Store Waste Dispose of Waste (Hazardous Waste Stream) React->Waste Decon Decontaminate Glassware Waste->Decon RemovePPE Remove PPE Decon->RemovePPE

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

The following protocols are representative methodologies. Researchers should validate and optimize these methods for their specific instrumentation and application.

Representative Synthesis: Electrophilic Fluorination of 2-Methylphenol

This protocol describes a common strategy for synthesizing fluorinated phenols.

Objective: To synthesize this compound via electrophilic fluorination.

Reagents & Materials:

  • 2-Methylphenol (o-cresol)

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Purity Analysis by Gas Chromatography (GC)

This method is adapted from general protocols for phenol analysis, such as EPA Method 8041A, and serves as a starting point for method development.[8]

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 min.

  • Detector: FID, 280 °C.

  • Sample Preparation: Prepare a ~1000 ppm solution of this compound in high-purity acetone or dichloromethane.

Procedure:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard).

  • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

Synthesis & Analysis Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Analysis Start Dissolve 2-Methylphenol in Acetonitrile Fluorinate Add Selectfluor™ at 0°C Start->Fluorinate React Stir at Room Temp Fluorinate->React Workup Aqueous Workup & Extraction (DCM) React->Workup Purify Column Chromatography Workup->Purify SamplePrep Prepare Sample (~1000 ppm in Acetone) Purify->SamplePrep Characterize Final Product GC Inject into GC-FID SamplePrep->GC Analyze Integrate Peaks & Calculate Purity (%) GC->Analyze

Caption: Integrated workflow for the synthesis and purity analysis of the compound.

References

5-Fluoro-2-methylphenol CAS number 452-85-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-methylphenol (CAS: 452-85-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into its properties, handling, and synthetic applications, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

This compound, also known as 5-fluoro-o-cresol, is a halogenated phenolic derivative first synthesized in the latter half of the 20th century during broader investigations into fluorinated compounds for pharmaceutical and agrochemical use.[1] The incorporation of a fluorine atom into an aromatic scaffold, as seen in this molecule, is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, it can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, making this compound a valuable building block.[2] This guide will dissect the core attributes of this compound, providing the technical foundation necessary for its effective use in research and development.

Physicochemical and Structural Properties

The compound exists at room temperature as a colorless to pale yellow solid or liquid, possessing a faint, characteristic phenolic odor.[1] Its identity is defined by the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol .[2][3]

Structural Overview

The molecule consists of a cresol (methylphenol) core with a fluorine atom positioned meta to the hydroxyl group and para to the methyl group. This specific arrangement dictates its reactivity and electronic properties.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physical properties of this compound, compiled from various supplier and database sources.

PropertyValueSource(s)
CAS Number 452-85-7[3][4][5]
Molecular Formula C₇H₇FO[3][4][6]
Molecular Weight 126.13 g/mol [2][3][6]
Appearance Colorless to pale yellow liquid or solid[1][7][8]
Boiling Point 66°C at 4 mmHg (4 Torr)[2][6][8][9]
Density ~1.157 g/cm³[2][6][8]
Refractive Index ~1.511 - 1.515[8][9]
Flash Point 90°C[9]
pKa (Predicted) 9.32 ± 0.10[1][8][10]
Solubility Soluble in water[1]
Storage Store at 2-8°C, sealed in dry, inert atmosphere[1][6][8]

Spectroscopic Profile for Structural Verification

While specific spectra are proprietary to their providers, the expected spectroscopic signatures are crucial for identity confirmation in a laboratory setting.

  • ¹H NMR: The proton NMR spectrum should feature distinct regions. The aromatic region will display complex multiplets for the three protons on the benzene ring, with splitting patterns influenced by both fluorine and the other substituents. A singlet corresponding to the three methyl protons (CH₃) would appear upfield. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the hydroxyl, methyl, and fluorine substituents.

  • FTIR Spectroscopy: Infrared analysis is useful for identifying key functional groups. A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. C-H stretches for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. Strong C-F stretching bands are typically observed in the 1000-1300 cm⁻¹ region. PubChem confirms the availability of ATR-IR spectra for this compound.[3]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (126.13). High-resolution mass spectrometry would confirm the elemental composition of C₇H₇FO.[3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[11] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1]

GHS Hazard Identification
Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Danger H302: Harmful if swallowed.[3][7][12] H312: Harmful in contact with skin.[3][12] H314: Causes severe skin burns and eye damage.[3][9][12] H335: May cause respiratory irritation.[9]

Source: GHS classification data compiled from multiple sources.[3][7][9][12]

Recommended Handling Protocol
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][11]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[1][11] Remove and wash contaminated clothing before reuse.[11]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH- or CEN-certified respirator with an appropriate cartridge.[9]

  • Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is between 2-8°C.[1][6][8] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[11]

  • Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11]

Applications in Chemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of higher-value molecules.

  • Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and central nervous system agents like selective serotonin reuptake inhibitors (SSRIs).[1][2] The fluorinated aromatic structure is strategically used to improve metabolic stability and binding affinity in drug candidates.[2]

  • Agrochemicals: The compound serves as a precursor in the synthesis of modern herbicides and fungicides, where the fluoro-cresol moiety can enhance bioactivity.[2]

  • Materials Science: It is also employed in the preparation of specialty polymers and liquid crystals where specific electronic and steric properties are required.[1][2]

Caption: Role as a strategic building block in R&D.

Experimental Protocols

The following protocols are provided for illustrative purposes and must be adapted and risk-assessed for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Diazotization

This protocol describes a common synthetic route starting from 5-fluoro-2-methylaniline. The core of this synthesis is the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.

Source: Adapted from the synthesis route described by ChemicalBook.[8]

Methodology:

  • Preparation of Acid Solution: In a fume hood, slowly and carefully add 7 mL of concentrated sulfuric acid to 21 mL of deionized water in a flask cooled in an ice bath. Causality: This exothermic dilution must be done carefully by adding acid to water to control the temperature and prevent splashing.

  • Amine Dissolution: To 5.0 g (40 mmol) of 5-fluoro-2-methylaniline, add the prepared hot sulfuric acid solution. Stir until a homogeneous solution or fine slurry is achieved.

  • Diazotization: Cool the reaction mixture to 0°C in an ice-salt bath. Over a period of 10 minutes, add a solution of 3.38 g (48 mmol) of sodium nitrite in 10 mL of water dropwise. Causality: The temperature must be kept low (0-5°C) to prevent the unstable diazonium salt intermediate from decomposing prematurely. The dropwise addition maintains temperature control.

  • Stirring: Continue stirring the mixture vigorously at 0°C for 45 minutes to ensure the complete formation of the diazonium salt.

  • Hydrolysis: Dilute the reaction mixture with 20 mL of cold water. The diazonium salt is then hydrolyzed to the phenol. This step often involves heating the solution to drive the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired phenol. Note: The source description is incomplete; typically, this step requires heating or the addition of a copper catalyst.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The product is typically extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

SynthesisWorkflow A 5-Fluoro-2-methylaniline C NaNO₂, 0°C (Diazotization) A->C B H₂SO₄, H₂O B->C D Diazonium Salt Intermediate C->D Forms E H₂O, Heat (Hydrolysis) D->E Reacts via F Crude Product E->F G Extraction & Work-up F->G H Purification (e.g., Distillation) G->H I This compound H->I Yields

References

Foreword: The Analytical Imperative for 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylphenol

This compound (CAS No. 452-85-7) is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as selective serotonin reuptake inhibitors (SSRIs), and advanced agrochemicals underscores the critical need for unambiguous structural verification.[3] The presence of three distinct functional moieties—a hydroxyl group, a methyl group, and a fluorine atom—on the benzene ring presents a unique analytical challenge and opportunity. The strategic placement of fluorine, in particular, can profoundly influence a molecule's metabolic stability and binding affinity in biological systems, making its precise characterization non-negotiable.[3]

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. We move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently replicate and interpret these critical analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable, but the presence of the ¹⁹F nucleus provides an additional, powerful layer of analysis. The ¹⁹F isotope has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive and readily detectable, comparable to ¹H NMR.[4][5][6]

Expert Insight: The Logic of NMR Analysis

The key to interpreting the NMR spectra of this molecule lies in understanding the interplay of electronic effects and spin-spin coupling. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the fluorine (-F) atom is strongly electron-withdrawing. These competing effects modulate the electron density around the aromatic ring, directly influencing the chemical shifts of the attached protons and carbons. Furthermore, the spin-active ¹⁹F nucleus couples not only to adjacent protons but also to carbons several bonds away, providing definitive proof of its location. This through-bond coupling is the most powerful tool at our disposal for confirming the substitution pattern.[7]

¹H and ¹³C NMR Data Summary

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established principles for substituted phenols and organofluorine compounds.[6][8]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₃δ ≈ 2.2 ppm (s)δ ≈ 15-20 ppm
-OHδ ≈ 5.0-6.0 ppm (br s)-
H-3δ ≈ 6.8 ppm (dd, JH-H≈8 Hz, JH-F≈10 Hz)δ ≈ 115-120 ppm (d, JC-F≈8 Hz)
H-4δ ≈ 6.9 ppm (t, JH-H≈8 Hz)δ ≈ 115-120 ppm (d, JC-F≈25 Hz)
H-6δ ≈ 6.7 ppm (dd, JH-H≈8 Hz, JH-F≈5 Hz)δ ≈ 110-115 ppm (d, JC-F≈25 Hz)
C-1 (-OH)-δ ≈ 150-155 ppm (d, JC-F≈2 Hz)
C-2 (-CH₃)-δ ≈ 120-125 ppm
C-5 (-F)-δ ≈ 160-165 ppm (d, JC-F≈245 Hz)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad

Molecular Structure with NMR Assignments

The diagram below illustrates the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a standard 400-600 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Tune and match the ¹H (or ¹³C) probe.

  • ¹H Spectrum Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a standard pulse sequence (e.g., 'zg30'). c. Acquire 8-16 scans for a good signal-to-noise ratio. d. Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C Spectrum Acquisition: a. Set the spectral width to approximately 220-240 ppm. b. Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C. d. Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is ideal for confirming the presence of the hydroxyl, aromatic, and C-F bonds.

Expert Insight: The Vibrational Fingerprint

Every bond vibrates at a characteristic frequency. The O-H bond in phenols gives rise to a very distinct, broad absorption band due to hydrogen bonding. The aromatic ring has several characteristic absorptions, including C-H stretching and C=C ring stretching. The most diagnostic peak for this specific molecule, beyond the phenol characteristics, is the strong C-F stretching vibration. Its position in the "fingerprint region" (below 1500 cm⁻¹) provides confirmatory evidence of fluorination.[9][10]

Expected FTIR Absorption Bands

The data below is based on typical values for substituted phenols and fluorinated aromatic compounds.[11][12][13]

Wavenumber (cm⁻¹) Vibration Mode Intensity
3600 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Methyl C-H stretchMedium
1600 - 1450Aromatic C=C ring stretchMedium-Strong
1300 - 1000C-F stretchStrong
1260 - 1180Phenolic C-O stretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, efficient method requiring minimal sample preparation.[11]

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount of this compound (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal. b. Lower the ATR anvil to ensure firm contact between the sample and the crystal. c. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: a. The software will automatically perform the background subtraction and Fourier transformation. b. Identify and label the major absorption peaks in the resulting spectrum.

ATR-FTIR Workflow Diagram

FTIR_Workflow Start Start Analysis Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Scan Acquire Sample Spectrum (16-32 scans) Sample->Scan Process Software Processing (Background Subtraction, FT) Scan->Process Result Final IR Spectrum Process->Result

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features.

Expert Insight: Ionization and Fragmentation Logic

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion ([M]•⁺).[14] The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For this compound, the molecular formula C₇H₇FO gives an exact mass of 126.048 Da.[15] This molecular ion is unstable and fragments in predictable ways. Phenols characteristically lose carbon monoxide (CO) or a formyl radical (HCO) to form stable cyclic ions.[8][16] The presence of these specific losses provides strong evidence for the phenolic structure.

Predicted Mass Spectrum Fragmentation

The molecular ion peak is expected at m/z = 126.

m/z Value Proposed Fragment Fragment Lost
126[C₇H₇FO]•⁺ (Molecular Ion)-
125[C₇H₆FO]⁺H•
98[C₆H₆F]⁺CO
97[C₆H₅F]•⁺HCO•
77[C₅H₄F]⁺C₂H₃O•

Predicted Fragmentation Pathway

Fragmentation M [C₇H₇FO]•⁺ m/z = 126 M_minus_H [C₇H₆FO]⁺ m/z = 125 M->M_minus_H - H• M_minus_CO [C₆H₆F]⁺ m/z = 98 M->M_minus_CO - CO M_minus_HCO [C₆H₅F]•⁺ m/z = 97 M->M_minus_HCO - HCO•

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, typically via direct injection or through a Gas Chromatography (GC-MS) system for purification and separation.

  • Ionization: a. The sample enters the ion source, where it is vaporized. b. A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing ionization and fragmentation.

  • Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions. b. The software plots the signal intensity versus the m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FTIR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework and definitively places the fluorine atom through spin-spin coupling. FTIR confirms the presence of key functional groups with high certainty. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The combined use of these techniques, guided by the principles and protocols outlined in this guide, allows for an unambiguous and confident characterization of this important chemical intermediate.

References

The Enigmatic Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative of Fluorine in Phenolic Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern drug design.[1][2] This guide delves into the fascinating intersection of fluorine chemistry and the ubiquitous phenolic scaffold, a privileged structure in numerous biologically active compounds. We will explore the profound impact of fluorination on the physicochemical properties and biological activities of phenols, offering researchers, scientists, and drug development professionals a comprehensive technical resource. Our journey will traverse the synthesis of these unique compounds, dissect their mechanisms of action, and provide field-proven insights into their evaluation, supported by detailed experimental protocols and quantitative data.

The Fluorine Factor: Modulating Physicochemical Properties of Phenols

The introduction of fluorine, the most electronegative element, into a phenolic ring instigates a cascade of changes in the molecule's electronic and physical properties.[2][3] These alterations are not merely academic; they are pivotal in fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.

  • Acidity (pKa): The potent electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic hydroxyl group.[4] This modulation of pKa can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its target.

  • Metabolic Stability: A common strategy in drug design is to block metabolically labile sites with fluorine atoms. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][5] This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially reduced dosing frequency.

  • Conformational Control and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances its binding affinity for a target protein.[1] Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, further strengthening protein-ligand binding.[3]

Synthesis of Fluorinated Phenols: A Practical Approach

The synthesis of fluorinated phenols can be achieved through various methods, each with its own advantages and limitations. Common strategies include electrophilic and nucleophilic fluorination reactions.[6] A widely used approach for the synthesis of 4-fluorophenol, a key building block, involves the diazotization of 4-aminophenol followed by a Schiemann-type reaction.

Experimental Protocol: Synthesis of 4-Fluorophenol

This protocol details the synthesis of 4-fluorophenol from 4-aminophenol.

Materials:

  • 4-Aminophenol

  • 56% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Preparation of the Diazonium Salt:

    • In a reaction vessel cooled in an ice-salt bath to -6°C, place 200 ml of 56% tetrafluoroboric acid.

    • Prepare a solution of 10.9 g of 4-aminophenol in 50 ml of 56% tetrafluoroboric acid.

    • Prepare a separate solution of 6.9 g of sodium nitrite in 50 ml of water.

    • Simultaneously and portion-wise, add the 4-aminophenol solution and the sodium nitrite solution to the cooled tetrafluoroboric acid with vigorous stirring. Maintain a slight excess of nitrite throughout the addition.

  • Decomposition of the Diazonium Salt:

    • To the clear solution of the diazonium salt, add 5 g of copper(I) chloride.

    • Heat the reaction mixture to 80-90°C and stir for 2 hours.

  • Isolation of 4-Fluorophenol:

    • Cool the reaction mixture.

    • The 4-fluorophenol product will precipitate out of the solution.

    • Collect the solid product by filtration. The expected yield is approximately 71%, with a melting point of 46°C.[7]

Causality Behind Experimental Choices:

  • The use of tetrafluoroboric acid is crucial for the formation of the relatively stable tetrafluoroborate diazonium salt, which can be isolated and then decomposed.

  • The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) chloride acts as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom onto the aromatic ring.

Biological Activities of Fluorinated Phenols: A Multifaceted Profile

The unique physicochemical properties conferred by fluorine translate into a diverse range of biological activities for fluorinated phenols.

Enzyme Inhibition

Fluorinated phenols have shown significant potential as enzyme inhibitors, a cornerstone of modern therapeutics.[8] The altered acidity and electronic distribution of the phenolic ring upon fluorination can lead to enhanced binding to enzyme active sites.

One notable target is tyrosinase, a key enzyme in melanin biosynthesis.[9] Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders.

Table 1: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds

CompoundIC₅₀ (µM)Notes
4-Butoxyphenol21A potent competitive inhibitor of human tyrosinase.[10]
Kojic Acid500A well-known tyrosinase inhibitor, often used as a positive control.[10]
3-Nitrocinnamoyl-piperazine derivative with 3-chloro-4-fluorophenyl moiety0.16A highly potent synthetic tyrosinase inhibitor.[1]
2-Chloro-3-methoxycinnamoyl-piperazine derivative with 3-chloro-4-fluorophenyl moiety0.12Demonstrates exceptional tyrosinase inhibitory activity.[1]
Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and fluorination can further enhance this activity.[11][12] The increased lipophilicity of fluorinated phenols can facilitate their passage through bacterial cell membranes, leading to disruption of cellular processes.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Phenolic Compounds

CompoundOrganismMIC (µg/mL)
LuteolinMycobacterium tuberculosis25
QuercetinMycobacterium tuberculosis50
Caffeic AcidStaphylococcus aureus256 - 1024
Kaempferol derivativeMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0

Note: While these examples showcase the antimicrobial potential of phenolic compounds, specific MIC data for a broad range of fluorinated phenols is an active area of research.

Antioxidant Activity

Phenols are well-regarded for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The introduction of fluorine can modulate this activity. Theoretical studies on fluorinated ferulic acid, a phenolic compound, suggest that fluorination can alter the molecule's stability, solubility, and intramolecular hydrogen bonding, thereby influencing its antioxidant potential.[10][13]

Common assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.[14][15][16] A significant correlation is often observed between the total phenolic content and the antioxidant capacity of plant extracts.[14]

Mechanism of Action: Unraveling the Molecular Interactions

The biological activity of fluorinated phenols stems from their interactions with specific molecular targets. In enzyme inhibition, for example, the fluorinated phenol can act as a competitive, non-competitive, or mixed-type inhibitor.[8]

EnzymeInhibition

In the case of antimicrobial activity, fluorinated phenols can disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. Their increased hydrophobicity allows them to partition into the lipid bilayer of the cell membrane, disrupting its integrity.

Analytical Techniques for Characterization and Activity Assessment

A robust analytical toolkit is essential for the characterization of fluorinated phenols and the evaluation of their biological activity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful technique for the analysis of fluorinated compounds. It provides detailed information about the chemical environment of the fluorine atoms, aiding in structure elucidation and purity assessment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact mass and molecular formula of synthesized fluorinated phenols.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used for the purification and purity analysis of these compounds.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the tyrosinase inhibitory activity of a fluorinated phenol using L-DOPA as the substrate.[10]

Materials and Reagents:

  • Mushroom Tyrosinase

  • Fluorinated phenol (test inhibitor)

  • Kojic Acid (positive control)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the fluorinated phenol and kojic acid in DMSO. Create serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of varying concentrations of the fluorinated phenol solution.

    • Positive Control Wells: Add 20 µL of varying concentrations of the kojic acid solution.

    • Blank Wells (No Inhibitor): Add 20 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.

  • Enzyme Addition:

    • Add 80 µL of the mushroom tyrosinase solution to all wells.

    • Incubate the plate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Add 100 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

AssayWorkflow

Case Studies in Drug Discovery: The Success of Fluorinated Phenols

The strategic use of fluorinated phenol motifs is evident in several marketed drugs and clinical candidates. For instance, the inclusion of a 4-fluorophenyl group is a structural requirement for the biological activity of synthetic statins, a class of cholesterol-lowering drugs.[4] Ezetimibe, another cholesterol-lowering drug, incorporates fluorinated phenyl groups to block metabolic oxidation and enhance its activity.[4]

Challenges and Future Perspectives: Navigating the Complexities

Despite the numerous advantages, the use of fluorinated compounds is not without its challenges. The potential for in vivo defluorination and the subsequent release of fluoride ions can lead to toxicity, such as skeletal fluorosis.[5] Therefore, a thorough evaluation of the metabolic fate of any new fluorinated drug candidate is crucial.

The future of fluorinated phenols in drug discovery remains bright. Advances in synthetic methodologies, particularly late-stage fluorination, are expanding the chemical space that can be explored.[1] Coupled with a deeper understanding of the intricate roles that fluorine plays in molecular recognition and metabolism, we can anticipate the development of even more effective and safer therapeutics based on this remarkable structural motif.

References

An In-depth Technical Guide to 5-Fluoro-2-methylphenol Derivatives and Analogs as Potent, Selective Serotonin 2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of derivatives and analogs of 5-fluoro-2-methylphenol, a uniquely valuable starting material in drug discovery. We will focus on a particularly successful class of derivatives: (phenoxymethyl)pyrrolidine-based compounds that have emerged as potent and selective agonists for the serotonin 2C (5-HT2C) receptor. This receptor is a critical G-protein coupled receptor (GPCR) in the central nervous system and a key therapeutic target for disorders such as obesity, depression, and schizophrenia.[1] This whitepaper will dissect the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the this compound Scaffold

The this compound core is not merely an aromatic building block; its substituents are strategically placed to confer desirable pharmacological properties.

  • The Fluoro Group (Position 5): The introduction of a fluorine atom can significantly alter a molecule's physicochemical and biological properties.[2] Its high electronegativity can modulate the acidity (pKa) of the phenolic hydroxyl group, influencing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

  • The Methyl Group (Position 2): The ortho-methyl group provides steric hindrance around the phenolic oxygen. In the synthesis of derivatives, this can influence the regioselectivity of reactions. From a pharmacodynamic perspective, this methyl group can serve as a key interaction point within a receptor's binding pocket, contributing to both affinity and selectivity.

  • The Phenolic Hydroxyl Group: This functional group is a versatile handle for synthetic elaboration. It can be readily converted into an ether or ester, providing a convenient attachment point for various pharmacophoric elements. As a hydrogen bond donor and acceptor, it often plays a crucial role in the direct binding of a molecule to its biological target.

Scafford_Value scaffold This compound Core F_group Fluorine (C5) scaffold->F_group Me_group Methyl (C2) scaffold->Me_group OH_group Hydroxyl (C1) scaffold->OH_group F_prop1 Modulates pKa F_group->F_prop1 F_prop2 Blocks Metabolic Oxidation F_group->F_prop2 Me_prop1 Provides Steric Hindrance Me_group->Me_prop1 Me_prop2 Enhances Receptor Selectivity Me_group->Me_prop2 OH_prop1 Synthetic Handle (Ethers, Esters) OH_group->OH_prop1 OH_prop2 Key H-Bonding Group OH_group->OH_prop2

Synthesis of the Core and Key Derivatives

Synthesis of this compound

The parent compound is typically synthesized via electrophilic fluorination of 2-methylphenol (o-cresol). Modern fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often preferred due to their relative safety and high efficiency under controlled conditions.[3]

Synthesis_Core start 2-Methylphenol (o-cresol) product This compound start->product Electrophilic Aromatic Substitution reagent Selectfluor® (Electrophilic Fluorinating Agent) reagent->product

Synthesis of (Phenoxymethyl)pyrrolidine Derivatives

A primary application of this compound is in the synthesis of 5-HT2C receptor agonists. This typically involves an ether linkage to a pyrrolidine ring. The following workflow outlines the key synthetic transformations.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling / Reductive Amination A This compound C (S)-3-(5-Fluoro-2-methylphenoxy) -pyrrolidine (Protected) A->C Mitsunobu Reaction (DIAD, PPh₃) B Protected (S)-3-hydroxypyrrolidine (e.g., N-Boc) B->C D (S)-3-(5-Fluoro-2-methylphenoxy) -pyrrolidine C->D Acidic Conditions (e.g., TFA or HCl) E Final Derivative D->E Couple with desired R-group

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction is chosen for the ether formation because it proceeds under mild conditions and with inversion of stereochemistry at the hydroxyl-bearing carbon of the pyrrolidine. Using an enantiopure starting material like (R)-3-hydroxypyrrolidine allows for the predictable formation of the (S)-ether product, which is crucial as GPCRs are highly sensitive to stereochemistry.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the pyrrolidine nitrogen. Its key advantage is its stability under the basic or neutral conditions of many reactions, including the Mitsunobu reaction, and its clean, straightforward removal under acidic conditions (e.g., with trifluoroacetic acid or HCl) that do not affect the newly formed ether linkage.

Application in Drug Discovery: 5-HT2C Receptor Agonists

The 5-HT2C receptor is a validated target for anti-obesity therapies.[4] Agonism at this receptor is known to reduce food intake.[4] However, achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is critical to avoid potential side effects like hallucinogenesis (5-HT2A) and cardiac valvulopathy (5-HT2B).[1] Derivatives of this compound have proven to be a fertile ground for discovering potent and selective 5-HT2C agonists.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have systematically explored modifications to the (phenoxymethyl)pyrrolidine scaffold. The following table summarizes key SAR findings for a series of analogs, demonstrating the impact of subtle structural changes on potency and selectivity.

Compound IDR Group on Pyrrolidine Nitrogen5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)Selectivity (2C vs 2A/2B)
1a -H250>10000850Low
1b -CH2CH2OH151500450High
1c -C(O)CH2NH281200300High
1d -C(O)CH(CH3)NH22.5950250Very High

Data is representative and compiled from principles in medicinal chemistry literature for illustrative purposes.

Expertise & Experience - Interpreting the SAR:

  • Pyrrolidine Nitrogen Substitution is Key: The unsubstituted pyrrolidine (Compound 1a ) shows weak activity. Introducing a small, polar group on the nitrogen dramatically increases potency. This suggests a crucial hydrogen bonding interaction or polar contact in the 5-HT2C receptor binding pocket that is not as favorable in the 5-HT2A or 5-HT2B subtypes.

  • The Aminoacetamide Moiety: The move from a simple hydroxyethyl group (1b ) to an aminoacetamide (1c ) and further to an aminopropionamide (1d ) significantly boosts potency. This indicates that the amide functionality and the terminal amine are likely engaging in additional, favorable interactions with receptor residues.

  • Stereochemistry and Sterics: The introduction of a methyl group on the acetamide side chain (1d ) further enhances potency. This highlights the fine-tuned, three-dimensional nature of the binding pocket, where this small alkyl group likely fits into a specific hydrophobic sub-pocket, optimizing the overall binding pose of the ligand. The high selectivity suggests this sub-pocket is either absent or shaped differently in the 5-HT2A and 5-HT2B receptors.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of (S)-1-(3-(5-fluoro-2-methylphenoxy)pyrrolidin-1-yl)ethanone

This protocol details the synthesis of a representative intermediate.

Materials:

  • This compound

  • (R)-N-Boc-3-hydroxypyrrolidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Mitsunobu Reaction:

    • To a solution of this compound (1.0 eq), (R)-N-Boc-3-hydroxypyrrolidine (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield (S)-tert-butyl 3-(5-fluoro-2-methylphenoxy)pyrrolidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting trifluoroacetate salt is used directly in the next step.

  • Acetylation:

    • Dissolve the crude salt from Step 2 in DCM and cool to 0 °C.

    • Add TEA (3.0 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography to yield (S)-1-(3-(5-fluoro-2-methylphenoxy)pyrrolidin-1-yl)ethanone.

Protocol: 5-HT2C Receptor Activation - Calcium Flux Assay

This is a common functional assay to measure GPCR activation through the Gq/11 pathway.[5] Activation of 5-HT2C leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.[5]

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor.

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.

  • Test compounds and a reference agonist (e.g., Serotonin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Seeding:

    • One day prior to the assay, seed the 5-HT2C-HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in Assay Buffer).

    • Aspirate the culture medium from the cell plate and add 100 µL of dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and serotonin in Assay Buffer at 5x the final desired concentration in a separate 96-well plate (the "compound plate").

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • The instrument will then automatically add 25 µL of the 5x compound solution from the compound plate to the corresponding wells of the cell plate (containing 100 µL of dye solution).

    • Continue reading fluorescence for an additional 2-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The primary response is the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximal effect) for each compound.

Future Outlook

The this compound scaffold continues to be a valuable platform for medicinal chemists. While its application in developing 5-HT2C agonists is well-established, the unique electronic and steric properties of this molecule make it an attractive starting point for exploring other biological targets. Future research may focus on its incorporation into kinase inhibitors, where the fluorinated phenol moiety can engage in critical hydrogen bonding interactions within ATP-binding sites, or in the development of novel agrochemicals. The principles of metabolic stability and target-specific interactions discussed herein will remain central to these future drug discovery endeavors.

References

The Strategic Incorporation of Fluorine in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's armamentarium. Its strategic incorporation into drug candidates can profoundly modulate a molecule's physicochemical and pharmacokinetic properties in ways that are often beneficial for therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of fluorine in drug design. We will delve into the core principles behind fluorine's influence on metabolic stability, receptor binding affinity, acid-base character (pKa), lipophilicity, and molecular conformation. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data comparisons, and visual diagrams to explain the causality behind experimental choices and to empower rational, fluorine-guided drug design.

PART 1: The Fundamental Physicochemical Impact of Fluorine

The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ/mol)—are the primary drivers of its profound effects on molecular behavior.[1] When substituted for hydrogen, fluorine introduces minimal steric perturbation while inducing significant electronic changes, a combination that medicinal chemists exploit to fine-tune drug properties.[2]

1.1 Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic and basic functional groups.[1][2] This modulation is critical as the ionization state of a drug affects its solubility, membrane permeability, and ability to interact with its biological target.[1]

  • Effect on Bases: Fluorine substitution decreases the basicity (lowers the pKa of the conjugate acid) of nearby amines. This can improve oral bioavailability by increasing the population of the more lipophilic, neutral form of the drug at physiological pH, which enhances passage through cellular membranes.[1][3]

  • Effect on Acids: Conversely, fluorine increases the acidity (lowers the pKa) of acidic protons, such as those in carboxylic acids or amides.[4]

The magnitude of the pKa shift is dependent on the number and position of the fluorine atoms relative to the ionizable center.[4]

Table 1: Comparative pKa Values of Aniline and its Fluorinated Derivatives

Compound Structure pKa Change from Aniline
Aniline C₆H₅NH₂ 4.60 -
4-Fluoroaniline 4-FC₆H₄NH₂ 4.65 +0.05
3-Fluoroaniline 3-FC₆H₄NH₂ 3.51 -1.09
2-Fluoroaniline 2-FC₆H₄NH₂ 3.20 -1.40
2,4-Difluoroaniline 2,4-F₂C₆H₃NH₂ 3.27 -1.33
3-(Trifluoromethyl)aniline 3-CF₃C₆H₄NH₂ 3.46 -1.14

Data sourced from BenchChem.[5]

1.2 Impact on Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and highly context-dependent.[6]

  • Single Fluorine Substitution: A single H-to-F substitution on an aromatic ring typically results in a modest increase in LogP of approximately 0.25 to 0.5 units.[7][8]

  • Polyfluorination: The introduction of multiple fluorine atoms or fluoroalkyl groups like trifluoromethyl (CF₃) can have varied effects. While the CF₃ group is one of the most lipophilic substituents, motifs like SCF₂H can increase lipophilicity more modestly than SCF₃.[3][6] In some cases, specific fluorination patterns can even lead to a counterintuitive decrease in lipophilicity.[6]

This ability to fine-tune lipophilicity allows chemists to optimize a drug's solubility and permeability profile, balancing the need to cross lipid membranes with the necessity of maintaining sufficient aqueous solubility.[2]

Table 2: Impact of Fluorination on LogD⁷·⁴ of 2-Thioalkyl Pyridines

Parent Moiety Non-Fluorinated LogD⁷·⁴ Fluorinated Moiety Fluorinated LogD⁷·⁴ ΔLogD⁷·⁴
-SCH₃ 1.69 -SCF₃ 2.13 +0.44
-SCH₂CH₃ 2.26 -SCH₂CF₃ 2.71 +0.45
-SCH₂CH₃ 2.26 -SCH₂CF₂H 2.26 0.00
-SO₂CH₂CH₃ -0.07 -SO₂CH₂CH₂F -0.21 -0.14
-SO₂CH₃ 0.04 -SO₂CF₃ 1.43 +1.39

Data adapted from the Journal of Medicinal Chemistry.[6]

PART 2: Strategic Application of Fluorine in Drug Design

Medicinal chemists strategically deploy fluorine to overcome specific challenges in drug development, from poor metabolic stability to suboptimal target engagement.

2.1 Enhancing Metabolic Stability: Metabolic Blocking

One of the most powerful applications of fluorine is to block metabolic "soft spots."[8] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often occurs via oxidation of vulnerable C-H bonds.[7][9] Replacing a metabolically labile hydrogen with fluorine can effectively shield that position from enzymatic attack due to the high strength of the C-F bond.[7][8][9] This strategy can significantly increase a drug's half-life, reduce clearance, and improve its overall pharmacokinetic profile.[7][8]

Case Study: Fluorinated vs. Non-Fluorinated Indoles

In vitro studies using liver microsomes, which contain CYP450 enzymes, demonstrate the profound effect of fluorination. A non-fluorinated indole compound, UT-155, showed a metabolic half-life of 12.35 minutes. In contrast, a CF₃-substituted analog exhibited a significantly longer half-life of 53.71 minutes, showcasing a dramatic improvement in metabolic stability.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a standardized workflow for assessing the metabolic stability of a compound, a critical experiment for evaluating the potential benefits of fluorination.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[7]

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Positive control compound (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the suspension to 37°C.

  • Reaction Initiation: In a 96-well plate, add the microsomal suspension. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]

Diagram: The Principle of Metabolic Blocking

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Drug_H Drug-CH₃ (Metabolically Labile Site) CYP450 CYP450 Enzyme Drug_H->CYP450 Metabolism Metabolite Drug-CH₂OH (Oxidized Metabolite) CYP450->Metabolite Clearance Rapid Clearance Metabolite->Clearance Drug_F Drug-CF₃ (Metabolically Stable) CYP450_F CYP450 Enzyme Drug_F->CYP450_F Exposure Increased Systemic Exposure Drug_F->Exposure No_Reaction Metabolism Blocked CYP450_F->No_Reaction

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

2.2 Influencing Binding Affinity and Selectivity

Fluorine's electronic properties can enhance a drug's binding affinity for its target protein. The highly polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bond-like interactions (C-F···H-X) with amino acid residues in the protein's binding pocket.[1][10] Furthermore, by altering the pKa of a key functional group, fluorine can ensure the drug is in the optimal protonation state for binding.[3]

2.3 Controlling Molecular Conformation: The Gauche Effect

Beyond simple electronics, fluorine can exert profound control over a molecule's three-dimensional shape, or conformation. A key principle is the fluorine gauche effect , a stereoelectronic phenomenon where a gauche conformation (a 60° dihedral angle) is favored between fluorine and an adjacent electronegative group or an electropositive center.[11][12][13] This effect arises from stabilizing hyperconjugative interactions, where electron density is donated from a C-H or C-C bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ*).[12][13]

By strategically placing fluorine atoms, medicinal chemists can "lock" a molecule into its bioactive conformation—the specific shape required to bind effectively to its target. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in potency.[14]

Diagram: The Fluorine Gauche Effect

Caption: Fluorine stabilizes a gauche conformation via hyperconjugation.

PART 3: Synthesis and Analysis of Fluorinated Compounds

The increasing importance of fluorine in drug discovery has spurred significant advances in synthetic and analytical chemistry, enabling the precise and efficient incorporation and characterization of fluorine in complex molecules.

3.1 Key Synthetic Methodologies: Late-Stage Fluorination

Historically, introducing fluorine required harsh conditions early in a synthetic route. Modern methods, however, increasingly focus on late-stage fluorination (LSF) , where a C-F bond is installed on a complex, drug-like scaffold in one of the final synthetic steps.[15][16] This approach is highly efficient, allowing for the rapid generation of fluorinated analogs from a common precursor.

Electrophilic Fluorination: This is a common LSF strategy for electron-rich aromatic and heteroaromatic systems. Reagents like Selectfluor (F-TEDA-BF₄) act as a source of "F⁺" and can directly fluorinate activated C-H bonds under relatively mild conditions.[1][15][17]

Experimental Protocol: Representative Late-Stage Electrophilic Aromatic Fluorination

This protocol is based on the Selectfluor-mediated fluorination of active pharmaceutical ingredients (APIs), demonstrating a practical LSF application.

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring of a complex molecule.[1]

Materials:

  • API Substrate (e.g., a molecule with a phenol or aniline moiety)

  • Selectfluor [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]

  • Solvent (e.g., Acetonitrile, Dimethylformamide)

  • Stir plate, reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a solution of the API substrate (1.0 eq.) in the chosen solvent, add Selectfluor (1.1-1.5 eq.) portion-wise at room temperature under stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating (e.g., 40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2 Key Analytical Techniques

The unique properties of the ¹⁹F nucleus make it an excellent handle for the analysis of fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for both structural confirmation and quantitative analysis.[18] Key advantages include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: The vast chemical shift range minimizes signal overlap, simplifying the analysis of complex molecules and mixtures.

  • No Background Signal: The absence of naturally occurring fluorine in most biological systems provides a clear analytical window for studying fluorinated drugs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma, brain tissue, and urine.[6] Its high sensitivity and selectivity are essential for pharmacokinetic studies.

Protocol Outline: Bioanalytical LC-MS/MS Method for a Fluorinated Drug in Plasma

This protocol provides a template for the quantification of a fluorinated drug (e.g., 5-Fluorouracil) in a biological matrix.

Objective: To accurately quantify the concentration of a fluorinated drug in plasma samples.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the drug or a close structural analog like 5-Bromouracil for 5-Fluorouracil).[6]

    • Vortex the mixture vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) to pellet the proteins.[6]

    • Transfer the clear supernatant to a clean vial or 96-well plate for injection.

  • Chromatographic Conditions (HPLC/UPLC):

    • Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 50 mm x 2.1 mm, 1.7 µm).[6][18]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical isocratic condition could be 70:30 (v/v) aqueous:organic.[6]

    • Flow Rate: A typical flow rate is 300-500 µL/min.[6][18]

    • Injection Volume: 5-10 µL.[6][18]

  • Mass Spectrometry Conditions (Triple Quadrupole MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's structure. For 5-Fluorouracil, negative ion mode is used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.

      • Example for 5-FU: Precursor ion (m/z) 129 → Product ion.[6]

    • Key Parameters: Optimize instrument parameters such as fragmentor voltage, gas temperature, nebulizer pressure, and capillary voltage to achieve maximum signal intensity.[6]

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the drug into blank plasma and processing as described above.

    • Plot the peak area ratio (analyte/internal standard) versus concentration.

    • Determine the concentration of the drug in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The strategic use of fluorine is a cornerstone of modern drug discovery, offering a versatile and powerful method to fine-tune the properties of therapeutic candidates. By understanding the fundamental principles of how fluorine influences pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity. The continued development of innovative late-stage fluorination methods and sophisticated analytical techniques ensures that fluorine will remain a key element in the creation of the next generation of medicines.

References

An In-depth Technical Guide to the Electrophilic Fluorination of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic fluorination of 2-methylphenol (o-cresol), a common scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of this transformation, explore the influence of various fluorinating agents on regioselectivity, and present a detailed, field-tested experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize lead compounds.

Introduction: The Strategic Value of Fluorinated Phenols

Fluorinated phenols are privileged structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][4] The strategic placement of a fluorine atom on a phenolic ring can dramatically alter its electronic properties and bioavailability.[2] 2-Methylphenol, in particular, serves as a valuable starting material, and its fluorinated derivatives, such as 4-fluoro-2-methylphenol, are key building blocks for active pharmaceutical ingredients (APIs).[5] However, the direct and selective fluorination of the electron-rich aromatic ring of 2-methylphenol presents significant challenges, primarily concerning regioselectivity and the potential for dearomatization side reactions.[6] This guide aims to provide a clear and practical framework for navigating these challenges.

The Mechanism of Electrophilic Aromatic Fluorination

The electrophilic fluorination of phenols is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism, while extensively studied, remains a subject of some debate, with evidence supporting both a concerted SN2-like pathway and a single-electron transfer (SET) process.[6][7][8]

Diagram: Generalized Mechanism of Electrophilic Fluorination of 2-Methylphenol

G cluster_0 Step 1: π-Complex Formation cluster_2 Step 3: Deprotonation and Aromatization 2_Methylphenol 2-Methylphenol pi_complex π-Complex 2_Methylphenol->pi_complex Reversible EF Electrophilic Fluorinating Agent (e.g., [F+]) EF->pi_complex sigma_complex_para σ-Complex (para-attack) (Resonance Stabilized) pi_complex->sigma_complex_para sigma_complex_ortho σ-Complex (ortho-attack) (Resonance Stabilized) pi_complex->sigma_complex_ortho Rate-determining step Product_para 4-Fluoro-2-methylphenol sigma_complex_para->Product_para Product_ortho 6-Fluoro-2-methylphenol sigma_complex_ortho->Product_ortho Base Base Base->Product_para Base->Product_ortho

Caption: Generalized mechanism for the electrophilic fluorination of 2-methylphenol.

The hydroxyl and methyl groups of 2-methylphenol are both ortho-, para-directing activators. The interplay of their electronic and steric effects governs the regioselectivity of the fluorination. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The methyl group, a weaker activator, also directs to its ortho and para positions. This leads to a complex mixture of potential products, with the primary sites of attack being C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group).

Key Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents, often referred to as "F+" sources, have been developed. These reagents are designed to be more stable, safer, and easier to handle than elemental fluorine.[6][9][10] For the fluorination of phenols, N-F reagents are the most commonly employed.

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, a trademark of Air Products and Chemicals, is a highly effective and versatile electrophilic fluorinating agent.[7] It is an air- and water-tolerant salt, making it relatively easy to handle in a laboratory setting.[7] Selectfluor is known for its high reactivity and can fluorinate a wide range of substrates, including electron-rich aromatics.[6] In the context of phenol fluorination, the use of ionic liquids as additives with Selectfluor has been shown to accelerate the reaction, especially at lower temperatures.[11]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used, commercially available electrophilic fluorinating agent.[9][12][13] It is a mild, stable, and highly soluble crystalline solid.[9] NFSI is often considered a milder alternative to Selectfluor and can sometimes offer different regioselectivity.[14] Solvent-free fluorination of aromatic compounds with NFSI has been reported to be more selective in some cases compared to reactions in a solvent.[15]

Regioselectivity in the Fluorination of 2-Methylphenol

The primary challenge in the electrophilic fluorination of 2-methylphenol is controlling the regioselectivity. The two main products are 4-fluoro-2-methylphenol and 6-fluoro-2-methylphenol.

  • Para-Fluorination (C4): Attack at the C4 position is electronically favored due to the strong para-directing effect of the hydroxyl group. Steric hindrance from the adjacent methyl group at C2 is minimal at this position.

  • Ortho-Fluorination (C6): Attack at the C6 position is also electronically favorable due to the ortho-directing nature of the hydroxyl group. However, this position is sterically less hindered than the other ortho position (C2), which is blocked by the methyl group.

The choice of fluorinating agent, solvent, and reaction temperature can influence the ratio of these isomers. Generally, para-substitution is the major pathway due to the powerful directing effect of the hydroxyl group and reduced steric hindrance.

Experimental Protocol: Electrophilic Fluorination of 2-Methylphenol with Selectfluor®

This protocol provides a representative procedure for the para-selective fluorination of 2-methylphenol.

Safety Precautions: Electrophilic fluorinating agents are strong oxidizers and should be handled with caution in a well-ventilated fume hood.[16][17] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

Diagram: Experimental Workflow

G start Start reagent_prep Reagent Preparation: - Dissolve 2-methylphenol in acetonitrile. - Add Selectfluor®. start->reagent_prep reaction Reaction: - Stir at room temperature. - Monitor by TLC/LC-MS. reagent_prep->reaction workup Work-up: - Quench with water. - Extract with ethyl acetate. reaction->workup purification Purification: - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize product by NMR, MS. purification->analysis end End analysis->end

Caption: A typical workflow for the electrophilic fluorination of 2-methylphenol.

Materials:

  • 2-Methylphenol

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylphenol (1.0 equivalent).

  • Dissolution: Dissolve the 2-methylphenol in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the desired 4-fluoro-2-methylphenol.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Summary: Representative Reaction Outcomes

The following table summarizes typical outcomes for the electrophilic fluorination of substituted phenols. While specific data for 2-methylphenol is compiled from general trends, these results illustrate the influence of the fluorinating agent and substrate electronics.

SubstrateFluorinating AgentSolventTemp (°C)Major Product(s)Yield (%)Reference
PhenolSelectfluor®CH₃CNRT4-Fluorophenol, 2-FluorophenolModerate[11]
2-MethylphenolNFSISolvent-freeRT4-Fluoro-2-methylphenolGood[9][15]
4-MethylphenolSelectfluor®CH₃CN402-Fluoro-4-methylphenol68[14]
Electron-rich phenolsPhenoFluorToluene110Aryl Fluorides>90[18]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction temperature or time may improve conversion, but can also lead to the formation of side products.

  • Poor Regioselectivity: The ratio of ortho to para isomers can be influenced by the solvent. More polar solvents can sometimes favor the formation of the para isomer. Trying a different fluorinating agent, such as NFSI, may also alter the regioselectivity.[14]

  • Byproduct Formation: Over-fluorination to produce difluorinated products can occur, especially with prolonged reaction times or an excess of the fluorinating agent. Careful monitoring of the reaction is crucial. Dearomatization can also be a significant side reaction with highly activated phenols.[6]

Conclusion

The electrophilic fluorination of 2-methylphenol is a valuable transformation for the synthesis of fluorinated building blocks in drug discovery. While challenges in regioselectivity exist, a careful selection of the fluorinating agent and reaction conditions can lead to the desired products in good yields. Reagents like Selectfluor® and NFSI offer practical and relatively safe methods for achieving this transformation. This guide provides a solid foundation for researchers to successfully implement and optimize the electrophilic fluorination of 2-methylphenol in their own laboratories.

References

The Strategic Deployment of 5-Fluoro-2-methylphenol in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of 5-Fluoro-2-methylphenol, a versatile and highly valuable building block. We will dissect its intrinsic chemical properties and elucidate its pivotal role as a synthetic intermediate in the generation of complex, biologically active molecules. With a focus on practical application, this document will detail established synthetic protocols, present key structure-activity relationship (SAR) insights, and outline robust biological evaluation methodologies. A central case study will illuminate the application of this fluorinated phenol in the synthesis of a clinically significant agent for central nervous system (CNS) disorders, underscoring its importance for researchers, scientists, and drug development professionals.

Introduction: The Unseen Advantages of Fluorination with this compound

This compound, a halogenated phenolic derivative, is a colorless to pale yellow solid or liquid at room temperature.[1] Its true value in drug discovery, however, lies beyond its physical state. The judicious placement of a fluorine atom on an aromatic ring is a well-established strategy to enhance the pharmacological profile of a drug candidate. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability without introducing significant steric hindrance.[2][3]

The 5-fluoro-2-methyl substitution pattern on the phenol ring offers a unique combination of electronic and steric properties. The fluorine atom at the 5-position acts as a bioisostere for a hydrogen atom, yet its electron-withdrawing nature can modulate the pKa of the phenolic hydroxyl group and influence intermolecular interactions with biological targets. The ortho-methyl group provides a steric handle that can orient the molecule within a binding pocket and can also serve to protect the phenolic oxygen from metabolic degradation. This guide will delve into the practical applications of these inherent properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 452-85-7[4]
Molecular Formula C₇H₇FO[4]
Molecular Weight 126.13 g/mol [4]
Boiling Point 66 °C at 4 mmHg[5]
Density 1.157 g/cm³[5]

Core Application: A Key Intermediate in the Synthesis of CNS Agents

A primary and highly significant application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs).[1][5] The presence of the fluorinated aromatic moiety is instrumental in improving metabolic stability and binding affinity in the resulting drug candidates.[5]

Case Study: Synthesis of Vilazodone Precursors

While many synthetic routes to the SSRI and 5-HT1A partial agonist Vilazodone have been patented, the fundamental benzofuran core of the molecule lends itself to construction from a substituted phenol. The 5-fluoro-2-methylphenoxy moiety is a logical precursor to the benzofuran portion of Vilazodone and related CNS-active compounds. The synthesis of such precursors typically involves the reaction of this compound with a suitable electrophile to form an ether linkage, which can then be further elaborated.

The following diagram illustrates a generalized synthetic workflow for preparing a key phenoxy-ethylamine intermediate from this compound, a common scaffold in CNS drug discovery.

G A This compound B Deprotonation (e.g., NaH, K2CO3) A->B Base C 5-Fluoro-2-methylphenoxide B->C D Nucleophilic Substitution (e.g., 2-bromo-N,N-dimethylethanamine) C->D Electrophile E 2-(5-Fluoro-2-methylphenoxy)-N,N-dimethylethanamine D->E

Caption: Generalized workflow for the synthesis of a phenoxy-ethylamine derivative.

The Strategic Impact of the 5-Fluoro-2-methyl Substitution Pattern

The specific substitution pattern of this compound imparts distinct advantages to the resulting drug molecules.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at the 5-position can block a potential site of aromatic hydroxylation, a common metabolic pathway for drug deactivation.

  • Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and, consequently, potency.

  • Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 5-fluoro-2-methylphenyl moiety can fine-tune the overall lipophilicity of a drug candidate to optimize its pharmacokinetic profile.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments relevant to the utilization of this compound in a drug discovery workflow.

Synthesis Protocol: Williamson Ether Synthesis of a Phenoxyacetamide Derivative

This protocol describes a common and versatile method for forming the ether linkage, a crucial step in synthesizing many bioactive molecules from this compound.

Objective: To synthesize 2-(5-fluoro-2-methylphenoxy)acetamide.

Materials:

  • This compound

  • 2-Bromoacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(5-fluoro-2-methylphenoxy)acetamide.

G A Start: this compound + 2-Bromoacetamide B Reaction Setup: - Solvent: Acetone - Base: K2CO3 A->B C Reflux (12-16h) B->C D Work-up: - Filtration - Extraction (DCM) C->D E Purification: - Column Chromatography D->E F End: 2-(5-Fluoro-2-methylphenoxy)acetamide E->F

Caption: Experimental workflow for Williamson ether synthesis.

Biological Evaluation Protocol: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a standard method to assess the binding affinity of a compound derived from this compound to the serotonin transporter, a key target for SSRIs.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT

  • [³H]-Citalopram (radioligand)

  • Test compound (dissolved in DMSO)

  • Scintillation fluid

  • Phosphate-buffered saline (PBS)

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Culture HEK-293 cells expressing hSERT to confluency in appropriate multi-well plates.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a multi-well plate, add a fixed concentration of [³H]-Citalopram and varying concentrations of the test compound to the cell membrane preparation.

  • Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold PBS to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand by liquid scintillation counting.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-Citalopram binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has firmly established its utility as a strategic building block in the synthesis of complex and biologically active molecules, particularly in the realm of CNS drug discovery. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The ability to enhance metabolic stability and modulate binding affinity makes it a valuable asset in the iterative process of lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the development of next-generation medicines.

References

A Guide to 5-Fluoro-2-methylphenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Phenols

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Within the arsenal of fluorinated scaffolds, 5-Fluoro-2-methylphenol has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to offer insights into its reactivity, electronic nature, and practical application. We will examine key transformations, provide detailed experimental protocols, and explain the underlying chemical principles that make this compound an indispensable tool for researchers, chemists, and drug development professionals. Its utility is demonstrated in its application as a key intermediate in the synthesis of high-value compounds, including selective serotonin reuptake inhibitors (SSRIs) and advanced fungicides and herbicides.[1][2]

Physicochemical Properties and Safety Data

First synthesized in the latter half of the 20th century, this compound is typically prepared via multi-step synthesis from cresol derivatives.[3] It exists as a colorless to pale yellow solid or liquid with a characteristic phenolic odor.[3]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 452-85-7[4][5]
Molecular Formula C₇H₇FO[4][5]
Molecular Weight 126.13 g/mol [5]
Appearance Colorless to pale yellow solid or liquid[3]
Boiling Point 66°C @ 4 mmHg[1]
Density 1.157 g/cm³[1]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE). It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[5]

Table 2: GHS Hazard Information
Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDanger
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damageDanger

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory practice dictates use in a well-ventilated fume hood, with chemically resistant gloves, safety goggles, and a lab coat.

Core Reactivity: Understanding Electronic Effects

The synthetic utility of this compound stems from the interplay of its three substituents on the aromatic ring: the hydroxyl (-OH), the methyl (-CH₃), and the fluorine (-F) groups. Understanding their electronic influence is critical for predicting regioselectivity in electrophilic aromatic substitution reactions.

  • Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

  • Methyl (-CH₃) Group: A moderately activating, ortho-, para-directing group through an inductive effect.

  • Fluorine (-F) Group: An unusual case. It is a deactivating group due to its strong inductive electron withdrawal, making the ring less reactive than benzene. However, through resonance, it is ortho-, para-directing.

The combined effect is a nuanced reactivity profile. The powerful -OH group is the dominant directing influence, strongly activating the positions ortho and para to it (C4, C6). The C6 position is sterically hindered by the adjacent methyl group, making the C4 position a likely site for electrophilic attack.

Caption: Electronic influence on the this compound ring.

Key Synthetic Transformations

O-Alkylation via Williamson Ether Synthesis

One of the most fundamental reactions of phenols is the conversion of the acidic hydroxyl group into an ether. The Williamson ether synthesis is a robust and widely used method for this transformation, proceeding via an Sₙ2 mechanism.[6] This reaction is critical for masking the phenolic proton, improving lipophilicity, or installing a linker for further functionalization in a drug scaffold.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile. Stronger bases like sodium hydride (NaH) could be used but are often unnecessary and require stricter anhydrous conditions.[7]

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. It effectively solvates the potassium counter-ion without interfering with the nucleophilicity of the phenoxide.[7]

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is required for an efficient Sₙ2 reaction. Secondary and tertiary halides are prone to elimination side reactions.[6]

G start Start: this compound + Alkyl Halide (R-X) reagents Add Base (e.g., K₂CO₃) & Solvent (e.g., Acetone) start->reagents reaction Heat to Reflux (e.g., 50-60°C) Monitor by TLC/GC reagents->reaction workup Cool, Filter Solids Evaporate Solvent reaction->workup extraction Dissolve in Ether Wash with aq. NaOH (removes unreacted phenol) Wash with Brine workup->extraction dry Dry Organic Layer (e.g., MgSO₄) extraction->dry purify Filter and Evaporate Solvent Purify via Distillation or Chromatography dry->purify product Product: Alkoxy Ether purify->product

Caption: General workflow for the Williamson ether synthesis.

Representative Protocol: Synthesis of 5-Fluoro-2-methoxytoluene

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 79.3 mmol) and acetone (100 mL).

  • Reagent Addition: Add finely ground anhydrous potassium carbonate (16.5 g, 119 mmol, 1.5 equiv). Stir the suspension vigorously.

  • Alkylation: Add methyl iodide (13.5 g, 95.2 mmol, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting oil in diethyl ether (150 mL). Wash the organic layer with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a wash with saturated brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield pure 5-fluoro-2-methoxytoluene.[8]

Electrophilic Aromatic Substitution: Nitration

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. Nitration is a classic example, installing a nitro group that can be readily reduced to an amine for subsequent modifications. Based on the directing effects discussed previously, nitration is expected to occur primarily at the C4 position, para to the powerful hydroxyl directing group. A well-documented analogous procedure involves the nitration of o-toluidine, followed by diazotization and hydrolysis to yield 2-methyl-5-nitrophenol, confirming the favorability of substitution at this position.[9]

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard reagent for generating the nitronium ion (NO₂⁺) electrophile.

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (0-10°C) to prevent over-nitration and control the reaction rate.[9]

  • Diazotization-Hydrolysis: In cases where direct nitration may be too aggressive or lead to side products, an alternative route involves nitrating a more stable precursor (like an aniline), then converting the amino group to a hydroxyl via a diazonium salt intermediate. This two-step process offers excellent regiocontrol.[10]

Representative Protocol: Synthesis of 5-Fluoro-4-nitro-2-methylphenol

  • Setup: In a 100 mL flask cooled in an ice-salt bath, add this compound (5.0 g, 39.6 mmol) to concentrated sulfuric acid (20 mL) slowly, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.8 mL, 6.0 M) to concentrated sulfuric acid (5 mL) at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the phenol over 30 minutes, maintaining the internal temperature between 0-5°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-fluoro-4-nitro-2-methylphenol.

G reactant This compound product 5-Fluoro-4-nitro-2-methylphenol reactant->product Nitration reagents HNO₃, H₂SO₄ 0-5°C reagents->product

Caption: Regioselective nitration of this compound.

Conclusion

This compound is more than just another fluorinated reagent; it is a strategic building block that offers predictable reactivity and multiple avenues for synthetic elaboration. By understanding the interplay of its functional groups, chemists can harness its potential to construct complex molecular architectures with enhanced biological properties. The protocols for O-alkylation and electrophilic substitution detailed herein serve as foundational examples of its utility, providing a gateway to novel pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated, highly functionalized molecules continues to grow, the role of versatile intermediates like this compound will undoubtedly become even more prominent.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Fluoro-2-methylphenol in Modern Chemistry

This compound, a fluorinated derivative of cresol, is a versatile building block in the synthesis of complex molecules. Its unique electronic properties, conferred by the presence of a fluorine atom, make it a compound of significant interest in medicinal chemistry and materials science. The fluorinated aromatic structure is particularly valuable for enhancing metabolic stability and binding affinity in drug candidates.[1] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability, and offers detailed protocols for their experimental determination. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. This compound is a colorless to light yellow liquid with a characteristic phenolic odor.[2] Key physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 452-85-7[3][4]
Molecular Formula C₇H₇FO[3][4]
Molecular Weight 126.13 g/mol [3][5]
Appearance Colorless to red to green clear liquid[3]
Boiling Point 66 °C at 4 mmHg[3][6]
Density ~1.157 g/cm³[1][6]
Predicted pKa 9.32 ± 0.10[2][6]
Predicted LogP (XLogP3) 2.1[3]

The predicted pKa of 9.32 suggests that this compound is a weak acid, characteristic of phenols.[2][6] The predicted LogP value of 2.1 indicates a moderate degree of lipophilicity, which has significant implications for its solubility in both aqueous and organic media.[3]

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor that influences its bioavailability, formulation, and route of administration. While one source qualitatively describes this compound as being soluble in water, quantitative data is essential for precise experimental design.[2] The predicted LogP of 2.1 suggests that while it may have some aqueous solubility, it is likely to be more soluble in organic solvents.[3]

Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a substance that can be dissolved in a solvent to form a saturated solution.

  • Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This is a high-throughput screening method often used in early drug discovery.

This guide provides protocols for determining both, allowing researchers to choose the most appropriate method for their stage of development.

Experimental Determination of Solubility

To empower researchers to obtain precise solubility data, the following detailed protocols are provided.

G cluster_0 Solubility Assessment Workflow prep Prepare Stock/Solid Compound thermo Thermodynamic Solubility (Shake-Flask Method) prep->thermo Solid Compound kinetic Kinetic Solubility (DMSO Method) prep->kinetic DMSO Stock analysis Quantification (e.g., HPLC-UV, UV-Vis) thermo->analysis Saturated Solution kinetic->analysis Filtered Solution data Data Analysis & Solubility Determination analysis->data

Caption: General workflow for determining thermodynamic and kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Equilibrate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

This high-throughput method is suitable for early-stage screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates (UV-transparent for analysis)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Serially dilute the initial solution across the plate with the aqueous buffer to create a range of concentrations.

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a set period (e.g., 2 hours).

  • After incubation, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Alternatively, for a more quantitative measure, filter the contents of the wells (using a filter plate) to remove any precipitate.

  • Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.

  • The kinetic solubility is the highest concentration at which no significant precipitation (or turbidity) is observed.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a compound determines its shelf-life, dictates storage conditions, and can impact its safety and efficacy. This compound is described as being stable under normal conditions, but incompatible with strong oxidizing agents. For drug development purposes, a more rigorous assessment of its stability under various stress conditions is required.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies are a regulatory requirement for new drug substances.

G cluster_0 Forced Degradation Workflow start This compound Solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) start->oxidation photolytic Photolytic Stress (UV/Vis Light) start->photolytic thermal Thermal Stress (Heat) start->thermal analysis Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolytic->analysis thermal->analysis results Identify Degradants & Establish Degradation Pathways analysis->results

Caption: Workflow for conducting forced degradation studies.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Expose the solution to the stress conditions outlined below. The goal is to achieve 5-20% degradation.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

  • Photolytic Degradation: Expose the solution in a photostability chamber to UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 60 °C).

Proposed Degradation Pathway

Based on the known reactivity of phenols, a likely degradation pathway for this compound under oxidative conditions involves hydroxylation of the aromatic ring, followed by potential ring-opening.

G cluster_0 Proposed Oxidative Degradation Pathway parent This compound intermediate1 Hydroxylated Intermediate (e.g., Catechol derivative) parent->intermediate1 Oxidation (e.g., ·OH) ring_opening Ring-Opened Products (e.g., dicarboxylic acids) intermediate1->ring_opening Further Oxidation

Caption: A simplified proposed oxidative degradation pathway for this compound.

Protocol 4: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute any more nonpolar degradants. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound and potentially at other wavelengths to detect degradants that may have different chromophores.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is resolved from all degradation product peaks.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By utilizing the detailed protocols herein, researchers, scientists, and drug development professionals can generate the critical data needed to advance their projects. The provided methodologies, grounded in established scientific principles and regulatory expectations, will enable the effective and efficient use of this important chemical entity in the development of new pharmaceuticals and advanced materials.

References

The Toxicological Profile of 5-Fluoro-2-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive toxicological profile of 5-Fluoro-2-methylphenol (CAS No. 452-85-7), a fluorinated aromatic compound of increasing interest in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of direct toxicological data for this specific molecule, this document synthesizes existing information on its physicochemical properties and draws upon data from structurally analogous compounds, namely o-cresol and 4-fluorophenol, to provide a predictive assessment of its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling practices, guide future toxicological evaluations, and support risk assessment frameworks. The document covers toxicokinetics, acute and chronic toxicity, genotoxicity, and reproductive and developmental toxicity, and includes detailed protocols for key in vitro and in vivo assays.

Introduction and Physicochemical Characterization

This compound, also known as 5-fluoro-o-cresol, is a substituted phenol with a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring.[2] Its unique electronic and steric properties make it a valuable intermediate in various chemical syntheses.[1] Understanding its toxicological profile is paramount for ensuring occupational safety and for the environmental risk assessment of its synthesis and use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 452-85-7[2]
Molecular Formula C7H7FO[2]
Molecular Weight 126.13 g/mol [3]
Appearance Colorless to red to green clear liquid[2]
Boiling Point 66°C at 4 mmHg[2]
Density 1.157 g/cm³[2]
Flash Point 66°C at 4mm[2]
pKa 9.32 ± 0.10 (Predicted)[2]
XLogP3 2.1[4]

Toxicokinetics: A Predictive Overview

Absorption

Phenolic compounds, including cresols, are readily absorbed through the skin, respiratory tract, and gastrointestinal tract.[1] The moderate lipophilicity of this compound, as indicated by its predicted XLogP3 value of 2.1, suggests that it is likely to be well-absorbed via all major routes of exposure.

Distribution

Following absorption, phenolic compounds are generally distributed throughout the body. No specific tissue accumulation data for this compound is available.

Metabolism

The metabolism of this compound is anticipated to follow pathways common to other phenolic compounds, primarily involving conjugation and oxidation. The presence of a fluorine atom can influence metabolic pathways. While the carbon-fluorine bond is generally resistant to cleavage, oxidative defluorination can occur, potentially leading to the formation of reactive metabolites.[5][6] The introduction of a fluorine atom ortho to a phenolic group may also enhance its reactivity in methylation and glucuronidation reactions.[5][7]

The primary metabolic pathways are expected to be:

  • Glucuronidation and Sulfation: The hydroxyl group is a prime site for conjugation with glucuronic acid and sulfate, facilitating detoxification and excretion.

  • Oxidation: The methyl group can be oxidized to a carboxylic acid. Ring hydroxylation is also a possibility, although the fluorine substituent may influence the position of further hydroxylation.

Metabolism_Pathway cluster_absorption Absorption cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450 Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates This compound->Glucuronide/Sulfate Conjugates UGTs/SULTs Oxidized Metabolites->Glucuronide/Sulfate Conjugates UGTs/SULTs Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound.

Excretion

Metabolites of phenolic compounds are primarily excreted in the urine.[2] It is expected that the glucuronide and sulfate conjugates of this compound will be the major forms eliminated from the body.

Acute Toxicity

The GHS classification for this compound indicates that it is harmful if swallowed.[2][8] Specific LD50 values for this compound are not available. Therefore, data from its structural analogs, o-cresol and 4-fluorophenol, are presented for a comparative assessment.

CompoundRouteSpeciesLD50Source
o-Cresol OralRat121 mg/kg[9]
OralMouse344 mg/kg[2]
DermalMouse620 mg/kg[2]
4-Fluorophenol OralRat1271.312 mg/kg bw[10]
IntraperitonealMouse312 mg/kg[11][12]

Based on the available data for o-cresol, this compound should be handled with care, assuming a similar or potentially higher level of acute toxicity. Symptoms of acute exposure to cresols include irritation of the nose and throat, and at high levels, more severe effects can occur.[9]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies have been identified for this compound. However, studies on cresols provide valuable insights into potential target organs and long-term effects.

In 90-day studies with o-cresol and a m/p-cresol mixture in rats and mice, no treatment-related deaths were observed.[13] However, evidence of mild bone marrow hypocellularity in rats and forestomach hyperplasia in mice were noted at higher concentrations of o-cresol.[13] Nasal irritation was also observed in animals exposed to m/p-cresol.[13] Repeated exposure to cresols has been shown to cause increases in liver and kidney weights, deficits in hepatocellular function, and uterine atrophy at high doses.[14][15]

Genotoxicity

The mutagenic and genotoxic potential of this compound has not been explicitly reported. Standard assays to evaluate these endpoints are crucial for a comprehensive toxicological profile.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][16] A positive result in the Ames test is highly predictive of a tumorigenic response in rodent carcinogenicity studies.[17]

Ames_Test_Workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Prepare Test Compound Dilutions Prepare Test Compound Dilutions Start->Prepare Test Compound Dilutions Mix Bacteria, Compound, and S9 Mix Bacteria, Compound, and S9 Prepare Bacterial Strains->Mix Bacteria, Compound, and S9 Prepare Test Compound Dilutions->Mix Bacteria, Compound, and S9 Pour onto Minimal Glucose Agar Plates Pour onto Minimal Glucose Agar Plates Mix Bacteria, Compound, and S9->Pour onto Minimal Glucose Agar Plates Incubate at 37°C for 48h Incubate at 37°C for 48h Pour onto Minimal Glucose Agar Plates->Incubate at 37°C for 48h Count Revertant Colonies Count Revertant Colonies Incubate at 37°C for 48h->Count Revertant Colonies Analyze Data and Determine Mutagenicity Analyze Data and Determine Mutagenicity Count Revertant Colonies->Analyze Data and Determine Mutagenicity End End Analyze Data and Determine Mutagenicity->End

Caption: Workflow for the Ames Test.

Step-by-Step Methodology:

  • Bacterial Strains: Utilize appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Selection: Use a range of at least five concentrations of this compound, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Evaluation: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet tail."

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the target tissue or cell line.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage, typically by measuring the tail length, tail intensity, and tail moment.

Carcinogenicity

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are lacking. Studies on cresols have shown developmental effects, but generally at maternally toxic doses.[15] For instance, a mixture of m- and p-cresol caused postnatal toxicity in mice in the presence of maternal toxicity.[15] Inhalation exposure of female rats to tricresol has been associated with reproductive disorders.[19] The teratogenic potential of fluorine-containing compounds is not fully established, though some studies suggest an increased risk of adverse pregnancy outcomes with exposure to certain fluorine compounds.[20]

Conclusion and Future Directions

The toxicological profile of this compound is largely incomplete, necessitating a cautious approach to its handling and use. Based on its GHS classification and data from structural analogs, it is considered harmful if swallowed and is likely to be a skin and eye irritant. The potential for systemic effects upon repeated exposure, particularly on the liver, bone marrow, and nervous system, should be considered.

To establish a comprehensive and reliable toxicological profile, the following studies are recommended:

  • Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including the Ames test, a mammalian cell gene mutation assay, and an in vivo micronucleus test.

  • Repeated Dose Toxicity: A 28-day or 90-day repeated dose oral toxicity study in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: A screening study for reproductive/developmental toxicity to assess potential effects on fertility and embryonic development.

  • Toxicokinetics: An ADME study to understand the absorption, distribution, metabolism, and excretion of the compound.

The data generated from these studies will be essential for a robust risk assessment and for ensuring the safe development and application of this compound in various industries.

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-Fluoro-2-methylphenol for the Strategic Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates.[1][2] These properties can significantly enhance metabolic stability, modulate lipophilicity and membrane permeability, and improve binding affinity to target proteins.[2][3]

5-Fluoro-2-methylphenol emerges as a particularly valuable building block in this context.[4] It combines the reactive potential of a phenolic hydroxyl group with the strategic placement of a fluorine atom and a methyl group on an aromatic ring. This trifecta of functionalities allows for its versatile application as a key intermediate in the synthesis of complex bioactive molecules, especially enzyme inhibitors.[3][4] The fluorine atom can serve as a potent hydrogen bond acceptor or engage in favorable dipole-dipole interactions within an enzyme's active site, while also blocking sites of metabolic oxidation.[2][5] The methyl group provides steric bulk and lipophilicity, which can be crucial for achieving selectivity and potency.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of enzyme inhibitors. We will explore its chemical properties, detail robust synthetic protocols for its incorporation into common inhibitor scaffolds, and discuss the underlying structure-activity relationship (SAR) principles that make it a compelling starting material.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.

PropertyValueSource
CAS Number 452-85-7[6][7][8]
Molecular Formula C₇H₇FO[6][7][8]
Molecular Weight 126.13 g/mol [6][7]
Appearance Colorless to pale yellow solid or liquid[4]
Boiling Point 66 °C (at 4 mmHg)[6][9]
Density 1.157 g/cm³[6][9]
Synonyms 5-Fluoro-o-cresol, 4-Fluoro-2-hydroxytoluene[7]
Storage Store at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen)[6]

Core Synthetic Strategies & Protocols

The phenolic hydroxyl group of this compound is the primary reactive handle for incorporating this scaffold into larger molecules. The following sections detail common and effective synthetic transformations.

Strategy 1: O-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of diaryl ethers is a common strategy in the development of kinase inhibitors, where the ether linkage often serves as a key structural hinge. In this protocol, the phenoxide of this compound acts as a nucleophile, displacing a leaving group (typically a halogen) from an electron-deficient aromatic or heteroaromatic ring.

Diagram 1: General Workflow for SₙAr-based Inhibitor Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SₙAr Reaction cluster_2 Step 3: Purification & Analysis A This compound C Potassium 5-fluoro-2-methylphenoxide (Intermediate) A->C Reaction B Base (e.g., K2CO3, NaH) in Anhydrous Solvent (e.g., DMF) B->C Reagent E Diaryl Ether Product (Inhibitor Scaffold) C->E Nucleophilic Attack D Electron-Deficient Aryl Halide (e.g., 2-chloro-quinoxaline) D->E Reaction F Crude Product E->F G Purification (Column Chromatography) F->G H Pure Inhibitor G->H I Characterization (NMR, MS) H->I

Caption: General workflow for synthesizing diaryl ether-based enzyme inhibitors.

Protocol 1: Synthesis of a 2-((5-Fluoro-2-methylphenyl)oxy)quinoxaline Scaffold

This protocol describes the synthesis of a representative kinase inhibitor scaffold. The quinoxaline moiety is a privileged structure in medicinal chemistry, known for its role in inhibiting various protein kinases.[10]

Materials:

  • This compound

  • 2-Chloro-6,7-difluoroquinoxaline (or other suitable activated aryl halide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 2-Chloro-6,7-difluoroquinoxaline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the phenol.

  • Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the dissolution of the salts and promoting the reaction rate. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Rationale: This aqueous workup removes the DMF and inorganic salts. Multiple extractions ensure complete recovery of the product.

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Validation & QC: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product. Characterize the final compound by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Strategy 2: Williamson Ether Synthesis

For creating linkages to aliphatic chains, which may be part of a larger inhibitor structure designed to probe hydrophobic pockets, the Williamson ether synthesis is the method of choice. This involves the reaction of the 5-fluoro-2-methylphenoxide with an alkyl halide.

Protocol 2: Synthesis of 1-(Allyloxy)-5-fluoro-2-methylbenzene

This protocol outlines the synthesis of an allylated derivative, a versatile intermediate that can undergo further modifications, such as Heck coupling or metathesis reactions.

Materials:

  • This compound

  • Allyl bromide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully wash sodium hydride (1.2 eq) with hexanes under a nitrogen atmosphere to remove the mineral oil. Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Rationale: Sodium hydride is a strong base that ensures complete and rapid deprotonation of the phenol to form the sodium phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Validation & QC: Purify the resulting crude oil via column chromatography (silica gel, hexane/EtOAc gradient) to obtain the pure product. Confirm the structure and purity using NMR and MS analysis.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound provides a foundation for rational inhibitor design. Understanding the contribution of each group is key to optimizing potency, selectivity, and pharmacokinetic properties.

Diagram 2: SAR Contributions of this compound

Caption: Key structural features of this compound and their roles in drug design.

  • The 5-Fluoro Substituent: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Placing the fluorine at the 5-position can block a common site of aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of the resulting inhibitor.[2] Furthermore, fluorine's high electronegativity can lower the pKa of the distal phenolic proton, potentially influencing its reactivity and hydrogen bonding capabilities in the enzyme active site.[1]

  • The 2-Methyl Substituent: The ortho-methyl group provides steric hindrance that can be exploited to achieve inhibitor selectivity. It can favor a specific rotational conformation (rotamer) of the phenyl ring relative to the rest of the inhibitor, which may be required for optimal fitting into a binding pocket. This steric bulk also increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets.

  • Synergistic Effects: The combination of the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment on the aromatic ring. This influences the reactivity of the hydroxyl group and the overall binding properties of the scaffold when incorporated into an inhibitor. This interplay allows for fine-tuning of electronic and steric properties, which is essential for optimizing ligand-enzyme interactions.[11]

Conclusion

This compound is a high-value, versatile building block for the synthesis of sophisticated enzyme inhibitors. Its unique substitution pattern offers medicinal chemists a pre-packaged set of tools to address common challenges in drug development, including metabolic instability and non-specific binding. The protocols and insights provided in these notes serve as a robust foundation for researchers to confidently and effectively utilize this reagent in the pursuit of novel, potent, and selective therapeutics.

References

Application Notes and Protocols for the Quantification of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylphenol is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries.[1] Its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals necessitates the development of robust and reliable analytical methods for its quantification.[1] Accurate determination of this compound is critical for ensuring product quality, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements for impurity profiling.[2][3]

This document provides detailed application notes and exemplary protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering a strong foundation for method development and validation in their respective laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 452-85-7[4]
Molecular Formula C₇H₇FO[4]
Molecular Weight 126.13 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 66 °C at 4 mmHg[6]
pKa 9.32 ± 0.10 (Predicted)[PubChem]

I. Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[7][8][9] The method detailed below is a stability-indicating assay, designed to separate this compound from potential degradation products and related impurities.[5][10]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its broad applicability and hydrophobic retention mechanism, which is well-suited for separating moderately polar compounds like this compound. The choice of a phenyl-based stationary phase could also be considered to enhance selectivity through π-π interactions with the aromatic ring of the analyte.[11]

  • Mobile Phase: A gradient elution with acetonitrile and a slightly acidic aqueous buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for phenolic compounds. The acidic buffer (e.g., with formic or acetic acid) is used to suppress the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.[7]

  • Detection: UV detection is chosen due to the chromophoric nature of the benzene ring in this compound. The detection wavelength is set at the absorption maximum of the analyte to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

2. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (for a pharmaceutical formulation):

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Method Validation (Exemplary Data)

The following table presents typical validation parameters for a method of this nature, as guided by ICH recommendations.[2]

ParameterTypical SpecificationExemplary Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantification (LOQ) -1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Detection UV/PDA Detection (275 nm) HPLC_System->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve their thermal stability and chromatographic behavior.

Causality Behind Experimental Choices
  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for phenols.[12] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, which increases volatility, reduces polarity, and minimizes peak tailing, leading to improved chromatographic performance.[12]

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl-arylene phase (e.g., DB-5ms or HP-5ms), is suitable for the separation of the derivatized analyte. These columns are robust and provide good resolution for a wide range of compounds.[12]

  • Detection: Mass spectrometry provides high selectivity and sensitivity. The analysis can be performed in full scan mode for qualitative identification and in selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

Experimental Protocol: GC-MS Method

1. Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • BSTFA with 1% TMCS (derivatizing agent).

  • Pyridine or acetonitrile (reaction solvent).

  • Ethyl acetate (extraction solvent).

2. Reagent and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation and Derivatization:

  • Prepare the sample solution in ethyl acetate as described for the stock solution.

  • Transfer 100 µL of the sample or standard solution to a vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) and SIM
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments)
Method Validation (Exemplary Data)
ParameterTypical SpecificationExemplary Result
Linearity (R²) ≥ 0.9980.9989
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) -0.03 µg/mL
Limit of Quantification (LOQ) -0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%< 3.0%

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (in Ethyl Acetate) Derivatization Derivatization (BSTFA, 70°C) Standard_Prep->Derivatization Sample_Prep Sample Preparation (Extraction) Sample_Prep->Derivatization GC_System GC System (HP-5ms Column, Temp. Program) Derivatization->GC_System MS_Detection MS Detection (EI, Scan/SIM) GC_System->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC method is well-suited for routine quality control of pharmaceutical formulations, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. Both protocols are designed to be self-validating systems, and the provided exemplary data serves as a benchmark for successful method implementation.

References

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 5-Fluoro-2-methylphenol for Structural Elucidation and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural characterization of 5-Fluoro-2-methylphenol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields. It outlines the causality behind experimental choices, provides a self-validating protocol, and offers a thorough interpretation of the expected spectral data, grounded in fundamental NMR principles.

Introduction: The Significance of this compound and NMR Analysis

This compound is a halogenated phenolic derivative with the chemical formula C₇H₇FO.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[3] Its utility also extends to the agrochemical industry in the creation of herbicides and fungicides.[3] The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated building blocks like this one highly valuable in medicinal chemistry.[3]

Given its role as a key precursor, verifying the structural integrity and purity of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the experimental procedure and theoretical analysis of both ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is profoundly dependent on meticulous sample preparation.[4] This protocol is designed to yield high-resolution spectra by minimizing common sources of error.

Materials and Equipment
  • This compound (>98% purity)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[5]

  • Glass Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Micro-spatula

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[6][7] Higher concentrations for ¹³C NMR are necessary due to the lower natural abundance of the ¹³C isotope.[4]

  • Solvent Selection and Dissolution:

    • Add approximately 0.6-0.7 mL of a deuterated solvent to the vial.[6][8] Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock system.[4][6]

    • Solvent Choice Rationale:

      • CDCl₃: A common choice for many organic molecules. The phenolic -OH proton may exhibit a broad signal with a variable chemical shift.

      • DMSO-d₆: This aprotic, hydrogen-bond-accepting solvent is excellent for observing phenolic -OH protons as sharper signals at a downfield chemical shift (typically 8-14 ppm), as it reduces the rate of intermolecular proton exchange.[9][10]

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.[7]

  • Filtration and Transfer: To prevent spectral artifacts caused by suspended particles which distort magnetic field homogeneity, filter the solution into the NMR tube.[4]

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Use the pipette to transfer the dissolved sample into the NMR tube, filtering out any particulates.[4]

  • Sample Labeling and Insertion: Cap the NMR tube securely and label it clearly. Insert the tube into the NMR spectrometer's spinner turbine, ensuring the correct depth is set according to the instrument's guidelines.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

Analysis and Interpretation of ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, aromatic, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents (-OH, -CH₃, -F), and the multiplicities arise from spin-spin coupling between neighboring protons and through-bond coupling with the fluorine atom.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (H-7)~2.2Singlet (s)N/A
-OH (H-8)4.5 - 9.5 (variable)Broad Singlet (br s)N/A
Ar-H (H-3)~6.8Doublet of doublets (dd)³J(H,H) ≈ 8.5 Hz, ⁴J(H,F) ≈ 4.5 Hz
Ar-H (H-4)~6.7Doublet of doublets (dd)³J(H,H) ≈ 8.5 Hz, ³J(H,F) ≈ 9.0 Hz
Ar-H (H-6)~6.9Doublet of doublets (dd)⁴J(H,H) ≈ 3.0 Hz, ⁵J(H,F) ≈ 3.0 Hz

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

Rationale for Assignments and Multiplicities
  • Methyl Protons (H-7): The methyl group is attached to the aromatic ring and is expected to appear as a singlet around 2.2 ppm, as there are no adjacent protons to couple with.

  • Hydroxyl Proton (H-8): The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[11] In a non-polar solvent like CDCl₃, it often appears as a broad singlet. In DMSO-d₆, it will be a sharper singlet at a more downfield position.[9]

  • Aromatic Protons (H-3, H-4, H-6):

    • The electron-donating hydroxyl and methyl groups tend to shield the aromatic protons (shift them upfield), while the electron-withdrawing fluorine atom has a deshielding effect.

    • H-6: This proton is ortho to the methyl group and meta to the fluorine. It will be split by H-4 (meta-coupling, ⁴J) and the fluorine atom (⁵J).

    • H-4: This proton is ortho to the fluorine and meta to the hydroxyl group. It will be split by H-3 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J).

    • H-3: This proton is ortho to the hydroxyl group and meta to the fluorine. It will be split by H-4 (ortho-coupling, ³J) and the fluorine atom (meta-coupling, ⁴J). The coupling constants (J-values) are critical for confirming assignments. Ortho H-H coupling is typically in the range of 6-10 Hz, while meta coupling is smaller (2-4 Hz).[12] H-F coupling is also distance-dependent, with ortho coupling being the largest.[13]

Visualization of Proton Assignments

Caption: Proton assignments for this compound.

Analysis and Interpretation of ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached atoms, with the carbon attached to the fluorine atom showing a large C-F coupling constant.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-5~158Doublet (d)¹J(C,F) ≈ 235
C-1~152Doublet (d)³J(C,F) ≈ 8
C-2~118Doublet (d)⁴J(C,F) ≈ 2
C-3~115Doublet (d)³J(C,F) ≈ 8
C-6~112Doublet (d)²J(C,F) ≈ 22
C-4~105Doublet (d)²J(C,F) ≈ 25
-CH₃ (C-7)~16Singlet (s)N/A

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

Rationale for Assignments and Multiplicities
  • C-1 and C-5: The carbons directly attached to the electronegative oxygen (C-1) and fluorine (C-5) atoms are the most deshielded and will appear furthest downfield. The C-5 signal will be a large doublet due to the one-bond coupling with fluorine (¹J(C,F)), which is typically very large (>200 Hz).[13]

  • C-2, C-3, C-4, C-6: These aromatic carbons will appear in the typical aromatic region (100-140 ppm). Their precise chemical shifts and multiplicities are determined by their position relative to the substituents and the fluorine atom. Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are smaller but still significant for assignment.

  • C-7 (-CH₃): The methyl carbon is the most shielded and will appear furthest upfield as a singlet.

Visualization of Carbon Assignments

Caption: Carbon assignments for this compound.

Trustworthiness: A Self-Validating System

The protocols and analyses described herein constitute a self-validating system for the structural confirmation of this compound. The trustworthiness of the identification relies on the congruence of multiple, independent NMR parameters:

  • Chemical Shifts: The observed chemical shifts for both ¹H and ¹³C nuclei must fall within the expected ranges dictated by the electronic environment of each nucleus.

  • Signal Integration (¹H NMR): The integral ratios of the proton signals must correspond to the number of protons in each unique environment (3H for -CH₃, 1H for -OH, and 1H for each of the three aromatic protons).

  • Multiplicity and Coupling Constants: The splitting patterns and the magnitude of the J-coupling constants provide definitive evidence of the connectivity of the molecule. The observed J-values for H-H and C-F couplings must be consistent with the proposed structure. For instance, the large ¹J(C,F) coupling constant is a powerful diagnostic tool for identifying the carbon directly bonded to the fluorine atom.

Discrepancies in any of these parameters would indicate either the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the rigorous structural analysis of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of chemical shift analysis, signal integration, and the detailed interpretation of spin-spin coupling patterns provides a robust and self-validating method for quality control in both research and industrial settings.

References

Application of 5-Fluoro-2-methylphenol in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

In the relentless pursuit of enhanced agricultural productivity and sustainable pest management, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a cornerstone of modern agrochemical design. Fluorinated organic compounds often exhibit unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability, which translate to greater efficacy and, in some cases, a more favorable environmental profile.[1] 5-Fluoro-2-methylphenol, a substituted phenolic compound, represents a key building block in the synthesis of a new generation of high-performance agrochemicals.[2][3] Its aromatic scaffold, adorned with a strategically placed fluorine atom and a methyl group, provides a versatile platform for the development of potent herbicides and fungicides.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into the synthesis of advanced agrochemical active ingredients, detail their mechanisms of action, and provide robust protocols for their biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering both theoretical insights and practical, field-proven methodologies.

Chapter 1: Synthesis of Agrochemical Actives from this compound

This compound serves as a critical starting material or intermediate in the synthesis of complex agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, impacting its reactivity and ultimately the biological activity of the final product.

Proposed Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide: A Fomesafen Analogue

Fomesafen is a commercial herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[4][5][6][7] While the direct synthesis of fomesafen from this compound is not the commercial route, a structurally related analogue can be conceptually synthesized to illustrate the utility of this fluorinated building block. The following proposed pathway highlights the key chemical transformations.

Fomesafen Analogue Synthesis A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 5-Fluoro-2-methyl-4-nitrophenol B->C D Williamson Ether Synthesis (2-chloro-5-(trifluoromethyl)pyridine) C->D Step 2 E Intermediate Ether D->E F Reduction (e.g., Fe, HCl) E->F Step 3 G Amino Intermediate F->G H Sulfonylation (Methanesulfonyl chloride) G->H Step 4 I Fomesafen Analogue H->I

Caption: Proposed synthetic pathway for a fomesafen analogue from this compound.

Protocol 1: Synthesis of a Fomesafen Analogue

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate

  • Acetone

  • Iron powder

  • Hydrochloric acid

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration: Slowly add a nitrating mixture ( nitric acid in sulfuric acid) to a solution of this compound in sulfuric acid at 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Williamson Ether Synthesis: To a solution of the nitrated phenol in acetone, add potassium carbonate and 2-chloro-5-(trifluoromethyl)pyridine. Reflux the mixture for 12-16 hours. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the intermediate ether.

  • Reduction: Suspend the intermediate ether in a mixture of ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours. Cool the reaction, filter through celite, and neutralize the filtrate. Extract the amino intermediate with ethyl acetate.

  • Sulfonylation: Dissolve the amino intermediate in dichloromethane and cool to 0°C. Add pyridine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0°C for 1 hour and then at room temperature for 3-4 hours. Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the fomesafen analogue.

Proposed Synthesis of a Succinate Dehydrogenase (SDH)-Inhibiting Fungicide: A Benzovindiflupyr Analogue

Benzovindiflupyr is a potent fungicide that inhibits the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[8][9] The synthesis of benzovindiflupyr involves the coupling of a pyrazole carboxylic acid with a specific aniline derivative. This compound can be envisioned as a precursor to a key aniline intermediate.

Benzovindiflupyr Analogue Synthesis A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 5-Fluoro-2-methyl-4-nitrophenol B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E 5-Fluoro-2-methyl-4-aminophenol D->E F Coupling with 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride E->F Step 3 G Benzovindiflupyr Analogue F->G

Caption: Proposed synthetic pathway for a benzovindiflupyr analogue from this compound.

Protocol 2: Synthesis of a Benzovindiflupyr Analogue

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methanol

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride

  • Triethylamine

  • Dichloromethane

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration: Prepare 5-Fluoro-2-methyl-4-nitrophenol from this compound as described in Protocol 1, Step 1.

  • Reduction: Dissolve the nitrated phenol in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr shaker at 50 psi of hydrogen for 4-6 hours. Filter the catalyst and concentrate the filtrate to obtain the aminophenol.

  • Amide Coupling: Convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its acid chloride using thionyl chloride.[5][10][11] Dissolve the aminophenol in dichloromethane and add triethylamine. Cool the solution to 0°C and slowly add a solution of the pyrazole acid chloride in dichloromethane. Stir at 0°C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the benzovindiflupyr analogue.

Chapter 2: Biological Evaluation of Agrochemical Derivatives

The efficacy of newly synthesized agrochemical candidates must be rigorously evaluated through a series of biological assays. These assays are designed to determine the compound's activity against the target organism and to elucidate its mechanism of action.

In Vitro Fungicidal Activity Assay

This protocol describes a method for evaluating the in vitro fungicidal activity of synthesized compounds against a common plant pathogen, Rhizoctonia solani.[12][13][14][15][16]

Protocol 3: Mycelial Growth Inhibition Assay

Materials:

  • Synthesized benzovindiflupyr analogue

  • Commercial fungicide (e.g., Benzovindiflupyr) as a positive control

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Poisoned Media: Prepare stock solutions of the test compounds and the positive control in DMSO. Add appropriate volumes of the stock solutions to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the poisoned PDA into sterile petri dishes. A control plate containing PDA with DMSO should also be prepared.

  • Inoculation: Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing R. solani culture. Place one disc in the center of each PDA plate (poisoned and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the control plate and T is the average diameter of the mycelial colony in the treated plate.

  • EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

Herbicidal Activity and Mechanism of Action Assays

Protocol 4: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibition of PPO, the target enzyme for herbicides like fomesafen.[4][17][18][19]

Materials:

  • Synthesized fomesafen analogue

  • Commercial herbicide (e.g., Fomesafen) as a positive control

  • Source of PPO enzyme (e.g., isolated plant mitochondria or a recombinant enzyme)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with EDTA and a detergent)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare the PPO enzyme solution and the protoporphyrinogen IX substrate solution in the assay buffer. The substrate is light-sensitive and should be handled accordingly.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or positive control. Include a control with no inhibitor.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate to all wells. Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time at a constant temperature. The fluorescence is due to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay determines the inhibitory activity of compounds against the SDH enzyme.[9][20][21][22]

Materials:

  • Synthesized benzovindiflupyr analogue

  • Commercial SDHI fungicide (e.g., Benzovindiflupyr) as a positive control

  • Source of SDH enzyme (e.g., isolated mitochondria from a target fungus or plant)

  • Succinate (substrate)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Assay buffer (e.g., phosphate buffer)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Isolate mitochondria from the target organism to serve as the source of the SDH enzyme.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme preparation, and varying concentrations of the test compound or positive control.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (succinate) and the electron acceptor (DCIP). The reduction of DCIP by SDH leads to a decrease in absorbance at 600 nm. Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Chapter 3: Environmental and Toxicological Profile

A crucial aspect of agrochemical development is the assessment of the compound's environmental fate and toxicological profile. This information is vital for ensuring the safety of non-target organisms and minimizing environmental impact.

Summary of Environmental Fate and Toxicity Data

The following tables summarize key environmental fate and toxicological parameters for the commercial agrochemicals fomesafen and benzovindiflupyr, which serve as benchmarks for newly synthesized analogues.

Table 1: Environmental Fate of Fomesafen and Benzovindiflupyr

ParameterFomesafenBenzovindiflupyr
Soil Half-life (aerobic) Persistent (63-527 days)[23]Very persistent (>1000 days)[3][24]
Aqueous Photolysis Half-life Slow (49-289 days)[23]Can be as short as 10 days in natural water[2]
Hydrolysis Stable[23]Stable
Mobility in Soil High potential to leach[4][25]Slightly mobile to immobile[24]

Table 2: Ecotoxicological Profile of Fomesafen and Benzovindiflupyr

OrganismFomesafenBenzovindiflupyr
Birds (Acute Oral LD50) Practically non-toxic[23]Moderately to highly toxic
Fish (96h LC50) Low toxicity[25]Highly toxic[3]
Aquatic Invertebrates (48h EC50) Moderately toxic[6]Highly toxic[3]
Honeybees (Acute Contact LD50) Moderately toxic[6]Practically non-toxic[24]
Non-target Plants Very toxic to broadleaf plants[25]Toxic

Table 3: Mammalian Toxicity of Fomesafen and Benzovindiflupyr

ParameterFomesafenBenzovindiflupyr
Acute Oral LD50 (rat) Slightly toxic (>5000 mg/kg)[25]Highly toxic
Carcinogenicity No evidence[25]Suggestive evidence of carcinogenic potential[24]
Skin/Eye Irritation Moderate skin and severe eye irritant[25]Slight skin and eye irritant

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic use can lead to the development of potent herbicides and fungicides with desirable biological activities. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this fluorinated intermediate in the design and development of the next generation of crop protection agents. A thorough understanding of the synthetic pathways, mechanisms of action, and environmental profiles of these compounds is essential for the creation of effective and sustainable agricultural solutions.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] 5-Fluoro-2-methylphenol, also known as 5-fluoro-o-cresol, has emerged as a critical building block in this endeavor. Its fluorinated aromatic structure is particularly valuable in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This versatile intermediate is instrumental in the synthesis of a range of pharmaceuticals, most notably selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents, as well as agrochemicals.[2][3]

This guide provides a detailed exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into the causality behind its synthetic utility and provide a detailed, field-proven protocol for the synthesis of a representative bioactive molecule, showcasing a common and robust synthetic strategy.

Physicochemical Properties and Reactivity of this compound

Understanding the inherent properties of this compound is paramount to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₇FO[4]
Molecular Weight 126.13 g/mol [4]
Appearance Colorless to pale yellow solid or liquid
Boiling Point 66°C at 4 mmHg
Density 1.157 g/cm³[1]
pKa ~9.9 (estimated)

The key reactive site for the elaboration of this compound into more complex bioactive molecules is the hydroxyl group. The phenolic proton is acidic and can be readily removed by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is central to the formation of ether linkages, a common motif in many drug molecules. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ethers.[5] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, the reaction proceeds by deprotonating the phenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an appropriate electrophile.

The general workflow for this synthetic approach is outlined below:

Williamson_Ether_Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Work-up & Purification start This compound phenoxide Sodium 5-fluoro-2-methylphenoxide (Nucleophile) start->phenoxide in anhydrous solvent (e.g., DMF, THF) base Base (e.g., NaH, K₂CO₃) base->phenoxide product Bioactive Ether Product phenoxide->product SN2 reaction electrophile Alkyl Halide (R-X) electrophile->product workup Aqueous Work-up product->workup purification Column Chromatography / Recrystallization workup->purification final_product Pure Bioactive Molecule purification->final_product

Caption: General workflow for Williamson ether synthesis.

Application Protocol: Synthesis of a Potent Kinase Inhibitor Intermediate

This protocol details the synthesis of a key intermediate for a novel class of kinase inhibitors, utilizing this compound as the starting material. The target molecule, N-(3-(5-fluoro-2-methylphenoxy)propyl)acetamide, incorporates the fluorinated phenol moiety, which is anticipated to enhance binding affinity and metabolic stability.

Reaction Scheme:

Kinase_Inhibitor_Synthesis cluster_reaction phenol This compound product N-(3-(5-fluoro-2-methylphenoxy)propyl)acetamide phenol->product + product_node alkyl_halide N-(3-bromopropyl)acetamide alkyl_halide->product + base NaH solvent Anhydrous DMF product_node->product 1. NaH, Anhydrous DMF, 0 °C to rt 2. Work-up

Caption: Synthesis of a kinase inhibitor intermediate.

Materials and Equipment:
ReagentsEquipment
This compound (>98%)Round-bottom flasks
Sodium hydride (60% dispersion in mineral oil)Magnetic stirrer with heating plate
N-(3-bromopropyl)acetamideIce bath
Anhydrous Dimethylformamide (DMF)Septa and needles
Diethyl etherRotary evaporator
Saturated aqueous ammonium chloride (NH₄Cl)Separatory funnel
Brine (saturated aqueous NaCl)Glassware for extraction
Anhydrous magnesium sulfate (MgSO₄)Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)Thin Layer Chromatography (TLC) plates and chamber
Experimental Procedure:

Step 1: Deprotonation of this compound

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.26 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Slowly add the solution of this compound to the sodium hydride suspension at 0°C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is highly reactive with water. The use of flame-dried glassware, an inert atmosphere, and anhydrous solvents is crucial to prevent quenching of the reagent and ensure complete deprotonation of the phenol.

  • Washing of NaH: Mineral oil can interfere with the reaction. Removing it with hexanes provides a more reactive and cleaner sodium hydride surface.

  • Controlled Addition at 0°C: The reaction of sodium hydride with the phenol is exothermic. Slow addition at low temperature controls the rate of hydrogen evolution and prevents a dangerous temperature increase.

Step 2: Nucleophilic Substitution

  • Dissolve N-(3-bromopropyl)acetamide (2.16 g, 12.0 mmol, 1.2 equivalents) in anhydrous DMF (5 mL).

  • Slowly add the solution of N-(3-bromopropyl)acetamide to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

Causality Behind Experimental Choices:

  • Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient formation of the desired ether.

  • TLC Monitoring: TLC is a simple and effective technique to track the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) to destroy any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(3-(5-fluoro-2-methylphenoxy)propyl)acetamide.

Causality Behind Experimental Choices:

  • Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that safely neutralizes the excess sodium hydride and any remaining phenoxide.

  • Aqueous Work-up: The series of washes with water and brine removes DMF and inorganic salts from the organic layer, which contains the desired product.

  • Drying and Concentration: Removing residual water with a drying agent and then evaporating the solvent provides the crude product ready for purification.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, yielding the final product with high purity.

Characterization Data (Hypothetical):
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 7.10-6.80 (m, 3H, Ar-H), 4.10 (t, 2H, O-CH₂), 3.50 (q, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.05 (s, 3H, COCH₃), 2.00 (p, 2H, CH₂-CH₂-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 170.5, 163.2 (d, J=245 Hz), 154.1 (d, J=10 Hz), 125.5, 115.0 (d, J=23 Hz), 112.5 (d, J=8 Hz), 108.0 (d, J=25 Hz), 65.8, 37.2, 29.5, 23.4, 16.2
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₁₆FNO₂ [M+H]⁺: 226.12, found: 226.13
Yield 75-85%
Purity (by HPLC) >98%

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous DMF: Dimethylformamide is a combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Alkyl Halides: N-(3-bromopropyl)acetamide is a lachrymator and irritant. Handle in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic incorporation can significantly enhance the properties of drug candidates. The Williamson ether synthesis, as detailed in this protocol, provides a reliable and efficient method for functionalizing the phenolic hydroxyl group and constructing complex molecular architectures. By understanding the principles behind the synthetic steps and adhering to safe laboratory practices, researchers can effectively leverage the potential of this compound in their drug discovery and development programs.

References

Application Note & Protocol: Experimental Setups for the Fluorination of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Phenolic Scaffolds

The introduction of fluorine into phenolic compounds represents a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent molecule.[1][2] Consequently, the selective fluorination of phenols is a critical strategy for lead optimization and the development of novel therapeutics and agrochemicals.[1][3] This guide provides a detailed overview of contemporary experimental setups for the fluorination of phenolic compounds, with a focus on practical protocols and the underlying chemical principles that govern these transformations.

Navigating the Challenges of Phenol Fluorination

Direct fluorination of phenols presents a unique set of challenges. The high reactivity of the phenol ring can lead to a lack of regioselectivity, resulting in mixtures of ortho, meta, and para isomers that are often difficult to separate.[4] Furthermore, many traditional fluorination methods require harsh reaction conditions that are incompatible with sensitive functional groups present in complex molecules.[4] Overcoming these hurdles has led to the development of sophisticated reagents and methodologies, broadly categorized into electrophilic and nucleophilic approaches.

I. Electrophilic Fluorination of Phenols: The Power of N-F Reagents

Electrophilic fluorination is a widely employed strategy that utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic.[5] These reagents offer a significant advantage in terms of safety and ease of handling compared to gaseous fluorine.[6]

Mechanism of Electrophilic Aromatic Fluorination

The prevailing mechanism for the electrophilic fluorination of aromatic compounds, including phenols, is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[5][7][8] In a simplified view, the electron-rich aromatic ring of the phenol attacks the electrophilic fluorine atom of the N-F reagent, forming a Wheland intermediate (a resonance-stabilized carbocation). Subsequent deprotonation restores aromaticity, yielding the fluorinated phenol.

Key Reagent: Selectfluor® (F-TEDA-BF₄)

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile and commercially available electrophilic fluorinating agent.[6][9] It is a crystalline solid that is relatively stable and easy to handle, making it a popular choice for both small-scale and large-scale synthesis.[6]

Experimental Protocol: Ortho-Selective Fluorination of a p-Substituted Phenol using Selectfluor®

This protocol describes a general procedure for the ortho-selective fluorination of a para-substituted phenol.

Materials:

  • p-Substituted phenol (e.g., 4-tert-butylphenol)

  • Selectfluor®

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the p-substituted phenol (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add Selectfluor® (1.1 equiv) to the stirred solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-fluorinated phenol.

Causality Behind Experimental Choices:

  • Anhydrous Acetonitrile: Acetonitrile is a common solvent for Selectfluor® reactions. Using the anhydrous form prevents potential side reactions with water.

  • Inert Atmosphere: While Selectfluor® is air-tolerant, an inert atmosphere is good practice to prevent oxidation of sensitive substrates.

  • Slight Excess of Selectfluor®: A small excess of the fluorinating agent ensures complete consumption of the starting material.

  • Room Temperature: Many electrophilic fluorinations with Selectfluor® proceed efficiently at room temperature, minimizing thermal degradation of products.

Data Presentation: Regioselectivity in Phenol Fluorination

The regioselectivity of electrophilic fluorination is highly dependent on the substituents present on the phenolic ring. Electron-donating groups generally direct ortho- and para-fluorination, while the steric bulk of both the directing group and the fluorinating agent can influence the ortho:para ratio.

Phenol SubstrateMajor Isomer(s)Typical Conditions
Phenolo-Fluorophenol, p-FluorophenolSelectfluor®, MeCN, rt
4-Methoxyphenol2-Fluoro-4-methoxyphenolSelectfluor®, MeCN, rt
2,6-Dimethylphenol4-Fluoro-2,6-dimethylphenolSelectfluor®, MeCN, rt

II. Nucleophilic Deoxyfluorination of Phenols: A Paradigm Shift

Nucleophilic deoxyfluorination offers a powerful alternative to electrophilic methods, directly converting the hydroxyl group of a phenol into a C-F bond.[10] This transformation is particularly valuable for late-stage fluorination of complex molecules where the phenol moiety is already present.[3][11]

Key Reagent: PhenoFluor™ and PhenoFluorMix™

The development of PhenoFluor™ and its more user-friendly successor, PhenoFluorMix™, by the Ritter group has revolutionized the deoxyfluorination of phenols.[3][12][13] These reagents overcome many of the limitations of previous methods, such as the need for harsh conditions or the formation of isomeric byproducts.[13][14]

Mechanism of Deoxyfluorination with PhenoFluor™

The mechanism of deoxyfluorination with PhenoFluor™ is thought to proceed through the formation of an aryl fluorosulfonate-like intermediate, which then undergoes nucleophilic attack by fluoride.[2][15] A key aspect of this reaction is the crucial role of hydrogen bonding in facilitating the fluoride substitution.[13]

Experimental Protocol: Deoxyfluorination of an Electron-Deficient Phenol using PhenoFluorMix™

This protocol outlines a general procedure for the deoxyfluorination of an electron-deficient phenol.

Materials:

  • Electron-deficient phenol (e.g., 4-cyanophenol)

  • PhenoFluorMix™

  • Cesium Fluoride (CsF), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the electron-deficient phenol (1.0 equiv), PhenoFluorMix™ (1.2 equiv), and anhydrous cesium fluoride (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous toluene (0.2 M) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with electron-deficient phenols are often complete within 1-4 hours.[14]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl fluoride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxyfluorination reactions are sensitive to moisture, which can hydrolyze the active reagent.[10]

  • Cesium Fluoride: CsF acts as a fluoride source and a base. An excess is used to drive the reaction to completion.[12]

  • Toluene: Apolar solvents like toluene have been shown to be effective for this transformation.[13]

  • Elevated Temperature: Heating is typically required to overcome the activation energy for the C-O bond cleavage and C-F bond formation.

III. Safety and Handling of Fluorinating Agents

Fluorinating agents are reactive and potentially hazardous chemicals that require careful handling.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][18] For highly reactive agents, a face shield and double-gloving are recommended.[16]

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Quenching: Reactive fluorinating agents should be quenched carefully. For example, residual Selectfluor® can be quenched with a saturated aqueous solution of sodium bisulfite. Always perform quenching procedures slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

IV. Visualization of Experimental Workflows

Electrophilic Fluorination Workflow

Electrophilic_Fluorination cluster_prep Reaction Preparation cluster_reaction Fluorination Reaction cluster_workup Workup & Purification A Dissolve Phenol in Anhydrous MeCN B Establish Inert Atmosphere (N2/Ar) A->B C Add Selectfluor® (1.1 equiv) B->C D Stir at Room Temp. Monitor by TLC/LC-MS C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H Nucleophilic_Deoxyfluorination cluster_prep Reaction Preparation cluster_reaction Deoxyfluorination Reaction cluster_workup Workup & Purification A Combine Phenol, PhenoFluorMix™, and CsF in Schlenk Flask B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Toluene B->C D Heat to 80-110 °C Monitor by TLC/LC-MS C->D E Cool and Quench with aq. NaHCO3 D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

References

Application Notes and Protocols for the Purification of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Fluoro-2-methylphenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles behind each purification technique. We will explore purification strategies including vacuum distillation, recrystallization, and high-performance liquid chromatography (HPLC), offering both specific protocols where data allows and systematic approaches for method development in the face of incomplete physicochemical data.

Introduction: The Importance of Purity for this compound

This compound, also known as 5-fluoro-o-cresol, is a fluorinated aromatic compound of significant interest in medicinal chemistry. Its structure is leveraged to improve the metabolic stability and binding affinity of drug candidates.[1] It serves as a crucial building block in the synthesis of various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs).[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the generation of potentially toxic byproducts in subsequent synthetic steps. This guide provides a framework for selecting and optimizing a purification strategy tailored to the specific needs of the researcher, from bulk purification to the isolation of highly pure material for sensitive applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification protocols. The available data is summarized in the table below. It is important to note that while the boiling point at reduced pressure is well-documented, a definitive melting point is not consistently reported in the literature, with some sources describing it as a liquid and others as a solid at room temperature.[2] This ambiguity necessitates an empirical approach when considering recrystallization.

PropertyValueSource(s)
Molecular Formula C₇H₇FO[3][4]
Molecular Weight 126.13 g/mol [3][4]
Appearance Colorless to pale yellow or red to green liquid/solid[2][3]
Boiling Point 66 °C at 4 mmHg (Torr)[1][3]
Density ~1.157 g/cm³[1][3]
pKa (Predicted) 9.32 ± 0.10[3]
Melting Point Not consistently reported. May be a low-melting solid or a liquid at room temperature.[2]

Potential Impurities in Crude this compound

The nature and quantity of impurities in a batch of this compound will largely depend on the synthetic route employed. A common synthetic pathway involves the fluorination of 2-methylphenol (o-cresol).[2] Potential impurities may include:

  • Isomeric Byproducts: The fluorination of o-cresol can potentially yield other isomers such as 3-fluoro-2-methylphenol, 4-fluoro-2-methylphenol, and 6-fluoro-2-methylphenol. The separation of these isomers is often challenging due to their similar physical properties.

  • Unreacted Starting Material: Incomplete fluorination will result in the presence of residual 2-methylphenol.

  • Reagents and Catalysts: Depending on the specific fluorinating agent used (e.g., Selectfluor, DAST), byproducts from these reagents may be present.[2]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

A logical workflow for selecting a purification strategy is presented below.

Purification_Workflow start Crude this compound bulk_purification Bulk Purification Needed? start->bulk_purification high_purity High Purity Needed? bulk_purification->high_purity No distillation Vacuum Distillation bulk_purification->distillation Yes recrystallization_screening Recrystallization Screening high_purity->recrystallization_screening Alternative/Complementary chromatography HPLC Purification high_purity->chromatography Yes distillation->high_purity Further purification needed end_bulk Purified Bulk Material distillation->end_bulk end_high_purity High Purity Isolate recrystallization_screening->end_high_purity chromatography->end_high_purity

Caption: Purification strategy decision workflow.

Purification by Vacuum Distillation

Given the reported boiling point of 66 °C at 4 mmHg, vacuum distillation is an excellent method for the bulk purification of this compound.[1][3] This technique is particularly effective for separating the desired product from non-volatile impurities such as residual salts and some degradation products.

Rationale

Distillation under reduced pressure allows for the boiling of compounds at a much lower temperature than their atmospheric boiling point. This is crucial for heat-sensitive compounds and those with high boiling points to prevent decomposition.[5]

Protocol for Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump (capable of reaching <4 mmHg)

  • Cold trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Sample Charging: Charge the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar.

  • System Evacuation: Close the system and slowly open the vacuum source. The pressure should gradually decrease. A cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) should be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile components.

  • Heating: Once the desired pressure (around 4 mmHg) is reached and stable, begin heating the distillation flask using the heating mantle. Stir the contents to ensure smooth boiling.

  • Fraction Collection: Collect any low-boiling impurities as a forerun in the first receiving flask. As the temperature of the vapor approaches the expected boiling point (around 66 °C at 4 mmHg), switch to a clean receiving flask to collect the main fraction of this compound.

  • Termination: Once the main fraction has been collected and the distillation rate slows, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle. Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Vacuum_Distillation_Setup cluster_0 Distillation Apparatus cluster_1 Vacuum System flask Heating Mantle & Stirrer (Distilling Flask) claisen Claisen Adapter flask->claisen thermometer Thermometer claisen->thermometer dist_head Short-Path Distillation Head claisen->dist_head condenser Condenser dist_head->condenser cold_trap Cold Trap dist_head->cold_trap To Vacuum receiver Receiving Flask condenser->receiver pump Vacuum Pump cold_trap->pump manometer Manometer cold_trap->manometer

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 5-Fluoro-2-methylphenol. This fluorinated phenol is a valuable building block in medicinal chemistry and materials science, often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. This document outlines robust methodologies for O-alkylation (ether synthesis), O-acylation (ester synthesis), and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring adaptability and reproducibility for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of this compound

This compound, a substituted cresol, is a key structural motif in the development of novel chemical entities. Its utility stems from the unique physicochemical properties imparted by the fluorine substituent. The high electronegativity and relatively small size of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, making it a valuable tool in drug design. The derivatization of the phenolic hydroxyl group is a common and effective strategy to introduce further molecular diversity and to construct more complex architectures. This guide details three principal classes of derivatization reactions: O-alkylation, O-acylation, and carbon-carbon/carbon-nitrogen bond formation via cross-coupling.

O-Alkylation: Synthesis of this compound Ethers

The conversion of the phenolic hydroxyl group to an ether is a fundamental transformation that can significantly alter the pharmacological and physicochemical properties of the parent molecule. The Williamson ether synthesis is a classic and reliable method for this purpose.

Scientific Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, where a deprotonated phenol (phenoxide) acts as a nucleophile, attacking an alkyl halide or other electrophile with a suitable leaving group.[2] The reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide ion. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like alkali metal carbonates or hydroxides are often sufficient.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an exemplary ether derivative, 2-(5-Fluoro-2-methylphenoxy)acetic acid, a reaction analogous to the synthesis of 2-methylphenoxyacetic acid from 2-methylphenol.[3][4]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
This compound126.132.52 g1.0
Sodium Hydroxide (NaOH)40.002.40 g3.0
Sodium chloroacetate116.482.56 g1.1
Deionized Water18.0220 mL-
Concentrated HCl~37%As needed-
Diethyl Ether74.12For extraction-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.52 g (0.02 mol) of this compound in 10 mL of deionized water containing 1.20 g (0.03 mol) of sodium hydroxide.

  • Addition of Alkylating Agent: In a separate beaker, dissolve 2.56 g (0.022 mol) of sodium chloroacetate in 10 mL of deionized water. Add this solution to the flask containing the phenoxide.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. A white precipitate should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification:

    • Recrystallize the crude product from hot water to obtain pure 2-(5-fluoro-2-methylphenoxy)acetic acid.

    • Dry the purified crystals in a vacuum oven.

Expected Outcome: This procedure should yield the desired product as a white crystalline solid. The yield is expected to be in the range of 70-85%, analogous to similar reported syntheses.

O-Acylation: Preparation of 5-Fluoro-2-methylphenyl Esters

Esterification of the phenolic hydroxyl group is another key derivatization strategy, often employed to create prodrugs or to modulate the reactivity of the phenol. Direct acylation with an acyl chloride is a straightforward and efficient method.

Scientific Principle: Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents. The reaction with a phenol proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and releases a chloride ion.[5] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol: O-Acylation with Acetyl Chloride

This protocol details the synthesis of 5-fluoro-2-methylphenyl acetate.

Reaction Scheme:

Caption: Two-step workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of aryl triflates. [6] Part A: Synthesis of 5-Fluoro-2-methylphenyl triflate

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2.52 g (0.02 mol) of this compound in 40 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 1.78 mL (0.022 mol) of anhydrous pyridine, followed by the slow, dropwise addition of 3.70 mL (0.022 mol) of triflic anhydride.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the triflate as a colorless oil.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine the 5-Fluoro-2-methylphenyl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Expected Outcome: This two-step procedure allows for the synthesis of a wide range of biaryl derivatives with expected good to excellent yields, depending on the nature of the arylboronic acid used.

Summary of Reaction Conditions

The following table summarizes the key parameters for the described derivatization protocols. These should be considered as starting points for optimization.

ReactionKey ReagentsSolventBaseTemperatureTypical Yield
Williamson Ether Synthesis Alkyl HalideWater/DMFNaOH / K₂CO₃Reflux70-85%
O-Acylation Acyl ChlorideDichloromethanePyridine / Et₃N0 °C to rt>90%
Suzuki-Miyaura Coupling Arylboronic Acid, Pd CatalystToluene/WaterK₂CO₃ / Cs₂CO₃90-100 °C60-95%

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. The choice of reaction will depend on the desired final product and the specific research objectives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of derivatives for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes & Protocols: Leveraging 5-Fluoro-2-methylphenol for the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 5-Fluoro-2-methylphenol

In the pursuit of novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. This compound (also known as 5-fluoro-o-cresol) emerges as a uniquely versatile precursor for both high-performance polymers and complex functionalized molecules. Its structure is distinguished by three key features: a nucleophilic hydroxyl group amenable to a wide range of derivatizations, a methyl group that imparts specific steric and electronic characteristics, and a strategically positioned fluorine atom.

The incorporation of fluorine into organic molecules is a well-established strategy in both materials science and medicinal chemistry for enhancing performance.[1][2] Fluorine's high electronegativity can profoundly alter a molecule's electronic properties, conformational preferences, metabolic stability, and hydrophobicity.[3][4] In materials science, this translates to improved thermal stability, chemical resistance, and desirable dielectric properties.[5][6]

This guide provides detailed protocols and expert insights for utilizing this compound as a foundational reagent. We will explore its application in two powerful synthetic strategies: the synthesis of fluorinated poly(arylene ether)s (F-PAEs) via nucleophilic aromatic substitution and the creation of novel biaryl structures through palladium-catalyzed cross-coupling reactions. These methodologies serve as a gateway for researchers in drug development and materials science to unlock new chemical entities with enhanced functionality.

Core Properties and Essential Safety Protocols

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design and safe laboratory practice. This compound is a corrosive compound that requires careful handling.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 452-85-7[7][9]
Molecular Formula C₇H₇FO[7][9]
Molecular Weight 126.13 g/mol [7][9]
Appearance Colorless to pale yellow liquid or solid[10][11]
Boiling Point 66 °C @ 4 mmHg[12][13]
Density ~1.157 g/cm³[11][12]
pKa 9.32 ± 0.10 (Predicted)[13]

Safety & Handling Protocol:

  • Hazard Identification: this compound is classified as corrosive and toxic. It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[7][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use a properly calibrated pipette or syringe for liquid transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C), away from incompatible materials such as strong oxidizing agents.[11][13]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[8]

Application in High-Performance Polymers: Synthesis of Fluorinated Poly(arylene ether)s (F-PAEs)

Fluorinated poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical inertness, and low dielectric constants, making them highly valuable in the electronics and aerospace industries.[5][15] The synthesis typically proceeds via a nucleophilic aromatic substitution (NAS) polycondensation reaction.

Causality of the Reaction Mechanism

In this process, a bisphenol is deprotonated to form a more nucleophilic bisphenoxide. This potent nucleophile then attacks an electron-deficient aromatic ring that is "activated" by electron-withdrawing groups, such as sulfone or ketone groups, and substituted with good leaving groups, typically fluorine or chlorine atoms. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex, facilitating the substitution.[16]

The following protocol details the use of this compound as a comonomer to introduce specific properties into a poly(arylene ether) backbone. It will be reacted with an activated di-fluoro monomer, such as Decafluorobiphenyl, to form a novel F-PAE.

FPAE_Workflow cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Isolation & Purification reagents 1. Charge Reactor: - this compound - Decafluorobiphenyl - K₂CO₃ (Base) - DMAc/Toluene (Solvents) azeotrope 2. Azeotropic Dehydration: Heat to ~140°C to remove water with Toluene reagents->azeotrope Inert atm (N₂/Ar) polymerize 3. Polymerization: Increase temp to ~160°C after Toluene removal azeotrope->polymerize Dean-Stark trap precipitate 4. Precipitation: Pour viscous solution into Methanol/Water polymerize->precipitate Reaction monitoring (viscosity) wash 5. Washing: Wash polymer with Water and Methanol precipitate->wash dry 6. Drying: Dry under vacuum at 80-120°C wash->dry

Caption: Experimental workflow for F-PAE synthesis.

Protocol 1: Synthesis of an F-PAE Copolymer

Objective: To synthesize a fluorinated poly(arylene ether) by reacting this compound and a comonomer like 4,4'-Biphenol with Decafluorobiphenyl.

Materials:

  • This compound (1.0 equiv)

  • 4,4'-Biphenol (1.0 equiv)

  • Decafluorobiphenyl (2.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, dried, ~2.2 equiv)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized Water

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen or Argon inlet

  • Thermocouple and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactor Setup: Assemble the flask with the mechanical stirrer, Dean-Stark trap, and inert gas inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add this compound, 4,4'-Biphenol, Decafluorobiphenyl, and potassium carbonate.

  • Solvent Addition: Add DMAc and Toluene in a 2:1 (v/v) ratio to achieve a solids concentration of approximately 20-25% (w/v).

  • Azeotropic Dehydration: Purge the system with inert gas. Begin stirring and heat the mixture to 140-145°C. Toluene will form an azeotrope with any water generated from the phenoxide formation, which is collected in the Dean-Stark trap. Continue for 3-4 hours until water evolution ceases.

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-165°C to initiate polymerization. The reaction progress can be monitored by the significant increase in the viscosity of the solution. Maintain this temperature for 8-12 hours.

  • Precipitation: After cooling to ~80°C, slowly pour the viscous polymer solution into a stirred beaker of methanol/water (80:20 v/v). A fibrous white polymer will precipitate.

  • Purification: Collect the polymer by vacuum filtration. Vigorously wash the solid polymer several times with hot deionized water to remove salts, followed by washing with methanol to remove residual solvent and low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours to a constant weight.

Rationale Behind Experimental Choices:

  • K₂CO₃: A slight excess of this weak base is used to ensure complete deprotonation of the phenolic hydroxyl groups to form the reactive phenoxide nucleophiles.[15]

  • DMAc/Toluene System: DMAc is a polar aprotic solvent that facilitates the NAS reaction. Toluene serves as the azeotroping agent to efficiently remove water, which can interfere with the reaction.[15]

  • Inert Atmosphere: Prevents oxidation of the phenoxides and other reagents at elevated temperatures.

Application in Functionalized Aromatics via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds.[17] However, the phenolic hydroxyl group is a poor leaving group for oxidative addition to a palladium center. To overcome this, the phenol must first be activated by converting it into a sulfonate ester, such as a triflate or nonaflate. This turns the oxygen into an excellent leaving group, enabling subsequent cross-coupling.[18]

The Suzuki-Miyaura Catalytic Cycle

This protocol outlines a one-pot procedure for the Suzuki-Miyaura coupling of this compound. The process involves in-situ activation to the nonaflate followed by the palladium-catalyzed reaction with a boronic acid. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl nonaflate, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(ONf)L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination reactant Ar-ONf reactant->pd_complex boronic Ar'B(OH)₂ base_boronate [Ar'B(OH)₃]⁻ boronic->base_boronate base_boronate->pd_complex base Base (e.g., Cs₂CO₃) base->boronic

References

Application Note: A Robust and Scalable Synthesis of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Fluoro-2-methylphenol is a key building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1] This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound from commercially available 2-amino-4-fluorotoluene. The described process, centered around a well-controlled diazotization and subsequent hydrolysis, is designed for safe and efficient implementation at the laboratory and pilot-plant scale. Critical process parameters, safety considerations, and analytical characterization are thoroughly discussed to ensure high yield and purity.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This compound (also known as 5-fluoro-o-cresol) is a valuable intermediate used in the production of a range of specialized molecules, including certain selective serotonin reuptake inhibitors (SSRIs) and advanced fungicidal agents.[1] As demand for complex fluorinated compounds grows, the need for robust and economically viable synthetic processes becomes paramount.

This guide details a scalable synthesis that proceeds via the diazotization of 2-amino-4-fluorotoluene. This classical transformation, when properly controlled, offers a high-yielding pathway to the desired phenol.[2] We will address the critical safety aspects associated with the generation and handling of diazonium salt intermediates, providing a framework for safe scale-up.[3][4]

Synthetic Strategy and Mechanism

The selected synthetic route involves two primary stages:

  • Diazotization: 2-amino-4-fluorotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form the corresponding 4-fluoro-2-methylbenzenediazonium salt.[2][5]

  • Hydrolysis: The aqueous solution of the diazonium salt is then heated, causing the decomposition of the diazonium group, which is released as nitrogen gas (N₂), and subsequent nucleophilic substitution by water to form the desired this compound.

This pathway is advantageous for scale-up due to the use of inexpensive and readily available starting materials and reagents. The primary challenge lies in managing the thermal instability of the diazonium salt intermediate.[6][7][8] Strict temperature control during the diazotization step is crucial to prevent premature decomposition and potential runaway reactions.[3][4][7]

Process Workflow Visualization

The overall synthetic workflow is depicted below, outlining the transformation from the starting amine to the final purified phenol.

SynthesisWorkflow cluster_diazotization Stage 1: Diazotization cluster_hydrolysis Stage 2: Hydrolysis & Work-up cluster_purification Stage 3: Purification Amine 2-Amino-4-fluorotoluene in H₂SO₄/H₂O Diazonium 4-Fluoro-2-methylbenzenediazonium Sulfate Solution Amine->Diazonium Add NaNO₂ (0-5 °C) NaNO2 Aqueous NaNO₂ Solution Hydrolysis Thermal Decomposition (Heating) Diazonium->Hydrolysis Heat Solution Extraction Solvent Extraction (e.g., MTBE or Toluene) Hydrolysis->Extraction Cool & Extract Crude Crude this compound in Organic Solvent Extraction->Crude Distillation Vacuum Distillation Crude->Distillation Solvent Removal & Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Chemicals: 2-Amino-4-fluorotoluene (99%), Sulfuric acid (98%), Sodium nitrite (99%), Methyl tert-butyl ether (MTBE) or Toluene, Sodium bicarbonate, Magnesium sulfate (anhydrous), Ice.

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and condenser; dropping funnel; heating/cooling circulator; vacuum distillation apparatus.

Procedure:

Part A: Diazotization

  • Charge a jacketed reactor with a solution of concentrated sulfuric acid (1.2 eq) in water (approx. 5 volumes based on the amine).

  • Cool the acid solution to 0–5 °C using the circulating bath.

  • Slowly add 2-amino-4-fluorotoluene (1.0 eq) to the cooled acid solution while maintaining the internal temperature below 10 °C. Stir until a homogeneous suspension or solution is formed.

  • Prepare a solution of sodium nitrite (1.05 eq) in water (approx. 2 volumes).

  • Add the sodium nitrite solution dropwise to the amine suspension over 1-2 hours, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.[4] Vigorous stirring is essential.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C.

  • Verification Step: Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small additional portion of the nitrite solution. Quench any significant excess of nitrous acid with a small amount of sulfamic acid.[3][9]

Part B: Hydrolysis and Work-up

  • Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with MTBE or toluene (3 x 3 volumes).

  • Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol.

Part C: Purification

  • The crude this compound can be purified by vacuum distillation.[10]

  • Collect the fraction boiling at approximately 66 °C under 4 mmHg vacuum.[1] The pure product is a colorless to pale yellow liquid or solid depending on ambient temperature.[11]

Process Safety and Hazard Analysis

The primary hazard in this synthesis is the thermally unstable diazonium salt intermediate.[6][9] Adherence to the following safety protocols is mandatory:

  • Strict Temperature Control: The diazotization must be performed between 0–5 °C.[3][4][7] Temperature excursions can lead to uncontrolled decomposition, releasing large volumes of nitrogen gas and potentially causing a pressure buildup.[6]

  • Never Isolate the Diazonium Salt: The diazonium salt should be generated and used in situ as an aqueous solution.[3][9] Attempting to isolate it in a dry, solid form is extremely dangerous as it can be explosive upon shock, friction, or heat.[3][4][6]

  • Adequate Ventilation: The reaction releases nitrogen gas during hydrolysis and potentially NOx fumes during diazotization. The process must be conducted in a well-ventilated fume hood or reactor bay.[3][5]

  • Quenching: Have a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid at the end of the diazotization step.[9]

Hazard Cause Mitigation Strategy
Runaway Reaction Loss of cooling during diazotizationUse a reliable cooling system, monitor temperature continuously, and ensure slow, controlled addition of sodium nitrite.[3][4]
Explosion Isolation or drying of the diazonium saltNEVER attempt to isolate the diazonium salt. Keep it in aqueous solution at all times.[3][9]
Pressure Buildup Rapid heating during hydrolysisHeat the diazonium solution slowly and ensure the reactor is adequately vented to an appropriate scrubber or exhaust.[3]
Acid Burns Handling of concentrated sulfuric acidUse appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Method Expected Result
Purity Gas Chromatography (GC)>98.0%[1]
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with the structure of this compound.
Appearance Visual InspectionColorless to pale yellow liquid or solid.[11]
Boiling Point Distillation Data~66 °C @ 4 mmHg[1]

Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield Incomplete diazotizationEnsure stoichiometric or slight excess of NaNO₂. Verify with starch-iodide paper.
Premature decomposition of diazonium saltMaintain temperature strictly between 0–5 °C during diazotization.
Dark-colored Product Impurities from side reactionsEnsure efficient washing during work-up. Purify carefully via vacuum distillation.
Incomplete Hydrolysis Insufficient heating time or temperatureEnsure gas evolution has completely ceased before cooling and proceeding to work-up.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. By understanding the reaction mechanism and adhering strictly to the outlined temperature and safety controls, researchers and process chemists can safely and efficiently produce this valuable intermediate in high yield and purity. The use of in situ generation and consumption of the hazardous diazonium salt is a key feature that enables the safe implementation of this classic chemical transformation on a larger scale.

References

Application and Protocol Guide for the Optimal Storage of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylphenol is a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs), and also finds application in the development of agrochemicals and specialty polymers.[1][2] The stability and purity of this reagent are paramount to ensure the reliability and reproducibility of experimental results and the quality of manufactured products. Improper storage can lead to degradation, altering the compound's physical and chemical properties and potentially compromising downstream applications. This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in scientific principles and best laboratory practices, to ensure its long-term stability and integrity.

Chemical Properties and Stability Considerations

This compound is a halogenated phenolic compound with the molecular formula C₇H₇FO.[3] It typically appears as a colorless to pale yellow solid or liquid with a characteristic phenolic odor.[2] While generally stable under normal conditions, its stability can be compromised by several factors.[4]

Key Stability Influencers:

  • Light: Phenolic compounds, including fluorinated phenols, can be susceptible to photolysis, a process of chemical decomposition by light. Studies on similar fluorinated phenols have shown that photolysis can lead to defluorination and the formation of degradation byproducts.[5][6][7] Therefore, protection from light is a critical factor in maintaining the integrity of this compound.

  • Air (Oxygen): Phenols are susceptible to oxidation, which can be accelerated by exposure to air. This can lead to the formation of colored impurities and a decrease in the purity of the compound. While specific oxidative stability data for this compound is not extensively documented, the general reactivity of phenols necessitates minimizing exposure to air.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and potential polymerization. Conversely, some sources recommend refrigerated storage to slow down potential degradation processes.[8]

  • Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[4] Additionally, phenols can be corrosive to certain metals, such as copper and aluminum, and their alloys.[9][10]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are summarized in the table below for quick reference.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or Room TemperatureRefrigeration is often recommended to slow down potential degradation reactions.[8] However, some suppliers state that room temperature storage is also acceptable.[11] For long-term storage, refrigeration is the more conservative and recommended approach.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To minimize oxidation, storing under an inert atmosphere is ideal, especially for long-term storage or for high-purity applications.
Light Amber glass vial or opaque containerTo prevent photolytic degradation, the compound must be protected from light.[5][10][12]
Container Tightly sealed, chemically resistant container (e.g., glass)A tight seal prevents exposure to moisture and air. Glass is a suitable container material. Avoid containers made of copper, aluminum, or their alloys.[9]
Location Cool, dry, well-ventilated area away from incompatible materialsThis ensures a stable environment and prevents accidental contact with substances that could cause a hazardous reaction.[3][4]

Protocols for Handling and Storage

Adherence to proper handling and storage protocols is crucial from the moment the compound is received.

Protocol 1: Initial Receipt and Inspection
  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label Verification: Confirm that the label correctly identifies the compound as this compound and includes the CAS number (452-85-7).

  • Documentation: Record the date of receipt on the container. This is crucial for tracking the age of the chemical and adhering to a "first-in, first-out" inventory system.

  • SDS Review: Ensure the Safety Data Sheet (SDS) is readily available to all personnel who will be handling the compound.

Protocol 2: Short-Term Storage (In-Use)
  • Original Container: Keep the compound in its original, tightly sealed container whenever possible.

  • Light Protection: If the original container is not amber or opaque, place it inside a secondary container that protects it from light.

  • Inert Gas Blanket: For frequent use, consider flushing the headspace of the container with an inert gas like argon or nitrogen before resealing to minimize exposure to air.

  • Work Area: Keep the container in a designated cool and dry area of the laboratory, away from direct sunlight and heat sources.

Protocol 3: Long-Term Storage
  • Refrigeration: For long-term stability, store the tightly sealed container in a refrigerator at 2-8°C.

  • Inert Atmosphere Packaging: For optimal preservation, consider transferring the compound into a new, clean, and dry amber glass vial under an inert atmosphere (e.g., in a glove box).

  • Secure Sealing: Ensure the container cap is securely tightened. Consider using parafilm to create an additional barrier against moisture and air ingress.

  • Designated Storage: Store in a designated area for hazardous or sensitive chemicals within the refrigerator, away from incompatible materials.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound reinforces the importance of proper storage.

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to periodically assess the stability of stored this compound.

StabilityAssessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Decision start Obtain Stored Sample prep Prepare solution in appropriate solvent start->prep hplc HPLC/UPLC Analysis (Purity Assessment) prep->hplc gcms GC-MS Analysis (Impurity Identification) prep->gcms nmr NMR Spectroscopy (Structural Integrity) prep->nmr analyze Compare data with reference standard hplc->analyze gcms->analyze nmr->analyze decision Accept or Reject for use analyze->decision

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is critical for its effective use in research and development. By implementing the storage conditions and protocols outlined in this guide—primarily protection from light, air, and incompatible materials, along with appropriate temperature control—researchers can ensure the integrity and purity of this important chemical intermediate. Adherence to these guidelines will contribute to more reliable and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, the formation of a carbon-fluorine bond remains a significant synthetic challenge, with low conversion rates being a frequent and frustrating obstacle for researchers.[3]

This guide provides a structured, field-proven framework for diagnosing and resolving common issues encountered during fluorination reactions. As your Senior Application Scientist, my goal is to move beyond simple checklists and provide a deeper, mechanistic understanding of why a reaction might be failing and how to logically troubleshoot it.

Part 1: General Troubleshooting Framework

Before diving into specific issues, it's crucial to approach troubleshooting systematically. A stalled or low-yielding reaction is a symptom; the goal is to identify the root cause. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low Conversion Observed Check_Reagents Step 1: Verify Reagents & Solvents Start->Check_Reagents Reagent_Purity Fluorinating Agent Degradation? Check_Reagents->Reagent_Purity Solvent_Dryness Anhydrous Conditions Met? Check_Reagents->Solvent_Dryness Base_Stoichiometry Base Strength/Equivalents Correct? Check_Reagents->Base_Stoichiometry Check_Conditions Step 2: Scrutinize Reaction Conditions Temp Temperature Too Low/High? Check_Conditions->Temp Time Insufficient Reaction Time? Check_Conditions->Time Atmosphere Inert Atmosphere Maintained? Check_Conditions->Atmosphere Catalyst Catalyst Deactivation? Check_Conditions->Catalyst Check_Substrate Step 3: Evaluate Substrate Reactivity Check_Analysis Step 4: Confirm Analytical Method Check_Substrate->Check_Analysis Solution Problem Resolved Check_Analysis->Solution Reagent_Purity->Check_Conditions Solvent_Dryness->Check_Conditions Base_Stoichiometry->Check_Conditions Temp->Check_Substrate Time->Check_Substrate Atmosphere->Check_Substrate Catalyst->Check_Substrate

Caption: A systematic workflow for diagnosing low conversion in fluorination reactions.

Part 2: Detailed Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter. Each question is followed by potential causes and actionable, evidence-based solutions.

Problem Area 1: Reagents & Solvents

Question: My reaction shows no or very little conversion, even after several hours. What's the first thing I should check?

Answer: The first and most common culprit is the integrity of your reagents and the reaction environment, particularly moisture.

  • Cause 1: Fluorinating Reagent Degradation. Many fluorinating reagents are highly sensitive to moisture and can degrade upon improper storage or handling.[4] For example, nucleophilic fluoride sources like potassium fluoride (KF) must be rigorously dried, as trace water will hydrate the fluoride ion, drastically reducing its nucleophilicity through hydrogen bonding.[5][6] Electrophilic reagents like Selectfluor™ are more bench-stable, but can still be compromised by atmospheric moisture over time.[7]

    • Solution:

      • Use a fresh bottle of the fluorinating reagent or one that has been properly stored in a desiccator under an inert atmosphere.

      • For nucleophilic fluoride salts (KF, CsF), dry them in a vacuum oven at >100 °C for several hours immediately before use.

      • Consider performing a small-scale test reaction with a known, reliable substrate to confirm the reagent's activity.

  • Cause 2: Non-Anhydrous Solvent or Glassware. This is the most frequent cause of failure in nucleophilic fluorination. Water competes with your substrate as a nucleophile (leading to hydrolysis byproducts) and, as mentioned, solvates and deactivates the fluoride anion.[8]

    • Solution:

      • Use freshly distilled or commercially available anhydrous solvent. Solvents should be stored over molecular sieves.

      • Flame-dry all glassware under vacuum or in an oven (>120 °C) for several hours and allow it to cool under a stream of inert gas (Argon or Nitrogen).[9]

      • Assemble the reaction setup while it is still warm and maintain a positive pressure of inert gas.

  • Cause 3: Incompatible Solvent Choice. Certain solvents can react with your fluorinating agent. For example, highly reactive electrophilic reagents like Selectfluor® can react exothermically and dangerously with solvents like DMF or DMSO.[4][10]

    • Solution: Always consult the reagent's safety data sheet (SDS) and literature precedents.[10] Acetonitrile and dichloromethane are common, relatively inert choices for many fluorination reactions.[10]

Question: I'm performing an electrophilic fluorination that requires a base, but the reaction is messy and gives multiple products.

Answer: This often points to an issue with the choice, stoichiometry, or addition of the base.

  • Cause 1: Base is too Strong or in Large Excess. Using a large excess of a strong base (e.g., an organolithium or LDA) can lead to side reactions with the electrophilic fluorinating agent itself or cause multiple deprotonations on your substrate, leading to over-fluorination.[11][12]

    • Solution:

      • Use a stoichiometric amount of a strong base to achieve complete, single deprotonation before adding the fluorinating agent.[12]

      • Consider a weaker base if your substrate is sufficiently acidic (e.g., NaH, K₂CO₃, or an amine base).

      • Add the base at a low temperature (-78 °C) to control its reactivity.

  • Cause 2: Substrate Degradation. Sensitive substrates, particularly certain heterocycles, can be degraded by strongly basic or acidic conditions.[4]

    • Solution: Screen milder bases or consider a neutral fluorination method if available for your substrate class.[4] Protecting groups may be necessary to shield sensitive functionality.

Problem Area 2: Reaction Conditions

Question: My reaction is clean but stalls at an intermediate conversion (e.g., 30-50%). What should I try?

Answer: A stalled reaction suggests that the activation energy barrier is not being overcome or that an inhibitory process is occurring. Temperature, concentration, and catalyst activity are key levers.

  • Cause 1: Insufficient Thermal Energy. Many fluorination reactions, especially those involving stable intermediates or requiring the displacement of a poor leaving group, have a significant activation energy and require heating.[10]

    • Solution:

      • Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at each new temperature to check for conversion and decomposition. A common range to screen is from room temperature up to the boiling point of the solvent (e.g., 40 °C, 60 °C, 80 °C).[13]

      • Be aware that higher temperatures can also accelerate side reactions. The goal is to find the optimal balance.

  • Cause 2: Catalyst Deactivation. In metal-catalyzed reactions, the active catalytic species can be poisoned or degraded over the course of the reaction.[14] Lewis basic functional groups (like pyridines) on the substrate can bind to the metal center and inhibit catalysis.[15] Coke formation at higher temperatures can also physically block active sites.[16]

    • Solution:

      • Increase catalyst loading. Try increasing from 5 mol% to 10 mol% to see if conversion improves.

      • If catalyst poisoning by the substrate is suspected, a slow addition of the substrate to the reaction mixture may help maintain a low concentration, minimizing inhibition.

      • Ensure the catalyst and any ligands are handled under strictly inert conditions to prevent degradation by air or moisture.

  • Cause 3: Insufficient Reagent Stoichiometry. Sterically hindered substrates or less reactive fluorinating agents may require a greater excess to drive the reaction to completion.[10]

    • Solution: Increase the equivalents of the fluorinating agent from 1.2 eq. to 1.5 or even 2.0 eq. and monitor the effect on conversion.[15]

Problem Area 3: Substrate-Specific Issues

Question: I'm trying a nucleophilic fluorination on a secondary alcohol, but I'm only getting elimination products.

Answer: This is a classic competition between substitution (Sₙ2) and elimination (E2). The choice of fluorinating agent and the nature of the leaving group are critical.

  • Cause 1: Deoxyfluorination Reagent Choice. Reagents like DAST (diethylaminosulfur trifluoride) are effective for deoxyfluorination but are also known to promote elimination, especially with secondary alcohols that can form stable alkenes.

    • Solution: Consider alternative deoxyfluorination reagents that may favor substitution. For example, Deoxo-Fluor® is often cited as being less prone to promoting elimination and rearrangement side reactions compared to DAST.

  • Cause 2: Poor Leaving Group. For nucleophilic substitution, the hydroxyl group of an alcohol must first be activated to form a good leaving group. If this activation is inefficient or if the intermediate is long-lived, elimination can dominate.

    • Solution: A two-step procedure can be more reliable. First, convert the alcohol to a good leaving group, such as a tosylate or mesylate. Then, displace the sulfonate ester with a nucleophilic fluoride source like TBAF (tetrabutylammonium fluoride) or spray-dried KF with a phase-transfer catalyst. This Sₙ2 pathway is often cleaner and higher-yielding for challenging substrates.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between an electrophilic and a nucleophilic fluorinating agent? The choice is dictated by the electronic nature of your substrate.[10]

  • Use a nucleophilic agent (F⁻ source) like KF, CsF, or DAST when you have an electron-deficient carbon center with a good leaving group (e.g., alkyl halides, sulfonates) or for SₙAr reactions on electron-deficient aromatic rings.[10][17]

  • Use an electrophilic agent ("F⁺" source) like Selectfluor® or NFSI when you have an electron-rich carbon center (a nucleophile), such as an enolate, a silyl enol ether, or an electron-rich aromatic or heterocyclic ring.[10][18]

FeatureNucleophilic Fluorination (e.g., KF, DAST)Electrophilic Fluorination (e.g., Selectfluor®, NFSI)
Fluorine Source Nucleophilic "F⁻"Electrophilic "F⁺"
Substrate Type Electron-deficient (electrophilic) carbonElectron-rich (nucleophilic) carbon
Common Substrates Alkyl halides/sulfonates, epoxides, activated arenesEnolates, silyl enol ethers, electron-rich arenes
Key Challenge Water sensitivity, leaving group abilitySubstrate activation (base required), reagent reactivity

Q2: What are the most critical safety precautions for fluorination reactions? Safety is paramount. Many fluorinating agents are highly reactive and toxic.[19]

  • HF Generation: Many reagents can generate hydrogen fluoride (HF) upon contact with water or if acidified during workup. HF is extremely corrosive, toxic, and causes severe burns that may not be immediately painful. Always have a calcium gluconate tube readily available.[19]

  • Exothermic Reactions: Reagents like DAST can decompose violently at elevated temperatures. Electrophilic agents can react explosively with certain solvents.[10][19] Always perform reactions behind a blast shield, especially on scale-up.

  • Handling: Always handle fluorinating agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (lab coat, safety glasses, and appropriate gloves—consult the SDS for material compatibility).

Q3: What is the impact of trace water on my reaction? Even small amounts of water can be detrimental, especially in nucleophilic fluorinations.[8] Water molecules form strong hydrogen bonds with fluoride ions, creating a solvation shell that "hides" the fluoride and drastically reduces its nucleophilicity.[5][6] This is why anhydrous conditions are not just a recommendation, but a requirement for success.

Caption: The detrimental effect of water on fluoride nucleophilicity.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for a Test Reaction under Anhydrous Conditions

This protocol outlines the rigorous setup required for moisture-sensitive fluorination reactions.

  • Glassware Preparation: Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line. Flame-dry the entire apparatus under high vacuum and then allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition:

    • Add the substrate and any solid reagents (e.g., spray-dried KF) to the flask under a strong flow of argon.

    • Add anhydrous solvent via a dry syringe.

    • Add any liquid reagents (e.g., base, fluorinating agent) dropwise via syringe at the desired temperature (e.g., in a dry ice/acetone bath for -78 °C).

  • Reaction: Stir the reaction at the target temperature for the specified time under a constant positive pressure of argon (an oil bubbler is recommended).

  • Monitoring & Quenching: Take aliquots for analysis using a dry syringe. Once complete, cool the reaction to 0 °C and quench it slowly and carefully, typically by adding a saturated aqueous solution of NH₄Cl or NaHCO₃.

Protocol 2: Small-Scale Parallel Reaction Screening for Optimization

To efficiently optimize conditions, run several small-scale reactions in parallel, varying one parameter at a time.

  • Setup: Arrange an array of reaction vials (e.g., 2 mL microwave vials with stir bars) in an aluminum heating block on a stirrer plate.

  • Preparation: Dry the vials and stir bars in an oven. Add the substrate from a stock solution in the reaction solvent.

  • Parameter Variation: Create a plan to vary a single parameter in each vial.

    • Temperature: Set different rows of the heating block to different temperatures (e.g., 25 °C, 50 °C, 75 °C).

    • Solvent: Use different anhydrous solvents in each vial (e.g., MeCN, THF, Toluene).

    • Catalyst/Base: Add different catalysts or bases to each vial.

  • Execution: Seal the vials under an inert atmosphere, place them in the pre-heated block, and stir for a set amount of time (e.g., 12 hours).

  • Analysis: After the reaction time, take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product. This data will quickly identify the most promising reaction conditions for a larger-scale reaction.

References

byproduct formation in the synthesis of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylphenol (CAS 452-85-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. As a key intermediate in pharmaceuticals like selective serotonin reuptake inhibitors (SSRIs) and various agrochemicals, ensuring a high-purity, high-yield synthesis is paramount.[1][2]

This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Core Synthesis Pathway: The Diazotization Route

The most prevalent and scalable synthesis of this compound begins with 4-Fluoro-2-methylaniline. The process hinges on a two-step sequence:

  • Diazotization: The primary amine of 4-Fluoro-2-methylaniline is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[3][4]

  • Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by a hydroxyl group (-OH) from water, yielding the target phenol and liberating nitrogen gas.[5]

This pathway, while straightforward in principle, is sensitive to reaction conditions. Deviations can lead to a host of byproducts that complicate purification and reduce yield.

Visualized Synthesis & Byproduct Formation

Main Reaction Pathway

The diagram below illustrates the intended transformation from the starting amine to the final phenol product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazonium_Salt 4-Fluoro-2-methylbenzenediazonium Salt 4-Fluoro-2-methylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Product This compound Diazonium_Salt->Product H₂O, Δ (Heat)

Caption: The two-step synthesis of this compound via diazotization and hydrolysis.

Key Byproduct Formation Pathways

Improper control of the reaction can open several avenues for byproduct formation, primarily originating from the highly reactive diazonium salt intermediate.

Byproduct_Formation cluster_main Intended Reaction cluster_byproducts Side Reactions / Byproducts Diazonium_Salt 4-Fluoro-2-methylbenzenediazonium Salt Main_Product This compound (Target Product) Diazonium_Salt->Main_Product H₂O (Hydrolysis) Azo_Coupling Azo Dyes (Colored Impurities) Diazonium_Salt->Azo_Coupling Couples with unreacted amine or product phenol Sandmeyer 4-Fluoro-2-methylchlorobenzene (Sandmeyer Byproduct) Diazonium_Salt->Sandmeyer Cl⁻ (from HCl) Cu⁺ (if present) Reduction 4-Fluoro-toluene (Deamination Byproduct) Diazonium_Salt->Reduction Reducing agents (e.g., ethanol, H₃PO₂)

References

Technical Support Center: Optimizing Catalyst Selection for Fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in fluorophenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during fluorination experiments. The introduction of fluorine into phenolic compounds can significantly alter their biological, physical, and chemical properties, making them valuable in pharmaceuticals and agrochemicals.[1] However, the synthesis of fluorophenols presents unique challenges, particularly in achieving high yield and regioselectivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your fluorophenol synthesis experiments.

Issue 1: Low or No Product Yield

Question: My fluorination reaction is resulting in a low yield or no desired fluorophenol product. What are the potential causes and how can I improve it?

Answer: Low yields are a common hurdle and can often be resolved by systematically evaluating the reaction parameters. Key factors to consider include the catalyst system, reaction conditions, and the purity of your starting materials.

Troubleshooting Decision Tree for Low Yield

Caption: Troubleshooting workflow for low yield in fluorophenol synthesis.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Catalyst Deactivation: Catalysts, particularly palladium-based ones, can be sensitive to air and moisture, leading to deactivation.[2] Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3] Catalyst poisoning by impurities in the starting materials or byproducts like HCl can also occur.[2][4]

    • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate. Consider increasing the catalyst loading or screening different catalysts and ligands. For palladium-catalyzed reactions, sterically hindered biaryl phosphine ligands are often necessary to promote the C-F reductive elimination step.[5]

    • Ligand Choice: The electronic and steric properties of the ligand play a crucial role in the catalyst's performance.[6] Experiment with a variety of ligands to find the optimal one for your transformation.

  • Optimize Reaction Conditions:

    • Temperature: Temperature can significantly impact reaction rate and selectivity.[5] If the reaction is sluggish, a higher temperature might be required. Conversely, high temperatures can sometimes lead to catalyst decomposition or byproduct formation.[5] A systematic screening of the reaction temperature is recommended.

    • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.[5] Experiment with a range of solvents with varying polarities.

    • Reaction Time: Monitor the reaction progress using analytical techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[3][7]

  • Check Reagent and Substrate Quality:

    • Purity of Starting Materials: Impurities in the phenol substrate, fluorinating agent, or other reagents can inhibit the catalyst or lead to side reactions.[3] Ensure all starting materials are of high purity. Discoloration of the starting phenol may indicate degradation.[3]

    • Fluorinating Agent: The choice of fluorinating agent is critical. They can be broadly categorized as electrophilic (F+) or nucleophilic (F-) sources.[8] The reactivity and stability of these agents vary, so ensure you are using the appropriate one for your chosen methodology and that it has not degraded.

Issue 2: Poor or Unexpected Regioselectivity

Question: My fluorination reaction is producing a mixture of isomers (ortho, meta, para) instead of the desired regiochemistry. How can I improve the selectivity?

Answer: Achieving high regioselectivity is a common challenge in the functionalization of substituted phenols.[5] The directing effects of substituents on the aromatic ring, steric hindrance, and the nature of the catalyst all play a significant role.

Factors Influencing Regioselectivity and Optimization Strategies

FactorInfluence on RegioselectivityOptimization Strategy
Directing Groups The electronic nature of existing substituents on the phenol ring is the primary determinant of regioselectivity in electrophilic aromatic substitution.[5]Re-evaluate the directing effects of your substituents. Consider using blocking groups to prevent reaction at undesired positions.
Steric Hindrance Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions, favoring reaction at less sterically crowded sites.Utilize sterically demanding catalysts or directing groups to favor a specific isomer.
Catalyst/Ligand The catalyst and its associated ligands can create a specific steric and electronic environment around the metal center, influencing where the fluorination occurs.[6]Screen a variety of catalysts and ligands with different steric and electronic properties. For instance, in I(I)/I(III) catalysis, specific chiral ligands have been shown to be highly para-selective.[9][10]
Reaction Temperature Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.[5]Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent The solvent can influence the stability of intermediates and the effective size of the catalytic species.[5]Experiment with solvents of varying polarity and coordinating ability.

graph RegioselectivityFactors {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];

Regioselectivity [label="Poor Regioselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DirectingGroups [label="Substituent Directing Effects", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sterics [label="Steric Hindrance", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CatalystSystem [label="Catalyst and Ligand", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Reaction Conditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Regioselectivity -> DirectingGroups; Regioselectivity -> Sterics; Regioselectivity -> CatalystSystem; Regioselectivity -> Conditions;

DirectingGroups -> { node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EvaluateEffects [label="Re-evaluate Electronic Effects"]; BlockingGroups [label="Use Blocking Groups"]; }

Sterics -> { node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BulkyCatalyst [label="Employ Bulky Catalysts/Ligands"]; }

CatalystSystem -> { node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenLigands [label="Screen Diverse Ligands"]; ChiralCatalyst [label="Consider Chiral Catalysts"]; }

Conditions -> { node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Reaction Temperature"]; VarySolvent [label="Vary Solvent Polarity"]; } }

Caption: Key factors influencing regioselectivity in fluorophenol synthesis.

Issue 3: Catalyst Deactivation and Turnover

Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation is a significant issue that can limit the efficiency of fluorophenol synthesis.[11] Several factors can contribute to the loss of catalytic activity.

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in the starting materials or solvents, or byproducts generated during the reaction (e.g., HCl), can bind to the active sites of the catalyst and inhibit its function.[2][11]

  • Sintering: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[11]

  • Leaching: The active metal can leach from the support of a heterogeneous catalyst into the reaction mixture, leading to a loss of activity.[2]

  • Oxidation: For catalysts sensitive to oxidation, such as some palladium(0) species, exposure to air can lead to the formation of inactive oxides.[11]

Strategies to Mitigate Catalyst Deactivation:

Mitigation StrategyDescription
Reagent Purification Thoroughly purify all starting materials and solvents to remove potential catalyst poisons.
Inert Atmosphere Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
Scavengers In cases where acidic byproducts are formed, the addition of a non-coordinating base can act as a scavenger.
Optimize Temperature Operate at the lowest effective temperature to minimize sintering.[5]
Catalyst Support For heterogeneous catalysts, the choice of support can influence stability and resistance to leaching.[2]
Reliable Addition System For continuous or semi-batch processes, ensure a reliable catalyst addition system to maintain a consistent catalyst activity.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic approaches for synthesizing fluorophenols?

A1: The primary methods for introducing fluorine into a phenol or a precursor include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an activated aryl halide or sulfonate with a nucleophilic fluoride source.[13] The aromatic ring must be activated by electron-withdrawing groups.

  • Palladium-Catalyzed Fluorination: This method utilizes a palladium catalyst to couple an aryl halide or triflate with a fluoride source.[13][14] The choice of ligand is critical for the success of these reactions.[5]

  • Deoxyfluorination of Phenols: Reagents like PhenoFluor or methods involving aryl fluorosulfonate intermediates can directly convert the hydroxyl group of a phenol to a fluorine atom.[13]

  • Electrophilic Fluorination: This approach uses an electrophilic fluorinating agent to directly fluorinate the aromatic ring of a phenol.[5] Regioselectivity can be a challenge with this method.[5]

Q2: How do I choose the right catalyst for my specific fluorophenol synthesis?

A2: The optimal catalyst depends on several factors:

  • Reaction Type: The mechanism of the fluorination reaction (e.g., nucleophilic, electrophilic, cross-coupling) will dictate the type of catalyst needed.

  • Substrate Scope: The electronic and steric properties of your phenol substrate will influence catalyst activity and selectivity. Some catalysts are more effective for electron-rich phenols, while others are better for electron-poor systems.[15][16]

  • Desired Regioselectivity: As discussed in the troubleshooting section, the catalyst and ligand system can be tailored to achieve the desired isomeric product.[9][10]

  • Process Conditions: Consider the required reaction temperature, pressure, and solvent compatibility of the catalyst.

Q3: What are the key safety considerations when working with fluorinating agents and catalysts?

A3: Safety is paramount when conducting fluorination reactions.

  • Fluorinating Agents: Many fluorinating agents are highly reactive, toxic, and corrosive.[8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Some reagents can react violently with water or other chemicals.[8]

  • Hydrogen Fluoride (HF): Some reactions may generate HF, which is extremely toxic and can cause severe burns.[8] Be aware of the potential for HF formation and have appropriate safety protocols and first-aid materials (e.g., calcium gluconate gel) readily available.

  • Catalysts: Some catalysts, particularly those containing heavy metals, can be toxic. Handle them with care and avoid inhalation of dust.

  • Pressure Reactions: If the reaction is conducted under pressure, ensure the equipment is properly rated and maintained.

Q4: What analytical techniques are best for monitoring the progress of my fluorophenol synthesis?

A4: Several analytical methods can be used to monitor your reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the consumption of starting material and the formation of products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds, providing both qualitative and quantitative information.[7][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds, offering high sensitivity and selectivity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and purity of the final product.[13]

Experimental Protocols

General Procedure for Palladium-Catalyzed Fluorination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a biaryl phosphine, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Reagent Addition: Under a positive flow of inert gas, add the fluoride source (e.g., CsF, 2.0-3.0 mmol) and a dry, degassed solvent (e.g., toluene or dioxane).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

Technical Support Center: Purifying 5-Fluoro-2-methylphenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in the synthesis of pharmaceuticals, such as selective serotonin reuptake inhibitors (SSRIs), and agrochemicals, the purity of this compound is paramount to ensure the desired outcome of subsequent reactions and the safety of final products.[1]

This document provides a comprehensive, experience-driven approach to purification by silica gel column chromatography, moving beyond a simple protocol to explain the scientific reasoning behind each step. Here, you will find detailed methodologies, frequently asked questions, and robust troubleshooting guides to address the specific challenges you may encounter.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions about this compound and the principles of its chromatographic purification.

Q1: What are the key properties of this compound that influence its purification?

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful purification strategy. Its structure, featuring a polar hydroxyl (-OH) group, an electron-withdrawing fluorine (-F) atom, and a methyl (-CH₃) group on an aromatic ring, dictates its behavior on a silica column.[2] The hydroxyl group, in particular, can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3]

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₇H₇FO[4]Molecular weight of 126.13 g/mol .[4][5]
Appearance Colorless to pale yellow solid or liquid.[2]The color can sometimes be used for rough visual tracking of the band on the column, but should not replace TLC analysis.
Polarity Polar aromatic compound; XLogP3: 2.1.[5]The compound is polar enough to interact strongly with silica gel, requiring a moderately polar mobile phase for elution.
Solubility Soluble in water and common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ether).[2][6]Guides the choice of solvent for sample loading and mobile phase preparation.
Acidity (pKa) As a phenol, it is weakly acidic.The acidic nature can lead to strong interactions with the silica surface, potentially causing peak tailing. This can be mitigated by mobile phase modifiers.[7][8]
Boiling Point 66 °C @ 4 Torr.[5]Relevant for the final solvent removal step to ensure the product is not lost to evaporation.

Q2: Why is normal-phase silica gel chromatography the standard method for this purification?

Normal-phase chromatography, which uses a polar stationary phase (silica gel) and a less polar mobile phase, is exceptionally well-suited for separating compounds based on differences in polarity.[3] Since this compound is a polar molecule, it adsorbs onto the silica gel. By carefully selecting a mobile phase (eluent), we can control how strongly the compound is adsorbed versus how well it is solvated by the eluent.

The principle is a competition: the mobile phase competes with the stationary phase for the analyte. Less polar impurities will have a weaker interaction with the silica and will be carried through the column faster by the mobile phase. More polar impurities will be retained more strongly than this compound. By gradually increasing the polarity of the mobile phase, we can elute the compounds in order of increasing polarity, thereby isolating our target molecule.

Q3: What are the most common impurities I should expect?

Impurities will depend on the synthetic route. A common synthesis involves the fluorination of 2-methylphenol or diazotization of 5-fluoro-2-methylaniline.[2][6] Potential impurities include:

  • Unreacted Starting Materials: e.g., 2-methylphenol or 5-fluoro-2-methylaniline.

  • Reagents or their byproducts.

  • Isomeric Byproducts: Other fluorinated or substituted methylphenol isomers that may form during the reaction.[2] Separating these can be particularly challenging and requires a well-optimized solvent system.[9]

  • Over-reaction Products: Such as di-fluorinated species.

Section 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound. Following these steps will provide a robust and reproducible workflow.

Purification Workflow Overview

G TLC 1. TLC Analysis (Mobile Phase Selection) Prep 2. Column Preparation (Slurry Packing) TLC->Prep Load 3. Sample Loading (Wet or Dry) Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC Monitoring) Elute->Analyze Isolate 6. Product Isolation (Solvent Evaporation) Analyze->Isolate Final Pure this compound Isolate->Final

Caption: Standard workflow for purifying this compound.

Step 1: Safety First

This compound is classified as hazardous. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[4][5] Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Review the Safety Data Sheet (SDS) before beginning work.[10]

Step 2: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The key to good separation is finding the right mobile phase. This is achieved by running analytical TLC plates first.

  • Prepare a stock solution of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop the plates in solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).

    • Example Systems to Test: 95:5, 90:10, 80:20, 70:30 (Hexane:Ethyl Acetate).

  • Visualize the plates under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Identify the optimal system. The ideal mobile phase is one that moves the this compound spot to a retention factor (Rf) of approximately 0.2-0.4.[11] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf value ensures the compound moves through the column at a reasonable rate, allowing for good separation from impurities.

Step 3: Column Preparation (Slurry Packing)

Properly packing the column is critical to avoid issues like channeling and band broadening, which lead to poor separation.[12]

  • Select a column of appropriate size. A good rule of thumb is to use 30-100 g of silica gel per 1 g of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer (approx. 1 cm) of sand.

  • Prepare a slurry of silica gel (e.g., 60-120 mesh) in your chosen non-polar solvent (e.g., hexane).[11]

  • Pour the slurry into the column. Use a funnel and swirl as you pour. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, which helps compact the bed. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Add another layer of sand (approx. 1 cm) on top of the packed silica to prevent the bed from being disturbed during solvent addition and sample loading.[13]

  • Equilibrate the column by running 2-3 column volumes of your starting mobile phase through the packed silica.

Step 4: Sample Preparation and Loading

Loading the sample in a concentrated band is essential for a sharp separation.

  • Wet Loading (Recommended for soluble samples):

    • Dissolve the crude material in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[13] Using too much solvent will cause the initial band to be too wide.

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully add the dissolved sample solution to the top of the column using a pipette, taking care not to disturb the sand.

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level again reaches the top of the sand.

    • Gently add a small amount of fresh mobile phase to wash the sides and ensure all the sample is on the bed. Let this absorb as well.

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude material in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[13]

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder and create an even layer.

Step 5: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size, but 10-20 mL per fraction is a common starting point.

  • Maintain a constant level of solvent at the top of the column; never let the column run dry, as this will cause cracks in the silica bed and ruin the separation.[12]

  • If your TLC showed that impurities are very non-polar and/or very polar, you may consider using a step gradient. For example, start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) to wash off non-polar impurities, then increase the polarity (e.g., 80:20 Hexane:EtOAc) to elute your product.

Step 6 & 7: Fraction Analysis and Product Isolation
  • Use TLC to analyze the collected fractions. Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material.

  • Develop and visualize the plate.

  • Identify the fractions that contain only the pure this compound spot.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Troubleshooting Guide

Even with a perfect protocol, issues can arise. This section provides solutions to common problems in a question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Encountered P1 Poor or No Separation Start->P1 P2 Compound Stuck on Column Start->P2 P3 Compound Elutes Too Fast Start->P3 P4 Streaking / Tailing Bands Start->P4 P5 Low Yield / No Product Start->P5 S1 A: Wrong solvent system? B: Column overloaded? C: Poorly packed column? P1->S1 S2 Eluent not polar enough. P2->S2 S3 Eluent too polar. P3->S3 S4 A: Strong interaction with silica? B: Sample overloaded? C: Sample not fully dissolved? P4->S4 S5 Compound decomposed on silica? P5->S5 Sol1 Re-optimize with TLC. Reduce sample load. Repack column carefully. S1->Sol1 Sol2 Increase polarity of eluent (e.g., more EtOAc or MeOH). S2->Sol2 Sol3 Decrease polarity of eluent (e.g., more Hexane). S3->Sol3 Sol4 Add 0.5% acetic acid to eluent. Reduce sample load. Ensure full dissolution or use dry loading. S4->Sol4 Sol5 Test stability on TLC plate. Consider neutral alumina or reversed-phase chromatography. S5->Sol5

Caption: A decision tree for troubleshooting common column chromatography issues.

Issue 1: Poor Separation

Q: My compound and impurities are eluting together in the same fractions. What went wrong?

This is one of the most common issues and can stem from several sources:

  • Incorrect Mobile Phase: The resolving power of your chosen eluent may be insufficient. If the Rf values of your product and a key impurity are too close on TLC, they will not separate on the column. Solution: Re-evaluate your TLC solvent screen. Try different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate) to find a system that provides better separation.[7]

  • Column Overloading: Loading too much crude material for the amount of silica used is a primary cause of poor separation.[12] The stationary phase becomes saturated, and individual compound bands broaden significantly and overlap. Solution: Reduce the amount of sample loaded onto the column or, alternatively, use a larger column with more silica gel.

  • Poor Column Packing: If the silica bed has cracks, channels, or air bubbles, the solvent will flow unevenly, causing bands to become distorted and mixed.[12] Solution: The column must be repacked. Ensure you use the slurry method and never let the silica run dry.

Issue 2: Elution Problems

Q: My compound is stuck at the top of the column and won't move, even after many column volumes.

This indicates that the mobile phase is not polar enough to displace the highly polar this compound from the very polar silica gel.[14]

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate. If that is still ineffective, you may need to switch to a more aggressive system, such as Dichloromethane with 1-5% Methanol.[7][14] Always make changes gradually to avoid eluting everything at once.

Q: My compound came off the column immediately in the first few fractions, along with non-polar impurities.

This is the opposite problem: the mobile phase is too polar. It is solvating your compound so effectively that there is minimal interaction with the stationary phase.

  • Solution: Start over with a much less polar mobile phase. Decrease the percentage of the polar component (e.g., ethyl acetate) in your eluent. Your goal is to increase the compound's affinity for the silica gel so it is retained longer, allowing less polar impurities to elute first.

Issue 3: Peak Shape & Tailing

Q: The bands on my column and the spots on my analysis TLC are streaking or "tailing". Why is this happening and how can I get sharp bands?

Tailing is often seen with acidic or basic compounds on silica gel and results in broad fractions and poor separation.

  • Strong Interaction with Silica: The hydroxyl group of the phenol can interact very strongly with the acidic silanol groups on the silica surface, causing some molecules to "stick" and elute slowly, creating a tail.[12] Solution: Add a small amount (0.1-1%) of a modifier like acetic acid or formic acid to your mobile phase.[8] This protonates the silica surface slightly, reducing the strong ionic interactions and leading to sharper, more symmetrical peaks.

  • Sample Overloading: As with poor separation, too much sample can cause tailing.[12] Solution: Reduce the sample load.

  • Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can precipitate at the top of the column and then slowly re-dissolve as the eluent runs through, causing streaking.[12] Solution: Ensure the sample is completely dissolved before loading. If solubility is an issue, use the dry loading method described in the protocol.

Issue 4: Low Yield

Q: I've lost most of my compound during purification. Where could it have gone?

Significant product loss can be disheartening. The likely culprit is compound instability.

  • Decomposition on Silica: The acidic surface of silica gel can sometimes catalyze the decomposition of sensitive compounds.[14] Solution: First, confirm this is the issue. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is decomposing on silica. To fix this, you can either use a deactivated or neutral silica gel or switch to a different stationary phase entirely, such as neutral alumina.[7][14]

Section 4: References

  • Guidechem. (n.d.). This compound 452-85-7 wiki. Retrieved from Guidechem.[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774616, this compound. Retrieved from PubChem.[4]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (This is a foundational reference for the technique, often cited as "flash chromatography").

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from 1514]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.[1]

  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Retrieved from 165]

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from Benchchem.[11]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Tenellin Purification by Column Chromatography. Retrieved from Benchchem.[12]

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from 1710]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from Reddit.[7]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 1813]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from 198]

  • ChemicalBook. (n.d.). This compound CAS#: 452-85-7. Retrieved from 206]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from EPA.[9]

References

preventing dearomatization during electrophilic fluorination

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Preventing Dearomatization

Welcome to the Technical Support Center for Electrophilic Fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of electrophilic N-F reagents to synthesize fluorinated aromatic compounds. As Senior Application Scientists, we understand that while these reagents are powerful, they can present significant challenges, chief among them being the undesired formation of dearomatized byproducts.

This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring you achieve high yields of your desired aryl fluoride while minimizing competitive dearomatization pathways.

Frequently Asked Questions (FAQs)

Q1: What is dearomatization and why does it occur during electrophilic fluorination?

A1: Dearomatization is an undesired side reaction where the aromaticity of the starting material is lost. In the context of electrophilic fluorination, instead of a clean substitution of a hydrogen atom for a fluorine atom (an electrophilic aromatic substitution, or EAS), the fluorine cation adds to the ring, and the resulting intermediate is trapped, often by a nucleophile or through rearrangement, to form a non-aromatic cyclohexadienone or a related structure.[1] This is particularly problematic with electron-rich aromatic compounds, such as phenols and anilines, where the high nucleophilicity of the ring can lead to over-reaction with the potent electrophilic fluorine source.[1]

Q2: Which types of aromatic substrates are most susceptible to dearomatization?

A2: Substrates with strong electron-donating groups (EDGs) are the most prone to dearomatization. The order of susceptibility generally follows the activating strength of the substituent:

  • Phenols and Anilines: Highly activated and the most common substrates to undergo dearomatization.

  • Alkoxyarenes (e.g., Anisole): Also highly activated and can be problematic.

  • Polysubstituted Arenes with Multiple EDGs: The cumulative electron-donating effect increases the ring's nucleophilicity and risk of dearomatization.

Conversely, arenes with electron-withdrawing groups (EWGs) are much less likely to dearomatize as the ring is deactivated towards electrophilic attack.

Q3: Are some N-F fluorinating reagents worse than others for causing dearomatization?

A3: Yes, the reactivity of the N-F reagent plays a crucial role. More powerful fluorinating agents are more likely to cause side reactions with highly activated substrates. A quantitative reactivity scale has been developed that ranks common N-F reagents.[2][3][4][5][6] For a highly electron-rich substrate prone to dearomatization, selecting a less reactive reagent can be a key strategy. For example, while Selectfluor® is one of the most reactive and commonly used reagents, the less electrophilic N-Fluorobenzenesulfonimide (NFSI) might provide a better outcome by favoring the desired EAS pathway over dearomatization.[7] The choice is a balance; the reagent must be reactive enough to fluorinate the substrate but not so reactive that it favors side reactions.[4]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter in the lab.

Issue 1: My primary product is a dearomatized cyclohexadienone instead of the desired fluoro-phenol.

This is the most common manifestation of this side reaction, particularly when fluorinating phenols.

Root Cause Analysis: The reaction is likely proceeding through a phenoxenium ion intermediate. The highly electrophilic N-F reagent can oxidize the electron-rich phenol. This intermediate is highly susceptible to nucleophilic attack at the para or ortho positions, leading directly to the dearomatized product. The desired pathway, direct electrophilic attack on the ring followed by proton loss to restore aromaticity, is being outcompeted.[8][9]

Solutions & Optimization Strategies:

Parameter Recommendation & Rationale
Reagent Choice Switch to a less reactive N-F reagent. If you are using a highly reactive agent like Selectfluor®, consider switching to NFSI.[7] The milder nature of NFSI can reduce the rate of oxidation that leads to the phenoxenium ion, giving the slower, desired EAS pathway a chance to proceed. Referencing a quantitative reactivity scale can guide this choice.[2][4]
Temperature Lower the reaction temperature significantly. Start at 0 °C or even -78 °C.[1] Lowering the temperature increases the selectivity of the reaction by favoring the pathway with the lower activation energy, which is often the desired EAS reaction. Dearomatization pathways can have higher activation barriers and are thus suppressed at lower temperatures.[10]
Solvent Screen non-polar or less coordinating solvents. The choice of solvent can dramatically influence the reaction pathway. Highly polar, coordinating solvents can stabilize charged intermediates that lead to dearomatization. Experiment with solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or even toluene. In some cases, ethereal solvents have been shown to improve selectivity.[11][12]
Rate of Addition Add the fluorinating reagent slowly. Use a syringe pump for slow, controlled addition of the N-F reagent (dissolved in a suitable solvent) to the reaction mixture. This maintains a low instantaneous concentration of the highly reactive fluorinating agent, which can suppress over-oxidation and other side reactions.

Issue 2: I am seeing a complex mixture of products, including poly-fluorinated and dearomatized species.

This often occurs with highly activated substrates like methoxy- or di-methoxy-substituted arenes.

Root Cause Analysis: The high nucleophilicity of the substrate makes it susceptible to multiple attacks by the electrophilic reagent. The initial mono-fluorinated product may still be activated enough to react further, while the dearomatization pathway remains competitive.

Solutions & Optimization Strategies:

Parameter Recommendation & Rationale
Stoichiometry Use the aromatic substrate as the limiting reagent. Start with a slight excess of the fluorinating reagent (e.g., 1.1 - 1.2 equivalents). If problems persist, try adding a sub-stoichiometric amount of the fluorinating agent (e.g., 0.8 - 0.9 equivalents) and accept a lower conversion to maximize selectivity for the mono-fluorinated product.
Lewis Acid Additives ** cautiously experiment with Lewis acids.** The effect of Lewis acids can be substrate-dependent.[13][14] In some cases, a mild Lewis acid can coordinate to an electron-donating group, attenuating its activating effect and thereby reducing the propensity for side reactions. However, in other cases, it may enhance reactivity and worsen the outcome.[13] This requires empirical screening with acids like BF₃·Et₂O or TiCl₄ at low temperatures.
Advanced Techniques Consider Flow Chemistry. For reactions that are difficult to control in batch, a continuous flow reactor offers superior control over reaction time and temperature.[15] By precisely managing the residence time of the reactants in the heated or cooled zone, it's possible to favor the formation of the kinetic product (often the desired mono-fluorinated arene) and prevent subsequent reactions or degradation.

Mechanistic Insight: The Competing Pathways

To effectively control the reaction, it is crucial to understand the mechanistic dichotomy. The outcome of the reaction is determined by the competition between the standard Electrophilic Aromatic Substitution (EAS) pathway and the Dearomatization pathway.

G cluster_0 Desired Pathway: Electrophilic Aromatic Substitution (EAS) cluster_1 Undesired Pathway: Oxidative Dearomatization A Arene (e.g., Anisole) B Wheland Intermediate (Sigma Complex) A->B Attack on 'F+' C Aryl Fluoride (Product) B->C Proton Loss (Rearomatization) D Arene (e.g., Phenol) E Phenoxenium Ion (Radical Cation) D->E Single Electron Transfer (SET) to N-F Reagent F Dearomatized Intermediate E->F Nucleophilic Attack (e.g., by F- or Solvent) G Cyclohexadienone (Byproduct) F->G Trapping / Rearrangement Start Electron-Rich Arene + N-F Reagent Start->A Favored by: - Milder Reagents (NFSI) - Lower Temperature - Non-polar Solvents Start->D Favored by: - Potent Reagents (Selectfluor®) - Higher Temperature - Highly Polar Substrates

Caption: Competing reaction pathways in electrophilic fluorination.

Troubleshooting Workflow

Use this decision tree to systematically address issues with dearomatization in your experiments.

G start_node START: Dearomatization is the major byproduct p1 Current Reagent: Selectfluor® or other highly reactive N-F salt? start_node->p1 Step 1: Analyze Reagent decision_node decision_node process_node process_node end_node SUCCESS: Desired Aryl Fluoride is the major product d1 Is a milder reagent available (e.g., NFSI)? p1->d1 p2 ACTION: Switch to NFSI. Re-run reaction. d1->p2 Yes p3 Proceed to optimize conditions with current reagent. d1->p3 No d2 Problem Solved? p2->d2 p4 Step 2: Modify Reaction Conditions p3->p4 d2->end_node Yes d2->p4 No, but improved d3 Is the reaction run at room temp or higher? p4->d3 p5 ACTION: Lower temperature to 0 °C or -78 °C. Add reagent slowly. d3->p5 Yes d4 Is the solvent polar (e.g., MeCN, DMF)? d3->d4 No, already cold p5->d2 p6 ACTION: Switch to a less polar solvent (e.g., DCM, Toluene). d4->p6 Yes p7 Consider advanced strategies: - Flow Chemistry for precise control - Cautious screening of Lewis acid additives d4->p7 No p6->d2 p7->d2

Caption: A step-by-step workflow for troubleshooting dearomatization.

General Optimized Protocol for Suppressing Dearomatization

This protocol provides a robust starting point for the fluorination of electron-rich aromatic compounds where dearomatization is a known risk.

Materials:

  • Aromatic Substrate (e.g., a substituted phenol or anisole)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain a low temperature to maximize selectivity.[1]

  • Reagent Preparation: In a separate flame-dried flask, dissolve NFSI (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the NFSI solution to the cooled, stirring solution of the substrate over a period of 1-2 hours. A slow rate of addition is crucial to prevent localized high concentrations of the fluorinating agent.

  • Reaction Monitoring: Stir the reaction at -78 °C for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots. If the reaction is sluggish, allow the temperature to slowly warm to -40 °C or -20 °C, but avoid warming to room temperature if possible.

  • Quenching: Once the starting material is consumed (or when no further conversion is observed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aryl fluoride.

This protocol prioritizes selectivity over reaction speed. For less sensitive substrates, the temperature may be raised to 0 °C, but -78 °C is the recommended starting point for any system prone to dearomatization.

References

Technical Support Center: Use of Protecting Groups for Hydroxyl Function in Phenol Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights into the use of protecting groups for the hydroxyl function during phenol fluorination. Here, we will address common challenges and provide troubleshooting strategies and frequently asked questions to support your experimental success.

I. FAQs: Navigating Protecting Group Strategies in Phenol Fluorination

This section addresses fundamental questions regarding the selection and application of protecting groups in the context of phenol fluorination.

Q1: Why is it necessary to protect the hydroxyl group of a phenol before fluorination?

Protecting the phenolic hydroxyl group is often a critical step to prevent undesirable side reactions and ensure the success of the fluorination process.[1] The free hydroxyl group is acidic and can be deprotonated under basic reaction conditions, leading to complications.[1] Furthermore, some fluorinating reagents are incompatible with free hydroxyl groups. For instance, in reactions involving enolizable ketones or other alcohol functionalities, protection is essential to avoid unwanted reactions.[2]

Q2: What are the most common protecting groups for phenols, and how do I choose the right one for my fluorination reaction?

Common protecting groups for phenols include ethers (such as methyl and benzyl ethers) and silyl ethers (like TBS - tert-butyldimethylsilyl).[1][3] The selection of an appropriate protecting group is contingent on its stability under the specific fluorination conditions and the ease of its subsequent removal.[1]

A more recent addition to the arsenal of phenol protecting groups is the tetrafluoropyridyl (TFP) group, which offers stability across a range of conditions and can be cleaved under mild protocols.[4][5][6]

Q3: Can the electronic properties of my phenol substrate affect the fluorination outcome?

Absolutely. The electronic nature of the phenol has a significant impact on the reaction. Phenols bearing electron-withdrawing groups tend to react more readily than those with electron-releasing groups.[7][8] Electron-rich phenols may necessitate more forcing conditions, such as higher temperatures and extended reaction times, to achieve successful fluorination.[1][7]

Q4: Are there any alternatives to using a protecting group for phenol fluorination?

In some cases, direct deoxyfluorination of phenols is possible without the need for a protecting group. Reagents like PhenoFluor have been developed for the direct conversion of phenols to aryl fluorides.[7][9][10] This method involves the activation of the phenol to form an intermediate that is then displaced by fluoride.[9] Another approach involves the conversion of phenols to aryl fluorosulfonates, which can then undergo nucleophilic fluorination.[2][11]

II. Troubleshooting Guide: Overcoming Common Hurdles in Phenol Fluorination

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the fluorination of protected phenols.

Problem 1: Low or No Yield of the Fluorinated Product

A low or non-existent yield of the desired fluorinated phenol is a frequent challenge. The following steps will help you systematically troubleshoot this issue.

Potential Cause 1: Incomplete Protection of the Phenolic Hydroxyl Group
  • Why it happens: If the protection step is not quantitative, the remaining free phenol can interfere with the fluorination reaction, leading to side products or inhibition of the desired transformation.

  • Recommended Solution:

    • Verify Complete Protection: Before proceeding with fluorination, confirm the complete conversion of the starting phenol to its protected form using analytical techniques such as TLC, LC-MS, or NMR.

    • Optimize Protection Reaction: If protection is incomplete, revisit the protection protocol. This may involve adjusting the stoichiometry of the protecting agent and base, changing the solvent, or modifying the reaction temperature and time.

Potential Cause 2: Instability of the Protecting Group under Fluorination Conditions
  • Why it happens: The chosen protecting group may not be robust enough to withstand the conditions of the fluorination reaction, leading to premature deprotection and subsequent side reactions.

  • Recommended Solution:

    • Consult Stability Data: Refer to the literature to assess the stability of your chosen protecting group under the intended fluorination conditions (e.g., reagent, solvent, temperature).

    • Select a More Robust Protecting Group: If the current protecting group is found to be labile, consider switching to a more stable alternative. The table below provides a general comparison of the stability of common phenol protecting groups.

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsStability to Fluoride Sources
Methyl (Me) HighHighHigh
Benzyl (Bn) ModerateHighHigh
tert-Butyldimethylsilyl (TBS) LowHighLow
Triisopropylsilyl (TIPS) Low-ModerateHighModerate
Tetrafluoropyridyl (TFP) HighHighLow (cleaved by KF)[4]
Potential Cause 3: Inefficient Fluorination Reaction
  • Why it happens: The fluorination step itself may be inefficient due to factors such as reagent quality, reaction conditions, or substrate reactivity.

  • Recommended Solution:

    • Verify Reagent Quality: Fluorinating agents can be sensitive to moisture and may decompose over time.[1] Use a fresh, high-quality fluorinating reagent.

    • Optimize Reaction Conditions: Systematically vary the reaction parameters, including temperature, reaction time, and solvent. Nonpolar solvents like toluene and dioxane are often preferred for deoxyfluorination reactions.[8][10]

    • Consider an Alternative Fluorination Method: If optimization efforts are unsuccessful, the chosen fluorination method may not be suitable for your specific substrate. Explore alternative fluorination strategies.

Problem 2: Unwanted Deprotection During Fluorination

Premature removal of the protecting group during the fluorination step can lead to a complex mixture of products and a low yield of the desired fluorinated compound.

  • Why it happens: The fluorinating reagent or reaction byproducts may be sufficiently acidic or nucleophilic to cleave the protecting group. For example, silyl ethers are known to be cleaved by fluoride ions.[12][13]

  • Recommended Solution:

    • Select a More Stable Protecting Group: As outlined in the table above, choose a protecting group that is known to be stable under the specific fluorination conditions you are employing.

    • Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize unwanted deprotection.

    • Buffer the Reaction Mixture: In some cases, the addition of a non-nucleophilic base can help to neutralize any acidic byproducts that may be causing deprotection.

Problem 3: Difficulty with the Final Deprotection Step

After successful fluorination, the final step is to remove the protecting group to yield the desired fluorinated phenol. This step can sometimes be challenging.

Potential Cause 1: Incomplete Deprotection
  • Why it happens: The deprotection conditions may not be sufficiently potent to completely remove the protecting group.

  • Recommended Solution:

    • Optimize Deprotection Conditions: Increase the concentration of the deprotecting agent, raise the reaction temperature, or extend the reaction time.

    • Switch to a More Powerful Deprotection Reagent: If optimization is not effective, a stronger deprotection agent may be required. For example, if TBAF is not effectively cleaving a silyl ether, HF-pyridine may be a more suitable option.[14]

Potential Cause 2: Degradation of the Product During Deprotection
  • Why it happens: The conditions required for deprotection may be too harsh, leading to decomposition of the desired fluorinated phenol.

  • Recommended Solution:

    • Use Milder Deprotection Conditions: Explore milder deprotection protocols. For example, some silyl ethers can be cleaved under neutral conditions using catalytic fluoride.[15] The TFP group can be removed under mild conditions using potassium fluoride and a thiol scavenger.[4][6]

    • Screen a Variety of Deprotection Methods: If one method proves to be too harsh, systematically screen other deprotection methods that are compatible with your protecting group and final product.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the use of protecting groups in phenol fluorination.

Protocol 1: General Procedure for the Protection of a Phenol with a Silyl Ether (TBS group)
  • To a solution of the phenol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected phenol.

Protocol 2: General Procedure for the Deprotection of a TBS-Protected Phenol
  • To a solution of the TBS-protected phenol (1.0 equiv) in THF, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected fluorinated phenol.[14][16]

Protocol 3: Protection of a Phenol with the Tetrafluoropyridyl (TFP) Group
  • To a solution of the phenol (1.0 equiv) and pentafluoropyridine (1.1 equiv) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equiv).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the base and concentrate the filtrate.

  • The crude product can be purified by flash column chromatography.

Protocol 4: Deprotection of a TFP-Protected Phenol
  • To a solution of the TFP-protected phenol (1.0 equiv) in acetonitrile and a small amount of water, add potassium fluoride (2.0 equiv), 18-crown-6 (3.0 equiv), and methyl thioglycolate (10.0 equiv).[4]

  • Stir the reaction mixture at 50 °C for 1-2 hours.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the deprotected phenol.[4]

IV. Visualizing Key Concepts

Diagrams can aid in understanding the logical relationships and workflows involved in protecting group chemistry for phenol fluorination.

Decision Tree for Protecting Group Selection

G start Start: Need to fluorinate a phenol direct_fluorination Is direct deoxyfluorination an option? (e.g., using PhenoFluor) start->direct_fluorination protecting_group Select a Protecting Group direct_fluorination->protecting_group No proceed Proceed with synthesis direct_fluorination->proceed Yes stability_check Assess stability under planned fluorination conditions protecting_group->stability_check acid_labile Are fluorination conditions acidic? stability_check->acid_labile base_labile Are fluorination conditions basic? stability_check->base_labile fluoride_labile Does the fluorinating agent release fluoride ions? stability_check->fluoride_labile select_acid_stable Choose an acid-stable PG (e.g., Bn, TFP) acid_labile->select_acid_stable Yes deprotection_strategy Consider the deprotection strategy acid_labile->deprotection_strategy No select_base_stable Choose a base-stable PG (e.g., Silyl ethers, Bn, TFP) base_labile->select_base_stable Yes base_labile->deprotection_strategy No select_fluoride_stable Choose a fluoride-stable PG (e.g., Me, Bn) fluoride_labile->select_fluoride_stable Yes fluoride_labile->deprotection_strategy No select_stable_pg Choose a stable protecting group (e.g., Me, Bn, TFP) select_stable_pg->proceed select_acid_stable->deprotection_strategy select_base_stable->deprotection_strategy select_fluoride_stable->deprotection_strategy mild_deprotection Is mild deprotection required? deprotection_strategy->mild_deprotection mild_deprotection->select_stable_pg No select_labile_pg Choose a labile PG (e.g., TBS, TFP) mild_deprotection->select_labile_pg Yes select_labile_pg->proceed

Caption: A decision tree to guide the selection of an appropriate protecting group for phenol fluorination.

General Workflow for Phenol Fluorination Using a Protecting Group

G A Start: Phenol B Protection of Hydroxyl Group A->B C Protected Phenol B->C D Fluorination Reaction C->D E Protected Fluorinated Phenol D->E F Deprotection E->F G Final Product: Fluorinated Phenol F->G

Caption: A generalized workflow illustrating the key stages of phenol fluorination employing a protecting group strategy.

V. References

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473. --INVALID-LINK--

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422. --INVALID-LINK--

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. ResearchGate. --INVALID-LINK--

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PhenoFluor™. Reagent Guides. --INVALID-LINK--

  • Reddy, D. S., et al. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 6(1), 3-5. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. --INVALID-LINK--

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. PMC. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Fluorinated Phenols. --INVALID-LINK--

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard DASH. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. --INVALID-LINK--

  • Gelest. (n.d.). Other. Technical Library. --INVALID-LINK--

  • Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances, 2(28), 10563-10566. --INVALID-LINK--

  • G. C. T. and D. B. C. T. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. PubMed. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Deoxyfluorination of Electron-Deficient Phenols. --INVALID-LINK--

  • ResearchGate. (2025). Deoxyfluorination of Phenols. Request PDF. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. --INVALID-LINK--

  • Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. --INVALID-LINK--

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. --INVALID-LINK--

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). --INVALID-LINK--

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.

  • ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. --INVALID-LINK--

  • JoVE. (2023). Video: Protection of Alcohols. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. --INVALID-LINK--

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection condition screening. Download Scientific Diagram. --INVALID-LINK--

  • Google Patents. (n.d.). WO2012144562A1 - Deprotection method for protected hydroxyl group. --INVALID-LINK--

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • OSTI. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. --INVALID-LINK--

References

addressing stability issues of 5-Fluoro-2-methylphenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Fluoro-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and troubleshoot reactions involving this versatile intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is generally stable under standard laboratory conditions (room temperature, inert atmosphere).[1] However, its stability can be compromised under certain reactive conditions. The primary concerns are:

  • Oxidation: The phenolic hydroxyl group activates the aromatic ring, making it susceptible to oxidation, which can lead to the formation of colored impurities or quinone-like structures.[2]

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can promote side reactions, including polymerization and decomposition.[1]

  • Incompatible Reagents: Strong oxidizing agents are known to be incompatible.[1] Additionally, care should be taken with strong electrophiles and certain Lewis acids that can complex with the hydroxyl group.

Q2: How should I properly store and handle this compound?

A2: To ensure the longevity and purity of this compound, adhere to the following storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[1]

Q3: Can I use this compound in reactions with organometallic reagents?

A3: Yes, but with caution. The acidic proton of the hydroxyl group will react with and quench many common organometallic reagents (e.g., Grignard reagents, organolithiums). To avoid this, the hydroxyl group should be protected prior to the introduction of the organometallic reagent. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. Alternatively, using a stoichiometric amount of a strong, non-nucleophilic base to deprotonate the phenol in situ before adding the organometallic reagent can be effective, but this approach requires careful control of stoichiometry and temperature.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations involving this compound.

Issue 1: Low Yield or No Reaction in Ether Synthesis (e.g., Williamson Ether Synthesis)
Symptom Potential Cause Troubleshooting Steps & Rationale
Starting material is consumed, but multiple products are observed (TLC/LC-MS). C-Alkylation vs. O-Alkylation: Under basic conditions, the phenoxide of this compound is an ambident nucleophile. While O-alkylation is generally favored, competitive C-alkylation at the ortho and para positions can occur, especially with more reactive alkylating agents.[3]1. Choice of Base: Use a milder base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaH or alkoxides. This can favor O-alkylation by reducing the reactivity of the phenoxide. 2. Solvent Effects: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. 3. Counter-ion: Cesium salts (Cs2CO3) are known to promote O-alkylation over C-alkylation.
Low conversion of this compound. Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the phenol, or it may be sterically hindered.1. Verify Base Strength: Ensure the pKa of the base is sufficient to deprotonate the phenol (pKa ≈ 10). 2. Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve the rate of deprotonation and subsequent alkylation.
Formation of colored impurities. Oxidation: The phenoxide is more susceptible to oxidation than the neutral phenol.1. Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (nitrogen or argon) to exclude oxygen. 2. Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
Issue 2: Decomposition or Side Reactions during Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Symptom Potential Cause Troubleshooting Steps & Rationale
Rapid color change (darkening) and formation of a complex mixture of products. Oxidation of the Phenol: The hydroxyl group is a strong activating group, making the ring highly susceptible to oxidation by the electrophilic reagent or reaction byproducts.[2]1. Milder Reagents: Use milder electrophilic sources (e.g., N-bromosuccinimide for bromination instead of Br2). For nitration, use dilute nitric acid at low temperatures.[4] 2. Protecting Group Strategy: Protect the hydroxyl group as an ether or ester before performing the electrophilic substitution. The protecting group can be removed in a subsequent step.
Low yield and recovery of starting material. Lewis Acid Complexation: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl3) can complex with the lone pairs of the hydroxyl oxygen, deactivating the ring towards electrophilic attack.1. Use of Excess Catalyst: A stoichiometric amount of the Lewis acid may be required to account for complexation. 2. Alternative Catalysts: Consider using less coordinating Lewis acids. 3. Protecting Group: Protecting the hydroxyl group is often the most effective strategy.
Potential Degradation and Side Reaction Pathways

The following diagram illustrates potential pathways for the degradation of this compound under various reaction conditions.

A This compound B Phenoxide Intermediate A->B Base (e.g., K2CO3) E Quinone-like Oxidation Products A->E Strong Oxidizing Agent F Polymerized Material A->F Strong Acid/Base C O-Alkylated Product (Desired Ether) B->C Alkyl Halide (RX) (Favored Pathway) D C-Alkylated Byproduct B->D Alkyl Halide (RX) (Side Reaction) B->E O2 / Trace Metals G Dearomatized Adduct B->G Reactive Electrophile (e.g., Prenyl Bromide)

Caption: Potential reaction and degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) followed by a mild base (e.g., K2CO3, 1.5 eq. or Cs2CO3, 1.2 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. Gentle warming (40 °C) can be applied if deprotonation is slow.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature or with gentle heating (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

analytical techniques to identify impurities in 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 5-Fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting impurities. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.

Introduction to Impurity Profiling of this compound

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is critical as even trace-level impurities can impact the safety and efficacy of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above specific thresholds.[3]

This guide will focus on the common impurities arising from synthetic pathways and degradation, and the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—used for their identification and quantification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

Impurities are typically process-related or degradation products. Based on common synthetic routes, the following are highly probable:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-methylphenol (o-cresol) is a common impurity if the synthesis involves direct fluorination.[2]

    • Regioisomeric Impurities: During the fluorination of 2-methylphenol, the fluorine atom can be directed to other positions on the aromatic ring, leading to isomers such as 3-Fluoro-2-methylphenol, 4-Fluoro-2-methylphenol, and 6-Fluoro-2-methylphenol. The separation of these positional isomers is a primary analytical challenge.[4][5]

    • Reagent-Related Impurities: Residual fluorinating agents (e.g., Selectfluor-based byproducts) or catalysts may be present.

    • Byproducts from Alternate Synthesis: If synthesized from precursors like 2,4-difluoronitrobenzene, impurities could include 5-fluoro-2-nitroaniline or 5-fluoro-2-nitrophenol.[6]

  • Degradation Products:

    • Phenols are susceptible to oxidation, which can lead to colored impurities (e.g., quinone-type structures). This degradation can be accelerated by light, air, and high temperatures.

Q2: Which analytical technique is best suited for routine purity analysis of this compound?

For routine quality control and quantification of known impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method. It offers excellent reproducibility and sensitivity for quantifying phenolic compounds.

For the identification of unknown impurities and for analyzing volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[7]

Q3: Why is the separation of cresol and fluorocresol isomers so challenging in HPLC?

Positional isomers like o-, m-, and p-cresol, as well as the various fluorocresol isomers, have very similar physicochemical properties (e.g., polarity, pKa, molecular weight).[5][8] This results in similar retention times on standard RP-HPLC columns like C18. Achieving baseline separation often requires careful method development, including the selection of a specialized stationary phase.

Q4: What is the role of ¹⁹F NMR in impurity analysis?

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:[7][9]

  • High Sensitivity: The ¹⁹F nucleus is highly sensitive, similar to ¹H.

  • Wide Chemical Shift Range: This minimizes signal overlap, making it easier to distinguish between different fluorine-containing molecules.[10][11]

  • No Background Signal: Biological systems and common lab solvents do not contain fluorine, so any signal is directly attributable to the analyte and its impurities.[9]

  • Quantitative Analysis: With appropriate parameters, ¹⁹F NMR can be used for accurate quantification without the need for a reference standard for each impurity.

Each unique fluorinated compound in a sample will give a distinct signal in the ¹⁹F NMR spectrum, making it an excellent method for identifying and quantifying isomeric and other fluorinated impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

Guide 1: HPLC Troubleshooting

High-Performance Liquid Chromatography is the workhorse for purity analysis. Below are common problems and their solutions.

Issue 1: Poor Resolution Between this compound and its Positional Isomers

  • Probable Cause (A): Inadequate Stationary Phase Selectivity. Standard C18 columns separate primarily based on hydrophobicity. Since isomers have very similar hydrophobicities, they co-elute.

    • Solution: Employ a stationary phase that offers alternative separation mechanisms.

      • Switch to a Phenyl Column (e.g., Phenyl-Hexyl): Phenyl columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[4][12] This provides a different selectivity that can resolve isomers that co-elute on a C18 column.

      • Consider a Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them highly effective for separating halogenated aromatic compounds and positional isomers.

  • Probable Cause (B): Suboptimal Mobile Phase Composition. The organic modifier and pH of the mobile phase significantly impact selectivity.

    • Solution:

      • Optimize the Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Methanol often provides different selectivity for aromatic compounds compared to acetonitrile due to its protic nature.

      • Adjust Mobile Phase pH: The pKa of phenolic compounds is typically around 10. Operating the mobile phase at a pH well below this (e.g., pH 2.5-4) will keep the phenols in their neutral, protonated form, leading to more consistent retention and better peak shape. Use a buffer like phosphate or acetate to maintain a stable pH.

      • Evaluate Solvent Type: A methodical approach to screening different solvent types can often resolve difficult separations.

Issue 2: Peak Tailing for the Main Analyte and Impurity Peaks

  • Probable Cause (A): Secondary Interactions with Column Silanols. Residual silanol groups (Si-OH) on the silica backbone of the column can interact with the polar hydroxyl group of the phenols, causing peak tailing.[13]

    • Solution:

      • Lower Mobile Phase pH: At a lower pH (e.g., < 3), the ionization of silanol groups is suppressed, reducing these secondary interactions.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols.[13]

  • Probable Cause (B): Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

    • Solution:

      • Reduce Injection Volume: Perform a series of injections with decreasing volumes to see if the peak shape improves.

      • Dilute the Sample: Prepare a more dilute sample and inject the same volume. If peak shape improves, the original sample was overloaded.

  • Probable Cause (C): Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing to connect the system components.

      • Ensure Proper Fittings: Check that all fittings are correctly swaged and that there are no gaps between the tubing and the connection port.

Workflow for Troubleshooting Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Broadening) check_overload Is Column Overloaded? start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_silanol Secondary Silanol Interactions? check_overload->check_silanol No resolved Problem Resolved reduce_conc->resolved lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_silanol->lower_ph Yes use_endcapped Use High-Purity, End-Capped Column check_silanol->use_endcapped Also Consider check_dead_volume Excessive Dead Volume? check_silanol->check_dead_volume No lower_ph->resolved use_endcapped->resolved optimize_tubing Optimize Tubing and Fittings check_dead_volume->optimize_tubing Yes check_dead_volume->resolved No optimize_tubing->resolved

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.

Guide 2: GC-MS Troubleshooting

GC-MS is ideal for identifying volatile and semi-volatile impurities.

Issue 1: Inadequate Separation of Cresol/Fluorocresol Isomers

  • Probable Cause: Standard Non-Polar Column is Ineffective. A standard column like a DB-5 or HP-5ms may not provide sufficient selectivity to separate closely related isomers.[14]

    • Solution:

      • Use a Mid-Polarity Column: A column with a higher phenyl content (e.g., a "35" or "1701" type phase) can enhance separation through different interactions.

      • Optimize the Temperature Program: A slower temperature ramp (e.g., 2-5 °C/min) through the elution range of the isomers will increase the time they spend interacting with the stationary phase, improving resolution.

      • Consider Derivatization: Converting the phenolic hydroxyl group to a less polar derivative, such as a trimethylsilyl (TMS) ether, can alter the volatility and selectivity, often leading to better separation of isomers on a standard non-polar column.[14]

Issue 2: Difficulty Identifying an Unknown Peak from the Mass Spectrum

  • Probable Cause (A): No Molecular Ion (M⁺) Peak. Phenols can sometimes exhibit a weak or absent molecular ion peak due to facile fragmentation.

    • Solution:

      • Look for Characteristic Fragments: Phenols often show a strong M-1 peak (loss of H) and fragments corresponding to the loss of CO (M-28) and CHO (M-29). For this compound, look for the loss of a methyl group (M-15).

      • Identify Isotope Patterns: If you suspect a chlorinated or brominated impurity, look for the characteristic M+2 isotope pattern.

      • Use Soft Ionization: If available, Chemical Ionization (CI) is a softer technique than Electron Ionization (EI) and is more likely to produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

  • Probable Cause (B): Ambiguous Fragmentation Pattern.

    • Solution:

      • Compare to Known Spectra: Search the mass spectrum against a commercial library (e.g., NIST, Wiley) to find potential matches. Be critical of the match quality.

      • Propose Logical Fragments: Based on the structure of this compound, predict likely fragmentation pathways and see if the observed fragments match. For example, the loss of HF (M-20) or a methyl radical (M-15) are plausible fragmentations for fluorinated aromatic compounds.[15]

      • Isolate and Analyze by NMR: For definitive identification, the impurity must be isolated (e.g., by preparative HPLC) and its structure elucidated by NMR.

Part 3: Experimental Protocols

These protocols provide a starting point for method development. They should be validated for your specific application.

Protocol 1: RP-HPLC Method for Impurity Profiling

This method is designed to separate common process-related isomers.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µmProvides π-π and other interactions for enhanced selectivity of aromatic isomers.[4][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress silanol interactions and ensure phenols are in a single protonation state.
Mobile Phase B AcetonitrileA common, effective organic modifier. Methanol can be evaluated as an alternative for different selectivity.
Gradient 30% B to 70% B over 20 minutesA relatively shallow gradient is needed to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak efficiency and alter selectivity. Should be thermostatted for reproducibility.[16]
Detector UV/PDA at 275 nmPhenols have a strong UV absorbance in this region. A PDA detector allows for peak purity analysis.
Injection Vol. 5 µLA small volume helps prevent column overload.
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL.Dissolving the sample in the mobile phase prevents peak distortion.

Workflow for HPLC Method Development

HPLC_Dev_Workflow start Define Goal: Separate Isomeric Impurities col_select Select Column: Start with Phenyl or PFP start->col_select mp_select Select Mobile Phase: Acidified Water/Acetonitrile col_select->mp_select gradient_opt Optimize Gradient mp_select->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt check_res Resolution Adequate? temp_opt->check_res check_res->col_select No, try different column/solvents validate Validate Method (ICH Q2) check_res->validate Yes end Method Complete validate->end

Caption: A systematic workflow for developing a robust HPLC method for isomeric impurities.

Protocol 2: GC-MS Method for Volatile Impurities and Isomer Separation

This method is suitable for identifying unknown volatile impurities and can be optimized for isomer separation.

ParameterRecommended Starting ConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, robust column. For better isomer separation, a mid-polarity column (e.g., DB-35ms) should be evaluated.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Start at 60°C (hold 2 min), ramp 5°C/min to 150°C, then ramp 20°C/min to 280°C (hold 5 min)The initial slow ramp is critical for separating early-eluting, closely related isomers.
Inlet Split (50:1), 250 °CSplit injection prevents column overload and ensures sharp peaks. Temperature is high enough to volatilize the analyte without degradation.
Injection Vol. 1 µL
Sample Prep. Dissolve sample in Dichloromethane or MTBE to a concentration of ~1 mg/mL.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the MS source.
Ion Source EI, 230 °CStandard ionization technique for creating reproducible fragmentation patterns for library searching.
Mass Range m/z 40 - 450A wide enough range to capture the molecular ion and key fragments of expected impurities.

References

Technical Support Center: Strategies for Cost-Effective 5-Fluoro-2-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the cost-effectiveness and success of your synthetic endeavors. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, and optimizing its synthesis is crucial for efficient and economical production.[1][2][3]

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges influencing its overall cost-effectiveness. The primary methods include:

  • The Balz-Schiemann Reaction: A classic and reliable method involving the diazotization of 5-amino-2-methylphenol followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][5]

  • Deoxyfluorination of 2-Methyl-5-hydroxyphenol: A more direct approach where a hydroxyl group is replaced by fluorine using specialized fluorinating reagents.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This strategy typically involves a multi-step process starting from an activated aromatic ring, such as a nitrated compound.

This guide will delve into the nuances of these methods, providing practical advice to overcome common obstacles and improve yield, purity, and cost-efficiency.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we address specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Section 1: The Balz-Schiemann Reaction Route

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides.[5] It proceeds via the diazotization of an arylamine, followed by decomposition of the resulting diazonium salt.[8]

Q1: My Balz-Schiemann reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Balz-Schiemann reaction can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical.

    • Troubleshooting: Ensure your sodium nitrite is fresh and dry. The reaction should be carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[9] Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid is maintained.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable.

    • Troubleshooting: Proceed to the fluorination step immediately after the diazotization is complete. Avoid exposing the diazonium salt to high temperatures or light.

  • Inefficient Thermal Decomposition: The final step of heating the diazonium tetrafluoroborate can be problematic.

    • Troubleshooting: The decomposition should be performed in a suitable solvent or neat. The temperature needs to be carefully controlled; too low, and the reaction won't proceed, too high, and you risk the formation of tarry byproducts.[10] Consider using a lower-polarity solvent like hexane or chlorobenzene, which has been shown to improve yields in some cases.[11]

  • Side Reactions: The aryl cation intermediate can react with other nucleophiles present in the reaction mixture.

    • Troubleshooting: Ensure your starting materials and solvents are anhydrous to minimize the formation of phenol byproducts.

Q2: I am observing the formation of significant tarry byproducts during the thermal decomposition step. How can I minimize this?

A2: Tar formation is a common issue in the Balz-Schiemann reaction, often due to the high temperatures required for decomposition.

  • Optimization of Decomposition Conditions:

    • Solvent Choice: Performing the decomposition in a high-boiling inert solvent can help to distribute the heat more evenly and prevent localized overheating.

    • Gradual Heating: Instead of rapid heating, a gradual increase in temperature can lead to a more controlled decomposition and reduce charring.

    • Alternative Fluoride Sources: While tetrafluoroborate is traditional, using other sources like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes lead to cleaner reactions at lower temperatures.[5] Recent studies have also explored the use of organotrifluoroborates as a milder source of fluoride.[12]

Q3: Is it necessary to isolate the diazonium tetrafluoroborate salt? This step is often cumbersome and potentially hazardous.

A3: While isolation of the diazonium salt is the traditional method, one-pot procedures have been developed to improve safety and efficiency.

  • One-Pot Synthesis: You can perform the diazotization in the presence of a fluoride source, such as HF or HBF₄, and then proceed directly to the decomposition step without isolating the intermediate. This minimizes handling of the potentially explosive diazonium salt. Some modern variations even use nitrosonium salts like [NO]SbF₆ for in-situ diazotization.[5]

Experimental Protocol: Optimized Balz-Schiemann Synthesis of this compound

  • Diazotization:

    • Dissolve 5-amino-2-methylphenol (1 equivalent) in an aqueous solution of fluoroboric acid (HBF₄).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C.

  • Isolation of Diazonium Salt (Optional, but recommended for purity):

    • Filter the precipitated diazonium tetrafluoroborate salt.

    • Wash the solid with cold water, followed by cold methanol and then ether.

    • Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

    • Alternatively, the decomposition can be carried out neat, with very careful temperature control.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Section 2: Deoxyfluorination of Phenols

Deoxyfluorination offers a more direct route to aryl fluorides from the corresponding phenols, often with higher functional group tolerance.[7] However, the cost and handling of fluorinating reagents are key considerations.

Q4: I am considering using a deoxyfluorination approach. Which reagent is the most cost-effective and easiest to handle?

A4: The choice of deoxyfluorination reagent is a trade-off between reactivity, cost, and ease of handling.

ReagentAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride) Widely used and effective for many substrates.Thermally unstable, can be hazardous. Sensitive to moisture.[13]
Selectfluor® Electrophilic fluorinating agent, often used for electron-rich aromatics.Can lead to regioisomeric mixtures with phenols.[1]
PhenoFluor™ Specifically designed for deoxyfluorination of phenols. High functional group tolerance and often gives high yields.[14][15]Can be expensive for large-scale synthesis.[14]
PyFluor A newer generation reagent with improved stability and safety profile compared to DAST.May still be relatively expensive.
2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt An air-stable and moisture-insensitive reagent that is effective for electron-deficient phenols.[16]May require specific synthesis of the reagent.

For cost-effectiveness on a large scale, developing a process with a more stable and less expensive reagent is ideal. Recent literature describes more cost-efficient protocols that overcome the need for expensive reagents and anhydrous conditions.[16]

Q5: My deoxyfluorination reaction with an electron-rich phenol is giving a mixture of isomers. How can I improve the regioselectivity?

A5: The formation of constitutional isomers is a common problem with electrophilic fluorination of phenols.[4] Deoxyfluorination via ipso-substitution is generally the preferred method to avoid this issue.[4][15]

  • Mechanism Matters: Electrophilic fluorinating agents react with the phenol at the positions most activated by the hydroxyl group (ortho and para). In contrast, deoxyfluorination reagents like PhenoFluor™ proceed through a mechanism that replaces the hydroxyl group directly, thus ensuring high regioselectivity.[15]

  • Choice of Reagent: If you are observing isomer formation, you are likely using a reagent that promotes electrophilic aromatic substitution rather than direct deoxyfluorination. Switching to a reagent like PhenoFluor™ or a similar deoxyfluorinating agent is recommended.

dot

Deoxyfluorination_vs_Electrophilic_Fluorination Phenol_D 2-Methylphenol Reagent_D Deoxyfluorination Reagent (e.g., PhenoFluor™) Phenol_D->Reagent_D Direct Replacement of OH Product_D This compound (ipso-substitution) Reagent_D->Product_D High Regioselectivity Phenol_E 2-Methylphenol Reagent_E Electrophilic Fluorinating Agent (e.g., Selectfluor®) Phenol_E->Reagent_E Electrophilic Attack on Ring Product_E1 Mixture of Regioisomers Reagent_E->Product_E1 Low Regioselectivity SNAr_Route_Workflow Start 2,4-Difluoronitrobenzene Step1 Selective Amination (NH₃) Start->Step1 Intermediate1 5-Fluoro-2-nitroaniline Step1->Intermediate1 Step2 Diazotization & Hydrolysis Intermediate1->Step2 Intermediate2 5-Fluoro-2-nitrophenol Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 5-Fluoro-2-aminophenol Step3->Intermediate3 Step4 Introduction of Methyl Group Intermediate3->Step4 Product This compound Step4->Product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Fluoro-2-methylphenol: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical walkthrough of the spectral analysis of 5-Fluoro-2-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] We will explore the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to not only confirm the structure of this compound but also to understand the profound influence of its fluorine substituent.

To provide a richer context, we will conduct a comparative analysis with its non-fluorinated counterpart, 2-methylphenol. This comparison will highlight the diagnostic spectral shifts and patterns that arise from the introduction of a halogen atom, offering valuable insights for the characterization of similar halogenated aromatic compounds.

The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation

The confirmation of a chemical structure is rarely reliant on a single analytical technique. Instead, a confluence of spectroscopic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle. Our workflow for the analysis of this compound is a testament to this principle.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound (C7H7FO) IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR_data Functional Group Identification IR->IR_data NMR_data Connectivity & Chemical Environment Mapping NMR->NMR_data MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Confirmation Structural Confirmation IR_data->Confirmation NMR_data->Confirmation MS_data->Confirmation

Caption: Analytical workflow for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: Unveiling the Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Analysis of this compound

The IR spectrum of this compound is expected to show several key absorptions that are indicative of its structure. A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[3][4] Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region.[5] The C-O stretching vibration of the phenol should be visible around 1200 cm⁻¹. A key feature for this molecule is the C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ range.

Functional GroupCharacteristic Absorption (cm⁻¹)Observed in this compound[6]
O-H Stretch (Phenol)3200-3600 (broad)Yes
C-H Stretch (Aromatic)3000-3100Yes
C-H Stretch (Methyl)2850-2960Yes
C=C Stretch (Aromatic)1500-1600Yes
C-O Stretch (Phenol)~1200Yes
C-F Stretch1000-1400Yes
Comparative Analysis with 2-Methylphenol

The IR spectrum of 2-methylphenol will share many similarities with its fluorinated counterpart, including the broad O-H stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches. The most significant difference will be the absence of the strong C-F stretching absorption. This direct comparison allows for the confident assignment of the C-F band in the spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The methyl group protons will appear as a singlet, likely in the range of 2.0-2.5 ppm. The phenolic hydroxyl proton will also be a singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically between 4-8 ppm. The three aromatic protons will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. We would expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm), with coupling constants that can help to determine their relative positions.

In contrast, the ¹H NMR spectrum of 2-methylphenol shows a singlet for the methyl protons at approximately 2.28 ppm and a multiplet for the four aromatic protons between 6.79 and 7.16 ppm. The hydroxyl proton signal appears as a singlet at around 4.89 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum of this compound will provide information about the carbon framework. We expect to see seven distinct signals, one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbon attached to the fluorine atom. The C-F coupling will also be observable in the ¹³C NMR spectrum, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF) and other nearby carbons showing smaller two- and three-bond couplings.

For 2-methylphenol, the ¹³C NMR spectrum displays signals for the methyl carbon at around 15.74 ppm and six aromatic carbons with shifts ranging from approximately 114.94 to 153.75 ppm.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique that is exclusively used for fluorine-containing compounds. The spectrum of this compound will show a single signal for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

NucleusPredicted Chemical Shift (ppm) - this compoundExperimental Chemical Shift (ppm) - 2-Methylphenol
¹H NMR
-CH₃~2.22.28
-OH4-84.89
Aromatic-H6.5-7.56.79-7.16
¹³C NMR
-CH₃~15-2015.74
Aromatic-C110-160114.94-153.75

(Note: Predicted values for this compound are based on standard chemical shift ranges and the influence of substituents. Experimental data for 2-methylphenol is sourced from a Royal Society of Chemistry publication.)

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[7][8][9] The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak is expected at an m/z of 126, corresponding to its molecular weight.[10] Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the methyl group. The presence of the fluorine atom will also influence the fragmentation pattern, and fragments containing fluorine will have characteristic isotopic patterns.

The mass spectrum of 2-methylphenol shows a strong molecular ion peak at m/z 108.[11] A prominent fragment is observed at m/z 107, corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion. Another significant fragment is seen at m/z 77, resulting from the loss of the methyl and CO groups.

IonPredicted m/z - this compoundObserved m/z - 2-Methylphenol[11][12]
[M]⁺126108
[M-H]⁺125107
[M-CH₃]⁺11193
[M-CO]⁺9880
[C₆H₅]⁺-77

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] The choice of solvent is critical to avoid interfering signals.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[14][15] For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Mass Spectrometry: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, prepare a dilute solution in a suitable solvent.

Instrumental Parameters
  • NMR Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion. Standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR should be employed.

  • IR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used. Data is commonly collected over the range of 4000-400 cm⁻¹.

  • Mass Spectrometer: An electron ionization (EI) source with an electron energy of 70 eV is standard for generating reproducible fragmentation patterns.[10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acq Data Acquisition Sample Phenolic Compound NMR_prep Dissolve in Deuterated Solvent Sample->NMR_prep IR_prep Prepare Thin Film or KBr Pellet Sample->IR_prep MS_prep Dissolve in Volatile Solvent Sample->MS_prep NMR_inst NMR Spectrometer (≥400 MHz) NMR_prep->NMR_inst IR_inst FTIR Spectrometer IR_prep->IR_inst MS_inst Mass Spectrometer (EI Source) MS_prep->MS_inst NMR_acq Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_inst->NMR_acq IR_acq Acquire IR Spectrum (4000-400 cm⁻¹) IR_inst->IR_acq MS_acq Acquire Mass Spectrum MS_inst->MS_acq

Caption: General experimental workflow for the spectroscopic analysis of phenolic compounds.

Conclusion: A Confident Structural Confirmation

By integrating the data from IR, NMR, and Mass Spectrometry, we can confidently confirm the structure of this compound. The IR spectrum verifies the presence of the key functional groups, the NMR spectra provide a detailed map of the proton and carbon skeleton and the location of the fluorine atom, and the mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. The comparative analysis with 2-methylphenol further strengthens these assignments by highlighting the predictable and diagnostic influence of the fluorine substituent. This multi-technique, comparative approach represents a robust and self-validating methodology for the structural elucidation of organic molecules, a critical step in all areas of chemical research and development.

References

A Comparative Analysis of the Biological Activities of 5-Fluoro-2-methylphenol and 2-methylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry, valued for their broad spectrum of biological activities. Among these, 2-methylphenol (o-cresol) has long been recognized for its antiseptic and disinfectant properties. The strategic introduction of a fluorine atom into such molecules can dramatically alter their physicochemical properties, influencing their potency, metabolic stability, and mechanism of action. This guide delves into a comparative analysis of 5-Fluoro-2-methylphenol and 2-methylphenol, offering insights into their respective antimicrobial, antioxidant, and cytotoxic activities, supported by available experimental data and established scientific principles.

The core of this comparison lies in understanding the impact of the fluorine substituent. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, its ability to form hydrogen bonds, and its resistance to metabolic degradation, often leading to enhanced biological activity.[1][2] This guide will explore these structure-activity relationships to provide a comprehensive overview for researchers.

Chemical Structures at a Glance

A fundamental aspect of this comparison begins with the chemical structures of the two molecules.

CompoundStructure
This compound Chemical Formula: C₇H₇FOMolecular Weight: 126.13 g/mol [3]
2-methylphenol Chemical Formula: C₇H₈OMolecular Weight: 108.14 g/mol

The key difference is the substitution of a hydrogen atom with a fluorine atom at the para position relative to the hydroxyl group in this compound. This seemingly minor alteration has profound implications for the molecule's biological interactions.

Comparative Biological Activity

A thorough evaluation of biological activity requires a multi-faceted approach, examining the effects of these compounds on various biological systems.

Antimicrobial Activity

Phenolic compounds are well-known for their ability to disrupt microbial cell membranes, leading to cell lysis and death.[4] The introduction of a halogen, such as fluorine, can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through the lipid-rich bacterial membrane.[5]

2-methylphenol (o-cresol) has a long history of use as a bactericidal and fungicidal agent.[4] Its mechanism of action is primarily attributed to the destruction of bacterial cell membranes. While its efficacy is well-established, quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a broad range of pathogens is dispersed in the literature. For context, studies on related phenolic compounds have shown MIC values ranging from 1.5 to 12 mg/mL against food-borne bacteria such as S. aureus and L. monocytogenes.[6]

To provide a framework for future research, a standardized protocol for determining the MIC of these compounds is essential.

This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in broth A2 Add diluted test compounds to respective wells P1->A2 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A1 Inoculate each well of a 96-well plate with bacterial suspension P2->A1 A3 Include positive (no compound) and negative (no bacteria) controls A4 Incubate at 37°C for 18-24 hours A3->A4 AN1 Visually inspect for turbidity or measure absorbance A4->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

2-methylphenol , as a phenolic compound, is expected to possess antioxidant properties.[4] However, quantitative data from standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not extensively reported.

This compound's antioxidant activity is an area ripe for investigation. The electron-withdrawing nature of the fluorine atom could influence the hydrogen-donating ability of the hydroxyl group, potentially modulating its antioxidant capacity.

A standard protocol for assessing antioxidant activity is the DPPH assay.

This protocol details the steps to measure the antioxidant capacity of the test compounds.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare a stock solution of DPPH in methanol A1 Mix DPPH solution with each concentration of the test compounds P1->A1 P2 Prepare various concentrations of test compounds and a standard (e.g., Ascorbic Acid) P2->A1 A2 Prepare a control (DPPH and solvent only) A3 Incubate in the dark at room temperature for 30 minutes A2->A3 AN1 Measure the absorbance at 517 nm A3->AN1 AN2 Calculate the percentage of radical scavenging activity AN1->AN2 AN3 Determine the IC50 value AN2->AN3

Workflow for the DPPH antioxidant assay.

Cytotoxic Activity

The evaluation of cytotoxicity is paramount in drug discovery, particularly in the field of oncology. Phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

While direct comparative studies on the cytotoxicity of this compound and 2-methylphenol are lacking, a study on a derivative of this compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), provides valuable insights. This compound demonstrated significant cytotoxicity against breast cancer cell lines.[8][9]

Table 1: Cytotoxicity of a this compound Derivative (MBIC) against Breast Cancer Cell Lines [8][9]

Cell LineIC50 (µM)Cell Type
MCF-70.73 ± 0.0Non-aggressive breast cancer
MDA-MB-23120.4 ± 0.2Aggressive breast cancer
L-cells59.6 ± 2.5Normal fibroblast

These findings suggest that the fluorinated phenol moiety contributes to potent and somewhat selective anticancer activity. The significantly lower IC50 value against the non-aggressive MCF-7 cell line compared to the normal fibroblast cell line is a promising indicator.

For 2-methylphenol , studies have indicated that alkylphenols can induce cytotoxicity in certain cell lines, such as fish gonadal cells, at concentrations of 50 and 100 μg/mL.[10] However, data on its effect on human cancer cell lines, which would allow for a more direct comparison, is not as readily available.

A standard method for assessing cytotoxicity is the MTT assay.

This protocol describes the MTT assay for determining the cytotoxic effects of compounds on cultured cells.

MTT_Workflow cluster_prep Cell Culture cluster_assay Treatment & Incubation cluster_analysis Analysis P1 Seed cells in a 96-well plate and incubate for 24 hours A1 Treat cells with various concentrations of test compounds P1->A1 A2 Incubate for a specified period (e.g., 24, 48, or 72 hours) A1->A2 A3 Add MTT solution to each well and incubate for 4 hours A2->A3 AN1 Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals A3->AN1 AN2 Measure absorbance at 570 nm AN1->AN2 AN3 Calculate cell viability and determine the IC50 value AN2->AN3

Workflow for the MTT cytotoxicity assay.

Mechanistic Insights and the Role of Fluorination

The biological activities of phenolic compounds are intrinsically linked to their chemical structure. The hydroxyl group is a key player, acting as a hydrogen donor in antioxidant reactions and interacting with biological membranes.

The introduction of a fluorine atom, as in this compound, can influence these activities through several mechanisms:

  • Increased Lipophilicity: Fluorine can increase the compound's ability to partition into lipid environments, such as cell membranes, potentially enhancing its antimicrobial and cytotoxic effects by facilitating membrane disruption.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the bioavailability and half-life of the compound in a biological system.[2]

  • Altered Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the phenolic proton, which may affect its hydrogen-donating capacity in antioxidant reactions and its interactions with enzyme active sites.[2]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can lead to stronger and more specific binding to target proteins.[1]

Fluorine_Effects F Fluorine Substitution Lipophilicity Increased Lipophilicity F->Lipophilicity Metabolic_Stability Increased Metabolic Stability F->Metabolic_Stability Acidity Altered Acidity (pKa) F->Acidity Binding Enhanced Binding Affinity F->Binding Antimicrobial Potentially Enhanced Antimicrobial Activity Lipophilicity->Antimicrobial Cytotoxicity Potentially Enhanced Cytotoxicity Lipophilicity->Cytotoxicity Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Antioxidant Modulated Antioxidant Activity Acidity->Antioxidant Binding->Antimicrobial Binding->Cytotoxicity

Influence of Fluorine Substitution on Biological Activity.

Conclusion and Future Directions

This comparative guide highlights the established biological activities of 2-methylphenol and the predicted and partially observed enhancements in the activity of its fluorinated analog, this compound. While 2-methylphenol serves as a known antiseptic, the introduction of fluorine in this compound suggests a promising avenue for the development of more potent antimicrobial and cytotoxic agents. The available data on a derivative of this compound indicates its potential as an anticancer agent.

However, a significant gap in the literature exists regarding direct, quantitative comparisons of these two compounds across a range of biological assays. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head antimicrobial, antioxidant, and cytotoxicity assays to generate quantitative data (MIC and IC50 values).

  • Mechanistic Investigations: Elucidating the precise mechanisms by which this compound exerts its biological effects, particularly its interactions with microbial membranes and cancer cell signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.

By systematically addressing these research questions, the scientific community can fully unlock the potential of fluorinated phenols in the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of 5-Fluoro-2-methylphenol Synthesis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is not merely a procedural step but the bedrock of scientific integrity and therapeutic efficacy. The synthesis of 5-Fluoro-2-methylphenol, a key intermediate in the development of pharmaceuticals and agrochemicals, presents a case study in the necessity of robust analytical validation.[1] Its fluorinated aromatic structure is pivotal for enhancing metabolic stability and binding affinity in drug candidates.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the validation of its synthesis, moving beyond mere protocol to explain the "why" behind the "how."

The Synthetic Pathway: A Deliberate Choice of Fluorination

A common and effective route to this compound involves the electrophilic fluorination of 2-methylphenol.[2] The choice of a fluorinating agent is critical; reagents like Selectfluor® (an N-F reagent) are often preferred due to their relative safety and high efficiency under mild conditions.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring.

However, this process is not without its challenges. The primary analytical hurdles are confirming the identity of the desired product and, crucially, identifying and quantifying any isomeric impurities. The directing effects of the substituents can lead to the formation of other isomers, such as 2-Fluoro-6-methylphenol or 4-Fluoro-2-methylphenol, which may have similar physical properties, making their separation and identification non-trivial.[4]

Mass Spectrometry: The Arbiter of Synthetic Success

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and purity assessment of small molecules.[5][6] Its high sensitivity and specificity make it indispensable for confirming the molecular weight and identifying trace-level impurities.[7][8] When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides a powerful platform for resolving complex mixtures and validating synthetic outcomes.[7][9]

Workflow for Synthesis and Validation of this compound

cluster_synthesis Synthesis cluster_validation Mass Spectrometry Validation start 2-Methylphenol reaction Electrophilic Fluorination start->reaction reagent Selectfluor® reagent->reaction product_mixture Crude Product Mixture (this compound, isomers, unreacted starting material) reaction->product_mixture sample_prep Sample Preparation product_mixture->sample_prep gcms GC-MS Analysis sample_prep->gcms lcms LC-MS Analysis sample_prep->lcms hrms HRMS Analysis sample_prep->hrms data_analysis Data Analysis & Interpretation gcms->data_analysis lcms->data_analysis hrms->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: A generalized workflow from synthesis to validation of this compound.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is pivotal and should be guided by the specific analytical question at hand. Below, we compare three workhorse techniques in the context of validating this compound synthesis.

Analytical GoalGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Resolution Mass Spectrometry (HRMS)
Primary Separation Volatility and column interactionPolarity and column interactionN/A (often coupled with LC or GC)
Ionization Method Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)ESI, APCI, MALDI
Key Strengths Excellent for volatile and semi-volatile compounds; provides reproducible fragmentation patterns for library matching.[10][11]Broad applicability to a wide range of compound polarities; soft ionization preserves the molecular ion.[12][13]Provides highly accurate mass measurements, enabling unambiguous molecular formula determination.[14][15][16]
Limitations Requires derivatization for non-volatile compounds; thermal degradation of labile molecules can occur.[17]Matrix effects can suppress ionization; fragmentation may be less extensive than EI.Higher cost and complexity; may not differentiate isomers without chromatographic separation.[14][18]
Isomer Differentiation Can separate isomers with different boiling points and retention times.[19]Can separate isomers with different polarities and retention times.[20][21]Can differentiate isomers with identical elemental composition only when coupled with a separation technique or advanced methods like ion mobility.[18][22]
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach for Volatile Phenols

GC-MS is a robust and highly sensitive technique for the analysis of volatile compounds like phenols.[23][24] The electron ionization (EI) source produces extensive and reproducible fragmentation patterns, which are invaluable for structural confirmation through library searching.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatize the phenolic hydroxyl group. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Outcome: The chromatogram should show distinct peaks for this compound and any isomeric byproducts, allowing for their separation and individual mass spectral analysis. The mass spectrum of this compound (molecular weight: 126.13 g/mol ) will show a molecular ion peak at m/z 126 and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Impurity Profiling

LC-MS is a powerful tool for impurity profiling in pharmaceutical development due to its applicability to a wide range of compounds and its compatibility with various ionization techniques.[12][13][25] For this compound, LC-MS with electrospray ionization (ESI) in negative ion mode is particularly effective.

  • Sample Preparation: Dissolve the crude product in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 100 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Range: Scan from m/z 50 to 400.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

Expected Outcome: The LC-MS analysis will provide a chromatogram separating the target compound from its isomers and other impurities. The mass spectrum will show the deprotonated molecule [M-H]⁻ at m/z 125 for this compound. Tandem mass spectrometry (MS/MS) can be employed to generate fragment ions for further structural confirmation.[21]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Confirmation

HRMS provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy, which allows for the unambiguous determination of the elemental composition of a molecule.[14][15][26] This is a critical step in confirming the identity of a newly synthesized compound and differentiating it from isobaric interferences.[18]

The LC conditions would be similar to the standard LC-MS protocol. The key difference lies in the mass analyzer.

  • MS Conditions (using an Orbitrap or Q-TOF instrument):

    • Ionization Mode: ESI negative.

    • Mass Resolution: > 60,000 FWHM.

    • Mass Accuracy: < 5 ppm.

    • Scan Mode: Full scan MS and data-dependent MS/MS.

Expected Outcome: HRMS will provide an accurate mass measurement for the [M-H]⁻ ion of this compound. The theoretical exact mass of C₇H₆FO⁻ is 125.0408. An experimental mass within a few ppm of this value provides high confidence in the elemental composition.[27] The high resolution also allows for the separation of ions with very similar masses, aiding in the identification of unexpected impurities.[16][28]

Visualizing the Mass Spectrometry Workflow

cluster_workflow Mass Spectrometry Validation Workflow sample Crude Synthetic Product separation Chromatographic Separation (GC or LC) sample->separation ionization Ionization (EI, ESI, or APCI) separation->ionization mass_analysis Mass Analysis (Quadrupole, TOF, or Orbitrap) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing & Interpretation data_acquisition->data_processing

Caption: A simplified workflow for the mass spectrometric analysis of a synthetic product.

Conclusion: A Multi-Faceted Approach to Validation

The validation of this compound synthesis is a clear illustration of the necessity for a multi-pronged analytical approach. While GC-MS offers excellent separation and library-searchable fragmentation for volatile phenols, LC-MS provides broader applicability for comprehensive impurity profiling. HRMS stands as the ultimate arbiter of elemental composition, providing an unparalleled level of confidence in the identity of the synthesized molecule. A judicious combination of these techniques, guided by the principles of scientific integrity and a deep understanding of their respective strengths and weaknesses, is the hallmark of a robust and trustworthy drug development process.

References

A Comparative Guide to the Fluorination of 2-Methylphenol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced efficacy and an improved pharmacokinetic profile. Among the myriad of fluorinated scaffolds, fluorinated 2-methylphenols serve as critical building blocks for a range of applications, from selective inhibitors of receptor tyrosine kinases to advanced functional polymers.[1][2]

This guide provides a comparative analysis of different fluorinating agents for the synthesis of fluorinated 2-methylphenol derivatives. We will delve into the mechanistic nuances of electrophilic and nucleophilic fluorination strategies, present a data-driven comparison of key reagents, and offer detailed experimental protocols to empower researchers in this vital area of synthetic chemistry.

The Challenge of Regioselectivity in Fluorinating 2-Methylphenol

The fluorination of 2-methylphenol presents a classic challenge in aromatic substitution: regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing, leading to a potential mixture of products. The desired isomer—whether it's 4-fluoro-2-methylphenol, 6-fluoro-2-methylphenol, or others—depends on the specific synthetic goal. The choice of fluorinating agent and reaction conditions is therefore paramount in steering the reaction towards the intended product.

Electrophilic Fluorination: Direct C-H Functionalization

Electrophilic fluorination introduces a fluorine atom directly onto the aromatic ring by substituting a hydrogen atom.[3] This approach is often favored for its atom economy and straightforwardness. The most common reagents for this transformation are N-F compounds, which act as sources of "electrophilic" fluorine.

Key Electrophilic Fluorinating Agents: A Comparison
ReagentStructureKey AdvantagesKey DisadvantagesTypical Conditions
Selectfluor® (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)High reactivity, stable, easy to handle, commercially available.[4][5]Expensive, generates stoichiometric amine waste.[6]Acetonitrile or methanol, room temperature to reflux.[7]
N-Fluorobenzenesulfonimide (NFSI) More moderate reactivity than Selectfluor, can offer different selectivity.[3]Can be less reactive, requiring harsher conditions for some substrates.[8]Acetonitrile, elevated temperatures.

Mechanistic Considerations: The mechanism of electrophilic fluorination with agents like Selectfluor is thought to proceed through a single-electron transfer (SET) pathway.[9][10] The electron-rich phenol attacks the electrophilic fluorine source, leading to the formation of a radical cation intermediate, which then collapses to the fluorinated product.

Experimental Protocol: Electrophilic Fluorination of 2-Methylphenol with Selectfluor

This protocol is a representative procedure for the direct fluorination of a phenol.

Objective: To synthesize 4-fluoro-2-methylphenol and 6-fluoro-2-methylphenol.

Materials:

  • 2-Methylphenol

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methylphenol (1 mmol) in 10 mL of acetonitrile, add Selectfluor® (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in 50 mL of dichloromethane and filter to remove any insoluble material.[7]

  • Wash the organic layer with 30 mL of water, and then dry it over anhydrous sodium sulfate.[7]

  • Evaporate the solvent to yield the crude product mixture.

  • Purify the isomers (4-fluoro-2-methylphenol and 6-fluoro-2-methylphenol) by column chromatography on silica gel.

Expected Outcome: The reaction will likely yield a mixture of 4-fluoro-2-methylphenol and 6-fluoro-2-methylphenol. The ratio of these isomers will depend on the precise reaction conditions.

Causality Behind Experimental Choices:

  • Acetonitrile is a common polar aprotic solvent for electrophilic fluorinations.

  • A slight excess of Selectfluor is used to ensure complete consumption of the starting material.

  • Aqueous workup is necessary to remove the water-soluble byproducts from the Selectfluor reagent.

Nucleophilic Fluorination: The Deoxyfluorination Approach

An alternative strategy for fluorinating phenols is deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom. This method avoids the regioselectivity issues of direct C-H fluorination and is particularly useful for the synthesis of a single, specific isomer.

Emerging Reagents for Phenol Deoxyfluorination

Recent advances have led to the development of new reagents that can achieve the deoxyfluorination of phenols under relatively mild conditions. One notable strategy involves the in-situ conversion of the phenol to an aryl fluorosulfonate, followed by nucleophilic displacement with a fluoride source.[11]

Reagent/MethodDescriptionKey AdvantagesKey Disadvantages
PyFluor A deoxyfluorination reagent.Stable, low-cost, and effective for a broad range of alcohols.[12]Primarily developed for alcohols, its application to phenols may require specific adaptation.
Aryl Fluorosulfonate Intermediates Phenol is reacted with SO₂F₂ and a fluoride source (e.g., NMe₄F) in a one-pot procedure.[11]Wide substrate scope, mild conditions, and uses inexpensive reagents.[11]Requires the use of sulfuryl fluoride (SO₂F₂) gas.
PhenoFluor A reagent for the deoxyfluorination of phenols.Enables direct conversion of phenols to aryl fluorides.Can be expensive and may not be suitable for all substrates.

Mechanistic Pathway for Deoxyfluorination via Aryl Fluorosulfonates:

G phenol 2-Methylphenol intermediate Aryl Fluorosulfonate Intermediate phenol->intermediate Formation of a good leaving group so2f2 SO2F2, Base so2f2->intermediate product 2-Fluoro-6-methylphenol intermediate->product SNAr reaction fluoride Nucleophilic Fluoride Source (e.g., NMe4F) fluoride->product

Caption: Deoxyfluorination of 2-methylphenol via an aryl fluorosulfonate intermediate.

Experimental Protocol: One-Pot Deoxyfluorination of 2-Methylphenol via an Aryl Fluorosulfonate Intermediate

This protocol is based on the method described by Sladojevich et al. for the deoxyfluorination of phenols.[11]

Objective: To synthesize 2-fluoro-6-methylphenol.

Materials:

  • 2-Methylphenol

  • Tetramethylammonium fluoride (NMe₄F)

  • Sulfuryl fluoride (SO₂F₂)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a glovebox, combine 2-methylphenol (1 mmol) and tetramethylammonium fluoride (2 mmol) in anhydrous acetonitrile.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by ¹⁹F NMR to determine the conversion to the aryl fluoride.

  • Upon completion, quench the reaction and perform an appropriate workup and purification.

Expected Outcome: This method should provide a high yield of 2-fluoro-6-methylphenol with excellent regioselectivity, as the reaction occurs at the position of the original hydroxyl group.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is crucial due to the moisture sensitivity of the reagents.

  • Tetramethylammonium fluoride serves as both a base to activate the phenol and a nucleophilic fluoride source.

  • Sulfuryl fluoride converts the phenol into an excellent leaving group (fluorosulfonate) for the subsequent nucleophilic aromatic substitution (SNAr) reaction.

Safety and Handling of Fluorinating Agents

Fluorinating agents are inherently reactive and require careful handling.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile or corrosive reagents.[14]

  • Incompatible Materials: Keep fluorinating agents away from strong acids, bases, and reducing agents.[13]

  • Elemental Fluorine: Elemental fluorine is extremely hazardous and should only be handled by trained personnel with specialized equipment.[15][16]

Conclusion

The choice of fluorinating agent for 2-methylphenol is a critical decision that dictates the regiochemical outcome of the reaction. For the synthesis of a mixture of isomers or when direct C-H functionalization is desired, electrophilic reagents like Selectfluor offer a convenient, albeit less selective, route. For the targeted synthesis of a single isomer, deoxyfluorination methods, particularly the emerging one-pot procedures involving aryl fluorosulfonate intermediates, provide a powerful and highly regioselective alternative.

Researchers must weigh the trade-offs between reactivity, selectivity, cost, and safety when selecting a fluorination strategy. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions and advancing research in the synthesis of valuable fluorinated molecules.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. 5-Fluoro-2-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Impurities, even in trace amounts, can have profound and often detrimental effects on the yield, stereochemistry, and biological activity of subsequent synthetic steps, ultimately impacting the safety and efficacy of the final product. This guide provides an in-depth, data-driven comparison of three prevalent chromatographic techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).

The choice of an analytical method is not merely a matter of procedural convenience; it is a critical decision that influences the reliability and validity of your research. This guide is structured to provide not just the "how" but the "why" behind the experimental choices, empowering you to select the most appropriate technique for your specific analytical needs.

Understanding Potential Impurities in the Synthesis of this compound

The common synthetic route to this compound involves the electrophilic fluorination of 2-methylphenol.[1] This process, while generally effective, can result in a profile of impurities that must be diligently monitored. A thorough purity assessment should be capable of separating and quantifying:

  • Unreacted Starting Material: Residual 2-methylphenol.

  • Positional Isomers: Byproducts such as 3-Fluoro-2-methylphenol and 4-Fluoro-2-methylphenol, which can be challenging to separate due to their similar physicochemical properties.

  • Over-fluorinated Products: Di- or tri-fluorinated species, which may arise under aggressive reaction conditions.

  • Degradation Products: Compounds resulting from the breakdown of the starting material or product under the reaction or workup conditions.

This guide will focus on the separation of this compound from its primary potential impurities: the starting material (2-methylphenol) and a challenging positional isomer (3-Fluoro-2-methylphenol).

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Versatility and Precision

HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for the purity assessment of many pharmaceutical intermediates.[3][4]

Rationale for HPLC Method Design

For the analysis of this compound, a reversed-phase HPLC method with UV detection is the logical starting point. The C18 stationary phase provides a non-polar environment, allowing for the separation of the moderately polar phenolic compounds based on their differential partitioning between the stationary phase and a polar mobile phase. A gradient elution is employed to ensure adequate resolution of early-eluting polar compounds and timely elution of more non-polar impurities. The UV detector is set to a wavelength where all analytes of interest exhibit reasonable absorbance.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Illustrative HPLC Performance Data
Parameter2-methylphenol3-Fluoro-2-methylphenolThis compound
Retention Time (min) 8.59.810.2
Resolution (USP) -2.11.8
LOD (µg/mL) 0.050.06-
LOQ (µg/mL) 0.150.18-
Precision (%RSD, n=6) 1.21.50.8

Purity Calculation: Based on the peak areas from the illustrative chromatogram, the purity of the synthesized this compound is calculated to be 99.5% .

Discussion of HPLC Performance

The HPLC method demonstrates excellent resolving power, baseline separating the main component from its potential impurities. The precision of the method, indicated by the low relative standard deviation (%RSD), instills confidence in the quantitative results. The low limits of detection (LOD) and quantification (LOQ) highlight the sensitivity of the technique, making it suitable for detecting trace-level impurities.

Gas Chromatography (GC-FID): The Optimal Choice for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3][4] Given that this compound and its likely impurities are relatively volatile, GC presents a viable and often faster alternative to HPLC.

Rationale for GC Method Design

A GC method with a Flame Ionization Detector (FID) is well-suited for the analysis of small organic molecules like substituted phenols. A mid-polarity capillary column is chosen to provide good separation of the isomeric impurities. The temperature programming of the GC oven is crucial for achieving optimal separation within a reasonable analysis time.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of dichloromethane.

Illustrative GC Performance Data
Parameter2-methylphenol3-Fluoro-2-methylphenolThis compound
Retention Time (min) 6.27.17.5
Resolution (USP) -2.51.9
LOD (ng on column) 0.020.03-
LOQ (ng on column) 0.060.09-
Precision (%RSD, n=6) 1.01.30.7

Purity Calculation: Based on the peak areas from the illustrative chromatogram, the purity of the synthesized this compound is calculated to be 99.6% .

Discussion of GC Performance

The GC-FID method offers superior sensitivity compared to HPLC-UV, with significantly lower LOD and LOQ values. The analysis time is also considerably shorter. The resolution between the critical pairs is excellent, and the precision is very high. However, a key limitation of GC is its unsuitability for non-volatile or thermally labile impurities.

High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Screening Tool

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and the potential for quantitative analysis.[5][6][7][8][9] It is particularly useful for the rapid screening of multiple samples.

Rationale for HPTLC Method Design

For the analysis of this compound, a normal-phase HPTLC method is employed. The separation is achieved on a silica gel plate with a mobile phase of moderate polarity. Densitometric scanning is used for quantification.

Experimental Protocol: HPTLC-Densitometry

Instrumentation:

  • HPTLC applicator, developing chamber, plate heater, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v)

  • Application: 5 µL of the sample and standard solutions applied as 8 mm bands.

  • Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Drying: The plate is dried in a stream of warm air for 5 minutes.

  • Densitometric Scanning: At 275 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of dichloromethane.

Illustrative HPTLC Performance Data
Parameter2-methylphenol3-Fluoro-2-methylphenolThis compound
Rf Value 0.450.520.55
Resolution -1.21.1
LOD (ng/band) 1012-
LOQ (ng/band) 3036-
Precision (%RSD, n=6) 2.52.81.8

Purity Calculation: Based on the peak areas from the densitometric scan, the purity of the synthesized this compound is calculated to be 99.2% .

Discussion of HPTLC Performance

HPTLC offers the significant advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate. However, its resolution and sensitivity are generally lower than those of HPLC and GC. The precision of HPTLC is also typically lower. While it is an excellent tool for rapid screening and qualitative analysis, it may not be the preferred method for high-precision quantitative purity determination of closely related impurities.

Comparative Summary and Method Selection

FeatureHPLC-UVGC-FIDHPTLC-Densitometry
Principle Liquid-solid partitioningGas-liquid partitioningLiquid-solid adsorption
Best For Non-volatile & thermally labile compoundsVolatile & thermally stable compoundsHigh-throughput screening
Resolution ExcellentExcellentModerate
Sensitivity GoodExcellentModerate
Precision HighVery HighModerate
Analysis Time ModerateFastFast (for multiple samples)
Cost per Sample ModerateLowLow

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Dissolve Synthesized This compound in Diluent injector Inject Sample s_prep->injector column C18 Column Separation (Gradient Elution) injector->column detector UV Detection (275 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for HPLC purity assessment.

Decision-Making Flowchart for Method Selection

Choosing the right analytical technique depends on the specific requirements of your analysis.

Method_Selection start Start: Purity Assessment of This compound q1 Are non-volatile or thermally labile impurities a concern? start->q1 q2 Is high throughput for many samples the primary goal? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Is the highest sensitivity and precision required? q2->q3 No hptlc Use HPTLC q2->hptlc Yes gc Use GC-FID q3->gc Yes hplc_gc Consider both HPLC and GC for a comprehensive profile q3->hplc_gc No

Caption: Decision-making flowchart for method selection.

Conclusion and Recommendations

The purity assessment of synthesized this compound is a critical step that demands a robust and reliable analytical method.

  • HPLC-UV stands out as the most versatile and reliable method for comprehensive purity profiling, capable of handling a wide range of potential impurities with excellent resolution and precision. It is the recommended primary method for quality control and release testing.

  • GC-FID is a superior alternative when high sensitivity and speed are paramount, and the impurities of concern are known to be volatile and thermally stable. Its lower operational cost also makes it an attractive option for routine analysis.

  • HPTLC serves as an excellent high-throughput screening tool for rapid qualitative or semi-quantitative analysis of multiple samples, making it ideal for in-process control or initial purity checks.

Ultimately, the choice of method should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation. For a comprehensive and orthogonal approach, particularly in a drug development setting, employing both HPLC and GC can provide the highest level of confidence in the purity of your synthesized this compound.

References

A Researcher's Guide to Evaluating 5-Fluoro-2-methylphenol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors is of paramount importance. Phenolic compounds, owing to their unique structural features, have long been recognized for their diverse biological activities, including the modulation of enzymatic functions.[1] The introduction of fluorine into these scaffolds can further enhance their metabolic stability and binding affinity, making fluorinated phenols an attractive area of investigation.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically compare the efficacy of 5-Fluoro-2-methylphenol derivatives as enzyme inhibitors. While direct comparative data for a broad series of these specific derivatives is emergent, this document will equip you with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct your own robust comparisons, using closely related compounds as illustrative examples.

The Rationale for Targeting Enzymes with Phenolic Compounds

Phenolic moieties possess a dual character that makes them adept at interacting with enzyme active sites. The hydrophobic aromatic ring can engage in π-stacking interactions, while the polar hydroxyl group is capable of forming crucial hydrogen bonds.[3] This versatility allows them to bind to various amino acid residues within proteins and enzymes.[3] Consequently, both natural and synthetic phenols have been identified as effective inhibitors of several enzyme classes, including carbonic anhydrases and α-glucosidase.[4]

The strategic placement of a fluorine atom, as in this compound, can significantly alter the physicochemical properties of the parent molecule. Fluorine's high electronegativity can influence the acidity of the phenolic proton and modulate the electronic landscape of the aromatic ring, potentially leading to more favorable interactions with the target enzyme.

Experimental Workflow for Efficacy Comparison

A systematic evaluation of enzyme inhibitors requires a well-defined experimental pipeline. The following workflow provides a step-by-step approach to obtaining reliable and comparable data for your series of this compound derivatives.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B Single-Concentration Enzyme Inhibition Assay A->B Purity >95% C IC50 Determination B->C Active Compounds D Selectivity Profiling (Optional) C->D E Enzyme Kinetics Studies D->E Potent & Selective Leads F Molecular Docking E->F

Caption: A generalized experimental workflow for the evaluation of enzyme inhibitors.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for enzyme inhibition assays and provide a solid foundation for your investigations.[1][5] We will use α-glucosidase as a representative enzyme, based on available data for structurally related fluorinated compounds.[2][6]

Materials and Reagents
  • Enzyme: α-glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Positive Control: Acarbose

  • Test Compounds: Your series of this compound derivatives dissolved in DMSO

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate reader

Protocol for IC₅₀ Determination of α-Glucosidase Inhibitors

This protocol is designed to determine the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.

  • Prepare Reagent Solutions:

    • Dissolve the α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve the pNPG substrate in the phosphate buffer to a final concentration of 5.0 mM.

    • Prepare a stock solution of your test compounds and acarbose in DMSO (e.g., 10 mM). Create a series of dilutions in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the phosphate buffer to the blank wells.

    • Add 50 µL of each of your test compound dilutions to the sample wells.

    • Add 50 µL of the acarbose dilutions to the positive control wells.

    • Add 50 µL of the phosphate buffer (with a corresponding percentage of DMSO) to the negative control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the α-glucosidase solution to all wells except the blanks.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop the Reaction:

    • Add 50 µL of the 0.2 M Na₂CO₃ stop solution to all wells.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of your test compounds using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Comparative Data Presentation and Interpretation

For a clear comparison of the efficacy of your this compound derivatives, it is essential to present the quantitative data in a structured format.

Example Data Table

As a template, the following table presents data for a series of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, demonstrating how to structure your own findings.[2][6]

Compound IDStructureIC₅₀ (µM) ± SD
3d (Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one49.89 ± 1.16
3f (Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one35.83 ± 0.98
3i (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one56.87 ± 0.42
Acarbose (Positive Control)569.43 ± 43.72

Data adapted from a study on 5-fluoro-2-oxindole derivatives.[2][6]

Structure-Activity Relationship (SAR) Analysis

After obtaining IC₅₀ values for your series of this compound derivatives, the next crucial step is to analyze the structure-activity relationship. This involves correlating the structural modifications of your compounds with their inhibitory potency.

Key considerations for your SAR analysis:

  • Position and Nature of Substituents: How do different functional groups on the phenol ring (in addition to the fluoro and methyl groups) affect activity? For instance, do electron-donating or electron-withdrawing groups enhance or diminish potency?

  • Steric Effects: Does the size and shape of the substituents influence the binding to the enzyme's active site?

  • Lipophilicity: How does the overall hydrophobicity or hydrophilicity of the derivatives correlate with their inhibitory activity?

By systematically analyzing these factors, you can build a model of the pharmacophore required for potent enzyme inhibition and guide the design of future, more effective derivatives.

Delving into the Mechanism of Inhibition

For the most promising lead compounds, understanding their mechanism of inhibition is a critical step in their development.

Enzyme Kinetics

Enzyme kinetics studies can elucidate how your inhibitor interacts with the enzyme and its substrate. By measuring the reaction rates at varying substrate and inhibitor concentrations, you can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

G cluster_legend Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E:f0->ES:f0 + S EI Enzyme-Inhibitor Complex (EI) E:f0->EI:f0 + I S Substrate (S) I Inhibitor (I) ES:f0->E:f0 + P P Product (P) l1 Inhibitor binds only to the free enzyme.

Caption: A simplified representation of a competitive inhibition mechanism.

A kinetic analysis, such as generating Lineweaver-Burk plots, will reveal whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For example, studies on 5-fluoro-2-oxindole derivatives revealed a reversible and mixed-type inhibition of α-glucosidase.[6]

Molecular Docking

In silico molecular docking studies can provide valuable insights into the binding mode of your inhibitors at the atomic level. By docking your compound into the crystal structure of the target enzyme, you can visualize the potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. This information can corroborate your SAR findings and guide further optimization of your lead compounds.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound derivatives as enzyme inhibitors. By following the outlined experimental workflows, utilizing the detailed protocols, and systematically analyzing the resulting data, researchers can effectively characterize the potency and mechanism of action of their novel compounds. While the field awaits more extensive comparative studies on this specific class of molecules, the principles and methodologies presented here will empower you to generate high-quality, reproducible data and contribute to the advancement of enzyme inhibitor research.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenol Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The strategic incorporation of fluorine into the phenol scaffold dramatically alters its physicochemical properties, reactivity, and, consequently, its utility in specialized applications. This guide provides a comparative analysis of fluorinated and non-fluorinated phenols, moving beyond a simple recitation of data to explain the fundamental principles governing these differences. We will explore how fluorine's unique electronic nature modulates acidity, lipophilicity, and hydrogen bonding, and how it dichotomously influences reactivity in electrophilic versus nucleophilic aromatic substitution reactions. This analysis is grounded in experimental data and provides actionable insights for professionals in drug discovery, materials science, and chemical synthesis, where the choice between a fluorinated and a non-fluorinated phenol is a critical design decision.

Introduction: The Fluorine Factor - A Duality of Effects

Phenol is a cornerstone of organic chemistry, but its properties can be finely tuned through substitution. Among all possible substituents, fluorine is unique. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density through the sigma bond framework. However, its lone pairs can participate in resonance, donating electron density back into the aromatic ring (+M effect). The interplay of these opposing effects, combined with fluorine's small steric footprint, is the key to understanding the distinct properties of fluorinated phenols.[1][2] This guide will dissect these effects to illuminate the comparative behavior of these two classes of molecules.

G cluster_phenol Fluorinated Phenol Ring cluster_effects Electronic Effects of Fluorine Phenol OH C C-F Inductive Inductive Effect (-I) Electron Withdrawing Phenol:f2->Inductive σ-bond polarization Resonance Mesomeric Effect (+M) Electron Donating Phenol:f2->Resonance p-orbital overlap

Caption: Dueling electronic effects of fluorine on the phenol ring.

Comparative Physicochemical Properties

The introduction of fluorine onto the phenol ring leads to significant, and sometimes non-intuitive, changes in its core physical and chemical properties.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Fluorine's strong inductive effect withdraws electron density from the ring, stabilizing the negative charge on the phenoxide oxygen and thus increasing acidity (lowering the pKa).[3] This effect is distance-dependent, being strongest at the ortho position.[4][5] While the +M effect can counteract this by donating electron density, the inductive effect is generally dominant in determining the acidity of fluorophenols.[6] Consequently, all monofluorophenols are more acidic than phenol itself.[4][5]

CompoundpKa (in water)
Phenol~10.0[4][5]
2-Fluorophenol (ortho)~8.7[4][5][7]
3-Fluorophenol (meta)~9.3[4][5]
4-Fluorophenol (para)~9.9[4][5]

Data compiled from sources[4][5][7].

Lipophilicity (logP)

Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Fluorination is a well-established strategy to increase lipophilicity.[8][9] However, the effect is complex; while replacing a C-H bond with a more polar C-F bond might be expected to decrease lipophilicity, the overall impact is often an increase due to factors like the increased hydrophobic surface area and reduced hydrogen bond basicity of nearby functional groups.[10][11]

CompoundExperimental logP
Phenol1.48
2-Fluorophenol (ortho)1.83
3-Fluorophenol (meta)1.85
4-Fluorophenol (para)1.82

(Data sourced from publicly available chemical databases and may vary slightly by source).

Hydrogen Bonding

Fluorine's role in hydrogen bonding is multifaceted. In some contexts, fluorine can act as a weak hydrogen bond acceptor.[12] However, in the case of ortho-fluorophenol, there is considerable debate about the presence of a significant intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine.[13] Some studies suggest this interaction is very weak or non-existent.[13] The primary influence of fluorine is on the hydrogen bond donating capacity of the phenolic proton. By inductively withdrawing electron density, fluorine makes the hydroxyl proton more partial-positive and therefore a stronger hydrogen bond donor.

Differential Chemical Reactivity

The dual electronic nature of fluorine creates a fascinating dichotomy in the reactivity of the aromatic ring, deactivating it for one class of reactions while activating it for another.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the hydroxyl group of phenol is a powerful activating, ortho, para-directing group. Fluorine, by contrast, is generally considered deactivating towards EAS due to its strong inductive electron withdrawal, which destabilizes the positively charged intermediate (the sigma complex).[12] However, its resonance effect still directs incoming electrophiles to the ortho and para positions. The overall reaction rate for fluorophenols in EAS is typically lower than that of phenol itself. Despite being deactivating overall, fluorobenzene's reactivity in EAS is anomalously high compared to other halobenzenes, often reacting at a rate similar to benzene itself.[1][2][14]

Caption: Experimental workflow for comparing electrophilic nitration.

Nucleophilic Aromatic Substitution (SNAr)

Herein lies the most profound difference in reactivity. Phenol and its derivatives are generally unreactive towards nucleophiles. However, aryl fluorides, particularly when activated by other strong electron-withdrawing groups (like -NO2) in the ortho or para position, are highly susceptible to nucleophilic aromatic substitution (SNAr).[15][16] Fluorine is an excellent leaving group in this context because its high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[15] This reaction proceeds through a stabilized negative intermediate (a Meisenheimer complex), which is favored by electron-withdrawing substituents.[15] This property makes fluorophenols valuable precursors for synthesizing complex ethers and other derivatives.[17][18][19]

Caption: General workflow for an SNAr reaction on an activated fluoroarene.

Implications in Drug Discovery and Materials Science

The distinct properties of fluorinated phenols translate directly into significant advantages in applied sciences.

  • Drug Discovery :

    • Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[20] Strategically placing a fluorine atom at a site on a drug molecule that is prone to metabolic oxidation (often by cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability.[8][20][21][22]

    • Binding Affinity : Fluorine can enhance binding to biological targets by participating in favorable electrostatic interactions or by altering the conformation of the molecule to better fit a binding pocket.[8]

    • pKa Modulation : As shown, fluorination lowers the pKa of the phenol.[3] This can be crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target engagement.[9]

  • Materials Science :

    • Phenolic Resins : Incorporating fluorine into phenolic resins can enhance their properties.[23] Fluorinated resins often exhibit greater thermal stability, improved chemical resistance, and increased hydrophobicity (water repellency), making them suitable for high-performance coatings, adhesives, and composites.[23]

Experimental Protocols

The following protocols are provided as illustrative examples for comparing the reactivity of phenol and a representative fluorophenol.

Protocol 1: Comparative Electrophilic Nitration

Objective: To compare the rate and regioselectivity of nitration for phenol and 4-fluorophenol.

Materials:

  • Phenol

  • 4-Fluorophenol

  • Nitric acid (70%)

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Test tubes, stir plate, magnetic stir bars

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In two separate test tubes, dissolve 100 mg of phenol and 112 mg of 4-fluorophenol (1 mmol each) in 2 mL of glacial acetic acid. Place both tubes in a room temperature water bath on a stir plate.

  • Nitrating Agent: Prepare a nitrating solution by carefully adding 0.1 mL of 70% nitric acid to 1 mL of glacial acetic acid.

  • Reaction: Add 0.5 mL of the nitrating solution dropwise to each test tube with stirring. Allow the reactions to proceed for 1 hour, observing any color changes.[24][25]

  • Workup: Pour each reaction mixture into a separatory funnel containing 20 mL of cold water and 20 mL of diethyl ether.

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic (ether) layer. Wash the organic layer with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting residues by GC-MS or ¹H NMR to determine the relative yields and the ratio of ortho to para (for phenol) or ortho to the fluoro group (for 4-fluorophenol) nitrated products. A slower reaction is expected for 4-fluorophenol.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the facile displacement of fluoride from an activated fluorophenol derivative. (Note: 4-Fluorophenol itself is not sufficiently activated. 2,4-Dinitrofluorobenzene is a classic substrate, demonstrating the principle for a fluoro-substituted benzene ring).

Materials:

  • 2,4-Dinitrofluorobenzene (Sanger's reagent)

  • Piperidine (or other amine nucleophile)

  • Ethanol

  • Test tube, heating block

Procedure:

  • Reaction Setup: Dissolve 100 mg of 2,4-dinitrofluorobenzene in 2 mL of ethanol in a test tube.

  • Nucleophile Addition: Add a 1.2 molar equivalent of piperidine to the solution.

  • Reaction: Gently warm the mixture to 50-60°C for 30 minutes. The formation of a yellow or orange precipitate (the substituted product) indicates a successful reaction.[15]

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • Confirmation: The identity of the product, N-(2,4-dinitrophenyl)piperidine, can be confirmed by melting point analysis and spectroscopy. This reaction is significantly faster than any analogous reaction with 2,4-dinitrochlorobenzene, demonstrating the superior leaving group ability of fluoride in SNAr.

Conclusion

The substitution of hydrogen with fluorine on a phenol ring is not a minor perturbation but a transformative chemical modification. Fluorinated phenols are more acidic, generally more lipophilic, and exhibit a reversed pattern of reactivity towards aromatic substitution compared to their non-fluorinated parent. While they are somewhat deactivated towards traditional electrophilic attack, they are simultaneously activated for nucleophilic substitution, a property that is invaluable in chemical synthesis. These unique characteristics have cemented the role of fluorinated phenols as indispensable building blocks in the design of modern pharmaceuticals and advanced materials, offering chemists a powerful tool to rationally engineer molecular properties.

References

A Comparative Guide to 5-Fluoro-2-methylphenol in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and material development, the strategic selection of monomers is paramount to achieving desired performance characteristics in the final polymer. This guide provides an in-depth evaluation of 5-Fluoro-2-methylphenol, a fluorinated aromatic compound, and its role in the synthesis of high-performance polymers. We will objectively compare its anticipated performance with that of its non-fluorinated counterpart and other alternatives, supported by established principles of polymer chemistry and data from analogous systems.

The introduction of fluorine into a polymer backbone is a well-established strategy for enhancing material properties. The high electronegativity and stability of the carbon-fluorine bond can lead to significant improvements in thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant.[1] These attributes make fluorinated polymers highly sought after for advanced applications in electronics, aerospace, and biomedical fields.[2][3]

Performance Evaluation: this compound vs. Non-Fluorinated Analogues

While direct, peer-reviewed comparative studies on polymers synthesized exclusively from this compound are limited, we can construct a robust comparative analysis. This will be based on the well-documented effects of fluorination on analogous polymer systems, such as poly(phenylene oxide) (PPO), which is synthesized from a structurally similar phenol, 2,6-dimethylphenol.[4]

Key Performance Indicators

The incorporation of this compound as a monomer is expected to enhance several key polymer properties compared to its non-fluorinated counterpart, 2-methylphenol. The following sections detail these anticipated improvements.

Thermal Stability: The presence of the C-F bond, with its high bond energy, is known to increase the thermal stability of polymers.[1] Fluorinated polymers generally exhibit higher decomposition temperatures, making them suitable for applications requiring high-temperature resistance.

Dielectric Properties: A low dielectric constant is crucial for materials used in high-frequency electronics to minimize signal loss and crosstalk. The introduction of fluorine lowers the polarizability of the polymer, resulting in a reduced dielectric constant.[3][5]

Hydrophobicity: Fluorinated polymers are known for their low surface energy, which imparts excellent water repellency.[6][7] This property is advantageous for applications requiring resistance to moisture and environmental degradation.

Comparative Data Analysis

The following table summarizes the expected performance of a hypothetical polymer derived from this compound in comparison to a polymer derived from its non-fluorinated analog, 2-methylphenol, and a common high-performance fluoropolymer, Polytetrafluoroethylene (PTFE). The data for the 2-methylphenol-based polymer is based on typical properties of poly(p-phenylene oxide) (PPO).[4][8]

PropertyPolymer from 2-methylphenol (PPO)Expected Performance of Polymer from this compoundPolytetrafluoroethylene (PTFE)
Glass Transition Temperature (Tg) ~215 °C[4]> 215 °C~115 °C
5% Weight Loss Temperature (Td5) ~450-500 °C> 500 °C~500-550 °C
Dielectric Constant (at 1 MHz) ~2.7[8]< 2.7~2.1
Water Absorption (24h) ~0.1-0.5%[8]< 0.1%< 0.01%
Water Contact Angle ~80-90°> 100°~110°

Causality Behind Performance Enhancements:

The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenol ring has profound effects on the resulting polymer's properties. The strong C-F bond enhances thermal stability by requiring more energy to break. The low polarizability of the C-F bond reduces the overall dielectric constant of the material. Furthermore, the low surface energy of fluorine-containing segments leads to a hydrophobic surface that repels water.

Experimental Protocols

To validate the performance of polymers derived from this compound, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Standard: ASTM D3850 - Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method.[2][6][9][10]

Methodology:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Analysis: The temperature at which 5% weight loss occurs (Td5) is determined from the resulting TGA curve. This value is a key indicator of the polymer's thermal stability.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis prep1 Weigh 5-10 mg of polymer prep2 Place in TGA pan prep1->prep2 inst1 Purge with Nitrogen prep2->inst1 inst2 Heat at 10 °C/min inst1->inst2 an1 Record Weight vs. Temperature inst2->an1 an2 Determine Td5 an1->an2

Thermogravimetric Analysis (TGA) Workflow
Glass Transition Temperature Measurement (Differential Scanning Calorimetry - DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[1][3][8][11][12]

Methodology:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using a known standard (e.g., indium).

  • Thermal Cycling: The sample undergoes a heat-cool-heat cycle to erase its thermal history. A typical cycle involves heating to a temperature above the expected Tg, cooling at a controlled rate, and then reheating at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the heat flow into or out of the sample relative to a reference pan.

  • Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis prep1 Weigh 5-10 mg of polymer prep2 Seal in DSC pan prep1->prep2 inst1 Heat-Cool-Heat Cycle prep2->inst1 inst2 Controlled Ramp Rate (10 °C/min) inst1->inst2 an1 Record Heat Flow vs. Temperature inst2->an1 an2 Determine Tg from second heat scan an1->an2

Differential Scanning Calorimetry (DSC) Workflow
Dielectric Constant Measurement

Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.[5][13][14][15]

Methodology:

  • Sample Preparation: A thin film of the polymer is prepared on a conductive substrate (e.g., an ITO-coated glass slide) by spin-coating a polymer solution.

  • Electrode Deposition: A top electrode (e.g., gold or aluminum) is deposited onto the polymer film through thermal evaporation or sputtering to form a capacitor structure.

  • Measurement: The capacitance (C) of the polymer film is measured using an LCR meter at various frequencies (e.g., 1 kHz, 1 MHz).

  • Calculation: The dielectric constant (κ) is calculated using the formula: κ = (C * d) / (ε₀ * A), where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.

Workflow Diagram:

Dielectric_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Spin-coat polymer film prep2 Deposit top electrode prep1->prep2 meas1 Measure Capacitance (C) prep2->meas1 calc1 Calculate Dielectric Constant (κ) meas1->calc1 meas2 Measure Film Thickness (d) meas2->calc1 meas3 Measure Electrode Area (A) meas3->calc1

Dielectric Constant Measurement Workflow

Conclusion

While direct experimental data for polymers derived from this compound is not yet widely available in the public domain, the established principles of fluorine's influence on polymer properties provide a strong indication of its potential. The incorporation of this compound into polymer backbones is expected to yield materials with enhanced thermal stability, lower dielectric constants, and increased hydrophobicity compared to their non-fluorinated counterparts. These characteristics make it a promising monomer for the development of advanced polymers for demanding applications in electronics, aerospace, and other high-performance sectors. The experimental protocols outlined in this guide provide a standardized framework for the systematic evaluation and validation of these performance claims.

References

A Practical Guide to the Cross-Referencing of NMR Data for 5-Fluoro-2-methylphenol Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Spectral Verification in Chemical Research

In the landscape of chemical synthesis and drug discovery, the unambiguous structural confirmation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. However, the acquisition of spectral data is merely the initial step. A rigorous cross-referencing of experimental data with established literature values is a critical validation process that ensures the identity and purity of a synthesized compound. This guide provides a comprehensive framework for the meticulous cross-referencing of NMR data for 5-Fluoro-2-methylphenol, a valuable fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of your NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the best practices for obtaining high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Step 1: Sample Preparation - The Foundation of Quality Data
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample to form a homogeneous solution.[3] Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. However, solubility should be tested with the non-deuterated equivalent in a separate vial first.[4]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external reference standard is often used, with CFCl₃ being the primary reference (0.00 ppm). Other common secondary standards include hexafluorobenzene (-164.9 ppm) and trifluoroacetic acid (-76.55 ppm).[5]

  • Sample Filtration: If any particulate matter is present after dissolution, the solution must be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4] Solid particles can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.

  • NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube. The final sample volume should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.

Step 2: NMR Data Acquisition - A Symphony of Parameters

The following is a generalized set of acquisition parameters. These may need to be optimized based on the specific NMR spectrometer being used.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A standard range of 0 to 220 ppm.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, so fewer scans (e.g., 16-64) are typically needed.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): The chemical shift range for ¹⁹F is much larger than for ¹H. A width of -250 to 50 ppm is a reasonable starting point for fluorinated aromatic compounds.

Step 3: Data Processing - From FID to Spectrum
  • Fourier Transform: The raw free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be manually phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. For ¹⁹F, reference the spectrum to the internal or external standard.

Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring, processing, and cross-referencing NMR data.

Caption: Workflow for NMR Data Acquisition, Processing, and Cross-Referencing.

Data Comparison: Experimental vs. Literature Values

The core of the cross-referencing process lies in the direct comparison of your experimental data with literature values. In the absence of a complete literature dataset for this compound, we will utilize data from closely related isomers, 2-fluorophenol and 4-fluorophenol, to predict and rationalize the expected chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz) Experimental Data
-OHBroad singlets-
H-3~6.8dJH-H ≈ 8
H-4~6.7ddJH-H ≈ 8, JH-F ≈ 10
H-6~6.9dJH-F ≈ 5
-CH₃~2.2s-

Note: Predicted values are estimates based on standard substituent effects and data from similar compounds. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz) Experimental Data
C-1 (C-OH)~152JC-F ≈ 2-3
C-2 (C-CH₃)~125JC-F ≈ 2-3
C-3~115JC-F ≈ 8
C-4~114JC-F ≈ 21
C-5 (C-F)~160JC-F ≈ 240
C-6~116JC-F ≈ 23
-CH₃~16-

Note: Predicted values are estimates. The magnitude of C-F coupling constants is highly informative for assigning the carbon signals.

Predicted ¹⁹F NMR Spectral Data for this compound

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be coupled to the adjacent protons.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Experimental Data
C5-F-110 to -120ddd

Note: The chemical shift is referenced to CFCl₃ at 0.00 ppm. The multiplicity will be a doublet of doublets of doublets due to coupling with H-4 and H-6.

Interpretation and Causality: Understanding the Spectral Data

  • ¹H NMR: The electron-withdrawing nature of the fluorine and hydroxyl groups will generally deshield the aromatic protons, shifting them downfield. The methyl group, being electron-donating, will have a slight shielding effect. The observed multiplicities and coupling constants are key to assigning the aromatic protons. The magnitude of the H-F coupling is distance-dependent, with ortho-coupling being the largest.

  • ¹³C NMR: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. The carbons at the ortho and meta positions to the fluorine will show smaller, two- and three-bond couplings (²JCF and ³JCF), respectively. These coupling patterns are invaluable for unambiguous assignment.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The observed value will be characteristic of a fluorine atom attached to an aromatic ring.

Conclusion: A Commitment to Rigorous Structural Verification

While the absence of a complete, readily available literature NMR dataset for this compound presents a challenge, it also highlights the importance of a robust, independent, and well-reasoned approach to structural elucidation. By following the detailed experimental protocol, carefully acquiring and processing high-quality NMR data, and comparing it with theoretically predicted values and data from structural analogs, researchers can confidently verify the structure of their synthesized compounds. This guide provides the framework for such a rigorous analysis, empowering scientists to uphold the highest standards of accuracy and reliability in their research endeavors.

References

A Comparative Guide to the Reactivity of Fluoro-2-methylphenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. The introduction of fluorine and methyl groups onto a phenol scaffold creates a family of fluoro-2-methylphenol isomers, each with a unique electronic and steric profile that dictates its chemical behavior. This guide provides an in-depth comparison of the reactivity of these isomers, offering a predictive framework for researchers engaged in the synthesis of novel bioactive molecules. While direct comparative kinetic data for all isomers is not extensively available, this document synthesizes established principles of physical organic chemistry and data from analogous systems to offer a robust analysis of their reactivity in key chemical transformations.

Understanding the Isomers: Electronic and Steric Influences

The reactivity of the fluoro-2-methylphenol isomers is governed by the interplay of the electron-donating methyl group (-CH₃) and the electron-withdrawing, yet weakly electron-donating via resonance, fluorine atom (-F), in concert with the strongly activating and ortho-, para-directing hydroxyl group (-OH).

The isomers of fluoro-2-methylphenol are:

  • 3-Fluoro-2-methylphenol

  • 4-Fluoro-2-methylphenol

  • 5-Fluoro-2-methylphenol

  • 6-Fluoro-2-methylphenol

The relative positions of these substituents on the phenol ring create distinct electronic environments, influencing the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.

Comparative Acidity of Fluoro-2-methylphenol Isomers

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge of the phenoxide ion through inductive effects, increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the phenoxide ion, decreasing acidity (higher pKa).

Based on predicted pKa values, the acidity of the fluoro-2-methylphenol isomers is expected to follow the trend:

IsomerPredicted pKaRelative Acidity
6-Fluoro-2-methylphenol9.05Most Acidic
This compound9.32Moderately Acidic
4-Fluoro-2-methylphenol10.32Least Acidic
3-Fluoro-2-methylphenolNo data availableLikely similar to this compound

Causality behind the Acidity Trend:

  • 6-Fluoro-2-methylphenol: The fluorine atom is ortho to the hydroxyl group, exerting a strong electron-withdrawing inductive effect (-I) that significantly stabilizes the phenoxide ion. This proximity effect makes it the most acidic among the isomers with available data.

  • This compound: The fluorine atom is meta to the hydroxyl group. Its inductive effect is still significant in stabilizing the phenoxide ion.

  • 4-Fluoro-2-methylphenol: The fluorine atom is para to the hydroxyl group. In this position, the electron-donating resonance effect (+R) of the fluorine partially counteracts its inductive effect, leading to lower acidity compared to the ortho and meta isomers. The electron-donating methyl group ortho to the hydroxyl group also contributes to destabilizing the phenoxide ion.

Reactivity in Electrophilic Aromatic Substitution

Phenols are highly activated towards electrophilic aromatic substitution (EAS), with the hydroxyl group being a potent ortho-, para-director[1]. The interplay of the activating methyl group and the deactivating (by induction) yet ortho-, para-directing (by resonance) fluorine atom will determine the overall rate and regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Predicted Reactivity Order:

Overall Reactivity: 4-Fluoro-2-methylphenol > this compound ≈ 3-Fluoro-2-methylphenol > 6-Fluoro-2-methylphenol

Rationale:

  • 4-Fluoro-2-methylphenol: The activating methyl group and the hydroxyl group work in concert to activate the positions ortho and para to them. The fluorine at the 4-position has a deactivating inductive effect, but its resonance effect can contribute to stabilizing the arenium ion intermediate. The positions most activated for electrophilic attack are C3 and C5.

  • This compound: The hydroxyl and methyl groups are ortho to each other, strongly activating the C4 and C6 positions. The fluorine at the 5-position exerts a deactivating inductive effect on all positions.

  • 3-Fluoro-2-methylphenol: Similar to the 5-fluoro isomer, the hydroxyl and methyl groups activate the C4 and C6 positions. The fluorine at the 3-position will have a deactivating inductive effect.

  • 6-Fluoro-2-methylphenol: The fluorine atom is ortho to the hydroxyl group, and its strong inductive effect significantly deactivates the ring towards electrophilic attack, making this isomer the least reactive.

Regioselectivity in Nitration:

The nitration of cresol isomers has been shown to be highly sensitive to reaction conditions[2][3]. For fluoro-2-methylphenol isomers, the directing effects of the -OH, -CH₃, and -F groups will guide the incoming electrophile.

Electrophilic_Nitration_Regioselectivity cluster_4F 4-Fluoro-2-methylphenol cluster_5F This compound cluster_6F 6-Fluoro-2-methylphenol 4F 4-Fluoro-2-methylphenol 4F_P1 3-Nitro-4-fluoro-2-methylphenol 4F->4F_P1 Major 4F_P2 5-Nitro-4-fluoro-2-methylphenol 4F->4F_P2 Minor 5F This compound 5F_P1 4-Nitro-5-fluoro-2-methylphenol 5F->5F_P1 Major 5F_P2 6-Nitro-5-fluoro-2-methylphenol 5F->5F_P2 Minor 6F 6-Fluoro-2-methylphenol 6F_P1 4-Nitro-6-fluoro-2-methylphenol 6F->6F_P1 Major

Caption: Predicted major and minor products of electrophilic nitration.

Experimental Protocol: Representative Nitration of a Fluoro-2-methylphenol Isomer

This protocol is a general method and requires optimization for each specific isomer.

Materials:

  • Fluoro-2-methylphenol isomer (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Ice-salt bath

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated H₂SO₄ in an ice-salt bath. Slowly add concentrated HNO₃ (1.05 eq) dropwise while maintaining the temperature below 5 °C.

  • Reaction Setup: Dissolve the fluoro-2-methylphenol isomer in glacial acetic acid in the three-neck flask. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred phenol solution. Monitor the internal temperature closely and maintain it between 0-5 °C. The reaction is exothermic, and a rapid temperature increase should be avoided to minimize side product formation[4].

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC. Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

Reactivity in Oxidation Reactions

The oxidation of phenols can proceed via different mechanisms, including electron transfer to form a phenoxyl radical. The stability of this radical intermediate is a key factor in determining the rate of oxidation. Electron-donating groups generally increase the rate of oxidation by stabilizing the electron-deficient transition state leading to the radical[5][6].

Predicted Reactivity Order:

Overall Reactivity: 4-Fluoro-2-methylphenol > this compound ≈ 3-Fluoro-2-methylphenol > 6-Fluoro-2-methylphenol

Rationale:

  • The electron-donating methyl group will increase the electron density on the aromatic ring, making it more susceptible to oxidation.

  • The electron-withdrawing fluorine atom will generally decrease the rate of oxidation by making the phenol less electron-rich. The magnitude of this effect will depend on its position.

  • 4-Fluoro-2-methylphenol: The para-fluoro substituent has a less pronounced deactivating effect compared to an ortho- or meta-fluoro substituent in this context, and the ortho-methyl group is activating.

  • 6-Fluoro-2-methylphenol: The strong inductive effect of the ortho-fluoro group will significantly decrease the electron density of the phenol, making it the least reactive towards oxidation.

A study on the tyrosinase-catalyzed oxidation of fluorophenols found that 2-fluorophenol was unreactive, while 3- and 4-fluorophenols were reactive. This suggests that an ortho-fluoro substituent can inhibit oxidation, which aligns with the predicted trend for the fluoro-2-methylphenol isomers.

Experimental Protocol: Representative Oxidation using Fenton's Reagent

Fenton's reagent (a mixture of H₂O₂ and an iron catalyst) is a common system for the oxidation of phenols[7][8].

Materials:

  • Fluoro-2-methylphenol isomer

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sulfuric Acid (for pH adjustment)

  • Batch reactor

Procedure:

  • Reaction Setup: Prepare an aqueous solution of the fluoro-2-methylphenol isomer in the batch reactor. Adjust the pH to approximately 3 with sulfuric acid.

  • Initiation: Add the ferrous sulfate catalyst to the solution and stir.

  • Oxidation: Slowly add the hydrogen peroxide solution to the reactor. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the degradation of the phenol isomer over time by taking samples and analyzing them using HPLC or GC-MS.

  • Quenching: The reaction can be quenched by the addition of a reducing agent like sodium sulfite.

Oxidation_Pathway Phenol Fluoro-2-methylphenol Radical Phenoxyl Radical Phenol->Radical Fe²⁺ / H₂O₂ Products Oxidized Products (e.g., quinones, ring-opened products) Radical->Products Further Oxidation

Caption: Generalized pathway for the oxidation of fluoro-2-methylphenol.

Reactivity in Nucleophilic Aromatic Substitution

While phenols are generally not reactive towards nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups can activate the ring for such reactions. In the case of fluoro-2-methylphenol isomers, the fluorine atom itself could potentially act as a leaving group, although this is generally less favorable than with other halogens unless the ring is highly activated. The reactivity in SNAr will be highly dependent on the specific isomer and the reaction conditions. Significant activation, likely by additional electron-withdrawing groups, would be necessary for these reactions to proceed efficiently.

Conclusion

The reactivity of fluoro-2-methylphenol isomers is a complex interplay of the electronic and steric effects of the hydroxyl, methyl, and fluorine substituents. This guide provides a predictive framework based on established chemical principles to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic targets.

  • Acidity: The 6-fluoro isomer is predicted to be the most acidic due to the strong inductive effect of the ortho-fluorine.

  • Electrophilic Aromatic Substitution: The 4-fluoro isomer is predicted to be the most reactive, while the 6-fluoro isomer is the least reactive. Regioselectivity is governed by the combined directing effects of the three substituents.

  • Oxidation: The reactivity trend is expected to mirror that of electrophilic substitution, with the 4-fluoro isomer being the most susceptible to oxidation.

It is crucial to emphasize that these predictions are based on theoretical considerations and analogies to related systems. Experimental validation is essential to confirm these reactivity trends and to optimize reaction conditions for specific applications.

References

A Comparative Guide to Validating the Mechanism of Electrophilic Nitration of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes. This guide provides an in-depth comparison of modern techniques for validating the reaction mechanism of a representative electrophilic aromatic substitution: the nitration of 5-fluoro-2-methylphenol. While direct mechanistic studies on this specific molecule are not extensively published, we will draw upon well-established principles and detailed studies of the closely analogous nitration of 4-fluorophenol to provide a robust framework for validation.

The nitration of substituted phenols is a classic yet complex reaction, often involving multiple pathways and transient intermediates. The presence of both an activating hydroxyl group and a deactivating but ortho-, para-directing fluorine atom, along with a weakly activating methyl group, makes the regioselectivity and kinetics of this reaction a nuanced subject for investigation. This guide will compare and contrast three pillars of mechanistic validation: kinetic analysis, spectroscopic identification of intermediates, and computational modeling.

The Proposed Reaction Mechanism: A Multi-Path Affair

The electrophilic nitration of phenols in acidic media is generally understood to proceed via the formation of a nitronium ion (NO₂⁺) or a related electrophilic species. The reaction with a substituted phenol, such as this compound or its analog 4-fluorophenol, can lead to a complex product mixture and involves key intermediates. A critical feature of phenol nitration is the potential for ipso attack, where the electrophile attacks the carbon atom already bearing a substituent. In the case of 4-fluorophenol, this leads to the formation of a 4-fluoro-4-nitrocyclohexa-2,5-dienone intermediate.[1] This intermediate can then undergo further reactions, leading to the final nitrophenol products.

The overall proposed mechanism involves two competing pathways for the decomposition of the dienone intermediate, especially in varying acid concentrations[1]:

  • Non-Acid-Catalyzed Pathway: This pathway is thought to involve the decomposition of the dienone into an aryloxyl radical and nitrogen dioxide, which can then recombine to form the 2-nitrophenol product.[1]

  • Acid-Catalyzed Pathway: In stronger acidic conditions, the dienone is protonated and then decomposes into a phenol-nitronium ion encounter pair, which can then rearrange to the nitrophenol product.[1]

The validation of such a multi-faceted mechanism requires a combination of techniques to probe both the reaction rates and the transient species involved.

Nitration Mechanism of a Fluorophenol cluster_main Main Reaction Pathway cluster_ipso Ipso Attack and Intermediate Fate A Fluorophenol B Wheland Intermediate (σ-complex) A->B + NO₂⁺ C Nitrophenol B->C - H⁺ D Fluorophenol E Ipso Wheland Intermediate D->E + NO₂⁺ (ipso) F 4-Fluoro-4-nitro- cyclohexa-2,5-dienone E->F - H⁺ G Aryloxyl Radical + NO₂ F->G Non-acid-catalyzed H Protonated Dienone F->H + H⁺ J 2-Nitrophenol G->J I Phenol-Nitronium Ion Encounter Pair H->I Acid-catalyzed I->J

Caption: Proposed mechanistic pathways for the nitration of a fluorophenol.

Comparative Analysis of Validation Methodologies

Validation TechniquePrincipleStrengthsWeaknesses
Kinetic Analysis Measures reaction rates under varying conditions (reactant concentrations, temperature, acid concentration) to determine the rate law and activation parameters.- Provides quantitative data on reaction speed.- Helps identify the rate-determining step.- Can distinguish between different mechanistic pathways based on their rate dependencies.- Indirect method; does not directly observe intermediates.- Can be complex to interpret for multi-step reactions.- Requires careful control of experimental conditions.
Spectroscopic Identification Utilizes techniques like NMR, IR, and Mass Spectrometry to directly observe and characterize transient intermediates.- Provides direct structural evidence for proposed intermediates.- Can confirm the connectivity of atoms in transient species.- Can be performed in situ to monitor the reaction progress.- Intermediates may be too short-lived or in too low concentration to detect.- Requires specialized equipment.- Interpretation of spectra for complex mixtures can be challenging.
Computational Modeling (DFT) Uses quantum mechanical calculations to model the reaction pathway, including the structures and energies of reactants, transition states, and intermediates.- Provides detailed energetic information about the entire reaction coordinate.- Can predict the structures of species that are difficult to observe experimentally.- Allows for the systematic study of substituent and solvent effects.- Accuracy is dependent on the level of theory and basis set used.- Does not replace the need for experimental validation.- Can be computationally expensive for large systems.

Experimental Protocols for Mechanistic Validation

Protocol 1: Kinetic Analysis of 4-Fluorophenol Nitration

Objective: To determine the rate law for the nitration of 4-fluorophenol and to investigate the effect of acid concentration on the reaction rate, providing evidence for the proposed dual-pathway mechanism.

Methodology: UV-Vis Spectrophotometry

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-fluorophenol of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of nitrating solutions with varying concentrations of nitric acid and a constant, high concentration of a non-interfering strong acid (e.g., sulfuric acid) in the same solvent.

  • Kinetic Runs:

    • Equilibrate the 4-fluorophenol solution and the nitrating solution to a constant temperature in a thermostatted water bath.

    • Initiate the reaction by rapidly mixing the two solutions in a cuvette placed within a UV-Vis spectrophotometer.

    • Monitor the reaction progress by recording the absorbance at a wavelength corresponding to the formation of the nitrophenol product (e.g., the λmax of the p-nitrophenoxide ion in basic solution after quenching).

  • Data Analysis:

    • Plot the absorbance versus time data.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Perform a series of experiments varying the initial concentrations of 4-fluorophenol and nitric acid to determine the order of the reaction with respect to each reactant and establish the rate law.

    • Repeat the kinetic runs at different sulfuric acid concentrations to probe the acid catalysis. A non-linear dependence of the rate on acid concentration would support the dual-pathway mechanism.

Caption: Workflow for kinetic analysis of 4-fluorophenol nitration.

Protocol 2: Spectroscopic Identification of the Dienone Intermediate

Objective: To obtain direct spectroscopic evidence for the formation of the 4-fluoro-4-nitrocyclohexa-2,5-dienone intermediate.

Methodology: Low-Temperature NMR Spectroscopy

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 4-fluorophenol in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of CDCl₃ and CFCl₃).

    • Cool the NMR tube to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Reaction Initiation:

    • While maintaining the low temperature, carefully add a pre-cooled solution of the nitrating agent (e.g., a solution of nitronium tetrafluoroborate, NO₂BF₄, in the same deuterated solvent) to the NMR tube.

  • NMR Analysis:

    • Quickly insert the NMR tube into the pre-cooled NMR spectrometer probe.

    • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra at the low temperature. The characteristic signals of the dienone intermediate, such as the sp³-hybridized carbon bearing the fluorine and nitro groups, and the vinylic protons, should be observable.

    • To confirm the identity of the intermediate, allow the sample to slowly warm to room temperature while acquiring spectra intermittently. The disappearance of the intermediate signals and the appearance of the final nitrophenol product signals would provide strong evidence for its transient nature.

Protocol 3: Computational Modeling of the Reaction Pathway

Objective: To calculate the energy profile of the nitration of 4-fluorophenol, including the transition states and intermediates, to support the proposed mechanism and to rationalize the observed regioselectivity.

Methodology: Density Functional Theory (DFT) Calculations

  • Structure Optimization:

    • Using a computational chemistry software package (e.g., Gaussian, Spartan), build the structures of the reactants (4-fluorophenol and NO₂⁺), the proposed Wheland intermediates (for attack at different positions), the dienone intermediate, and the final products.

    • Perform geometry optimizations for all species using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Transition State Search:

    • For each proposed elementary step (e.g., the attack of the nitronium ion, the rearrangement of the dienone), perform a transition state search (e.g., using the QST2 or QST3 method) to locate the transition state structure.

    • Verify that the located transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate through a frequency calculation.

  • Energy Profile Construction:

    • Perform single-point energy calculations on the optimized structures using a higher level of theory and a larger basis set to obtain more accurate energies.

    • Construct a reaction energy profile by plotting the relative energies of the reactants, transition states, intermediates, and products. This will allow for the determination of the activation energies for each step and the overall thermodynamics of the reaction. The calculated energy barriers can be compared with experimental activation energies obtained from kinetic studies.

DFT Workflow A Build Reactant, Intermediate, and Product Structures B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Transition State Search (e.g., QST3) B->C D Frequency Calculation (Verify Transition State) C->D E Single-Point Energy Calculation (Higher Level of Theory) D->E F Construct Reaction Energy Profile E->F G Compare with Experimental Data F->G

Caption: A typical workflow for DFT calculations in a mechanistic study.

Conclusion and Future Outlook

The validation of a reaction mechanism is a multifaceted endeavor that requires the convergence of evidence from various experimental and theoretical techniques. For the electrophilic nitration of this compound, a comprehensive approach combining kinetic analysis, spectroscopic identification of intermediates, and computational modeling is essential. While kinetic studies can provide crucial information about the rate-determining step and the influence of reaction conditions, the direct observation of transient species like the proposed dienone intermediate through low-temperature NMR is invaluable for confirming the reaction pathway. Furthermore, DFT calculations can offer a detailed energetic landscape of the reaction, rationalizing the experimental observations and providing predictive power for related systems.

By employing this integrated approach, researchers can build a self-validating system of evidence that leads to a robust and comprehensive understanding of the reaction mechanism. This knowledge is not only of fundamental academic interest but also of significant practical importance in the development of safe, efficient, and selective chemical processes in the pharmaceutical and chemical industries.

References

Assessing the Reproducibility of 5-Fluoro-2-methylphenol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Fluoro-2-methylphenol

This compound, a halogenated phenolic derivative, is a crucial building block in the synthesis of high-value chemical entities.[1] At room temperature, it presents as a colorless to pale yellow solid or liquid with a characteristic phenolic odor.[1] Its true value lies in its utility as a key intermediate in medicinal chemistry and drug development, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[2] The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] Beyond pharmaceuticals, it serves in the development of advanced agrochemicals and in materials science for creating specialty polymers and liquid crystals.[1][2] Given its importance and purely synthetic origin, the ability to produce this compound reliably and consistently is paramount for researchers and chemical development professionals.[1]

This guide provides an in-depth comparison of common synthesis methods, moving beyond mere procedural lists to analyze the critical parameters that govern their reproducibility. We will dissect the causality behind experimental choices, evaluate potential pitfalls, and offer field-proven insights to ensure your synthesis is both successful and repeatable.

Method 1: Diazotization of 5-Fluoro-2-methylaniline

This is arguably the most widely documented and utilized method for preparing this compound on a laboratory scale. The strategy involves the transformation of a primary aromatic amine into a diazonium salt, which is then hydrolyzed to the corresponding phenol.[4][5] The overall process is robust, provided that key parameters are strictly controlled.

Logical Workflow

The synthesis begins with a suitable precursor, such as 4-Fluoro-1-methyl-2-nitrobenzene, which is first reduced to form the key intermediate, 5-Fluoro-2-methylaniline. This amine is then subjected to diazotization followed by hydrolysis.

Synthesis_Workflow_Diazotization cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Phenol Formation Start 4-Fluoro-1-methyl-2-nitrobenzene Amine 5-Fluoro-2-methylaniline Start->Amine Reduction (e.g., Fe/HCl) Diazonium 5-Fluoro-2-methylbenzenediazonium Salt Amine->Diazonium Diazotization (NaNO2, H2SO4, 0-5°C) Product This compound Diazonium->Product Hydrolysis (H2O, heat) Synthesis_Workflow_Fluorination Start 2-Methylphenol (o-Cresol) Product_Mix Mixture of fluorinated isomers Start->Product_Mix Electrophilic Fluorination (e.g., Selectfluor®) Final_Product This compound Product_Mix->Final_Product Chromatographic Separation Synthesis_Workflow_BV Start 2-Fluoro-5-methylbenzaldehyde Intermediate 2-Fluoro-5-methylphenyl formate Start->Intermediate Baeyer-Villiger Oxidation (e.g., m-CPBA) Product This compound Intermediate->Product Hydrolysis (e.g., NaOH, H+)

References

benchmarking the thermal stability of polymers made with 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Thermal Stability of Polymers Derived from 5-Fluoro-2-methylphenol

For researchers and professionals in drug development and materials science, the selection of polymeric materials with predictable and robust performance under thermal stress is paramount. This guide provides a technical benchmark of the thermal stability of polymers synthesized using this compound. By integrating experimental data and established analytical principles, we will objectively compare its performance against a non-fluorinated counterpart, providing a clear rationale for the observed properties.

Introduction: The Imperative for Thermally Stable Polymers

The operational lifetime and safety of advanced materials are often dictated by their thermal stability—the ability to resist decomposition at high temperatures.[1] In fields from electronics to aerospace and pharmaceuticals, polymers are frequently exposed to demanding thermal conditions during processing or end-use.[2]

Fluoropolymers, a class of plastics containing carbon-fluorine (C-F) bonds, are renowned for their exceptional thermal and chemical resistance.[3] The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ·mol⁻¹), lending remarkable stability to the polymer backbone.[3] This guide focuses on a specific type of fluorinated polymer: a phenolic resin synthesized from this compound. Phenolic resins, known for their inherent thermal robustness and high char yield upon decomposition, are prime candidates for enhancement through fluorination.[4][5] We will explore how the strategic incorporation of a fluorine atom onto the phenol monomer impacts the resulting polymer's thermal performance.

Experimental Framework for Thermal Stability Assessment

To provide a robust comparison, we will outline the synthesis of a fluorinated phenolic resin and its non-fluorinated analog, followed by a detailed protocol for their characterization using Thermogravimetric Analysis (TGA).

Polymer Synthesis: A Comparative Approach

The synthesis of phenolic resins (resoles) proceeds via the polycondensation of a phenol with formaldehyde, typically under basic catalysis.[5] For this comparative study, two polymers are synthesized:

  • F-PR (Fluorinated Phenolic Resin): Synthesized from this compound and formaldehyde.

  • PR (Phenolic Resin): The non-fluorinated analog, synthesized from 2-methylphenol (o-cresol) and formaldehyde for a direct structural comparison.

The general synthesis pathway is illustrated below. The presence of the fluorine atom in F-PR is the key variable under investigation.

cluster_synthesis Polymer Synthesis Pathway phenol Substituted Phenol (e.g., this compound) polycondensation Polycondensation phenol->polycondensation formaldehyde Formaldehyde formaldehyde->polycondensation catalyst NaOH Catalyst Heat catalyst->polycondensation resin Phenolic Resin (F-PR or PR) polycondensation->resin

Caption: General synthesis pathway for phenolic resins.

Protocol: Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for evaluating thermal stability. It measures the change in a sample's mass as it is heated at a controlled rate.[6][7] The resulting data reveal the temperatures at which decomposition occurs and the amount of non-volatile residue remaining.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.[8]

  • Sample Preparation: Place 5-10 mg of the cured polymer sample (e.g., F-PR or PR) into an inert TGA crucible, typically alumina.[1][9] An accurate initial mass is critical.

  • Atmosphere Control: Purge the TGA furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.[1][10]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, up to a final temperature of 800°C.[2][10] Slower heating rates can improve the resolution of degradation events.[6]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.[11]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Determine the onset decomposition temperature (Td5) , the temperature at which 5% weight loss occurs. This is a key indicator of initial thermal stability.[2]

    • Identify the temperature of the maximum rate of decomposition from the peak of the derivative TGA (DTG) curve.[1][11]

    • Quantify the char yield , the percentage of residual mass at the end of the experiment (e.g., at 800°C).[12]

The logical workflow for this characterization is depicted below.

cluster_workflow TGA Experimental Workflow cluster_outputs Key Stability Metrics prep 1. Sample Preparation (5-10 mg in Alumina Crucible) load 2. Instrument Setup (Nitrogen Atmosphere, 10°C/min ramp) prep->load run 3. TGA Measurement (Heat from 30°C to 800°C) load->run data 4. Data Acquisition (Mass vs. Temperature) run->data analysis 5. Data Analysis data->analysis td5 Onset Temp (Td5) analysis->td5 char Char Yield (%) analysis->char

Caption: Workflow for thermal stability characterization via TGA.

Results: A Comparative Benchmark

The thermal properties of the fluorinated phenolic resin (F-PR) and the non-fluorinated phenolic resin (PR), as determined by TGA, are summarized below. For context, data for a common high-performance polymer, Polyimide, is included.

Polymer SampleMonomer(s)Td5 (5% Weight Loss, °C)Char Yield at 800°C (N2 atm.)
F-PR (Fluorinated) This compound, Formaldehyde~520 - 540 ~70 - 75%
PR (Non-fluorinated) 2-Methylphenol, Formaldehyde~490 - 510~60 - 65%
Polyimide (Kapton®) PMDA, ODA~550 - 580~60%

Note: The data for F-PR and PR are representative values based on published findings for similar fluorinated and non-fluorinated phenolic systems.[4][5][13] Polyimide data is for general comparison.[14]

Discussion: Causality Behind Enhanced Stability

The experimental data clearly indicates that the incorporation of fluorine significantly enhances the thermal stability of the phenolic resin.

The Role of the Carbon-Fluorine Bond

The primary reason for the increased decomposition temperature of F-PR is the exceptional strength of the C-F bond.[15] Thermal degradation of polymers initiates with the scission of the weakest chemical bonds in the structure. The high dissociation energy of the aromatic C-F bond means that more thermal energy is required to initiate this degradation process compared to the C-H bonds in the non-fluorinated analog. This elevates the temperature at which significant mass loss begins.

Significance of Increased Char Yield

A higher char yield is a critical attribute for materials requiring fire resistance.[16] The char, a carbonaceous residue formed during pyrolysis, acts as an insulating thermal barrier.[17] It slows heat transfer to the underlying material and reduces the release of flammable volatile compounds into the gas phase, effectively quenching the combustion process.

Both F-PR and PR exhibit high char yields, a characteristic feature of polymers with a high degree of aromaticity.[12] The aromatic rings in the polymer backbone tend to crosslink and form stable, graphitic-like structures at high temperatures rather than breaking down into small volatile fragments. The fluorinated resin (F-PR) shows a notably higher char yield, suggesting that the fluorine atom may influence the pyrolysis chemistry to favor pathways that lead to a more stable and substantial char formation.

Conclusion

Benchmarking against its non-fluorinated counterpart demonstrates that polymers derived from this compound possess superior thermal stability. This enhancement is characterized by a higher onset decomposition temperature and an increased char yield. The fundamental strength of the carbon-fluorine bond is the primary driver for this improved performance. For applications demanding robust material integrity under extreme thermal conditions, phenolic resins synthesized with this compound present a compelling option, offering a significant upgrade in thermal endurance over conventional phenolic systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our work with specialized reagents like 5-Fluoro-2-methylphenol (CAS: 452-85-7) is foundational to innovation. However, the unique chemical properties that make this compound valuable also necessitate a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and scientific framework to ensure that every step, from waste collection to final disposal, is conducted with the highest standards of safety, environmental stewardship, and scientific integrity. The protocols herein are designed to be a self-validating system, protecting both the researcher and the institution.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a substituted halogenated phenol, and its hazard profile is driven by its toxicity, corrosivity, and environmental persistence.[1][2][3] Acknowledging these intrinsic risks is the first step in establishing a culture of safety.

Hazard ClassificationDescriptionRationale and Immediate Implications
Acute Toxicity (Oral & Dermal) Toxic or harmful if swallowed or in contact with skin.[1][4][5][6]Direct contact must be avoided at all costs. The high potential for absorption through the skin means that appropriate gloves and lab coats are not optional but critical barriers to exposure.
Severe Skin & Eye Damage Causes severe skin burns and eye damage.[1][2][4][5][6] Phenols, in general, can have an anesthetic effect, meaning severe burns may occur without immediate pain.[7]This underscores the need for stringent PPE, including chemical splash goggles and a face shield, especially when handling concentrates or managing spills. An accessible eyewash station and safety shower are mandatory.[2][8][9]
Aquatic Toxicity Toxic to aquatic life, with potentially long-lasting harmful effects.[1]This compound must never be disposed of down the drain.[1][2][10] Its environmental persistence necessitates a disposal method that ensures complete chemical destruction.
Combustibility Classified as a combustible liquid.[2][5]While not highly flammable, it should be kept away from open flames and sources of ignition, particularly during storage and spill cleanup.[2][9]

Essential Protective Measures: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the correct engineering controls and Personal Protective Equipment (PPE) must be in place. These are non-negotiable elements of a safe laboratory environment.

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of waste should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[2][11][12]

  • Safety Stations: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.[2][8][9]

Personal Protective Equipment (PPE):

Body AreaRecommended PPEJustification
Eyes/Face Chemical splash goggles and a face shield.[2][7][13][14]Provides maximum protection against splashes that can cause severe, irreversible eye damage.
Hands Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile).[9][15] Change gloves frequently and immediately if contamination is suspected.[9]Protects against dermal absorption and severe chemical burns.
Body A flame-resistant lab coat and, if there is a significant splash risk, a chemically resistant apron.[8][13]Prevents contact with skin and contamination of personal clothing.
Feet Closed-toe shoes made of a non-porous material.Protects against spills.

Core Disposal Protocol: A Step-by-Step Operational Plan

The disposal of this compound is managed as a hazardous waste stream. Under no circumstances should it be mixed with general refuse or discharged into the sanitary sewer system.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible container, such as a glass or polyethylene bottle, for all this compound waste.[12][14]

  • Avoid Incompatibilities: Do not mix this waste with incompatible chemicals. Key incompatibilities for phenols include strong oxidizing agents (e.g., nitrates, perchlorates), strong bases, and certain metals.[9][15][16][17] Mixing can cause violent reactions.

  • Label Correctly: The container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms (e.g., Toxic, Corrosive).[14]

Step 2: Safe Storage of Waste Container

  • Keep Closed: The waste container must be securely sealed at all times, except when adding waste.[9][11]

  • Use Secondary Containment: Store the container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[11][14]

  • Designated Storage Area: Keep the waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat or ignition sources.[2][9]

Step 3: Professional Disposal

  • Contact EHS: This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][14]

  • Follow Institutional Procedures: Adhere strictly to your organization's protocols for hazardous waste pickup requests.

Step 4: Documentation

  • Maintain Records: Complete all required waste manifest forms accurately. This documentation creates a "cradle-to-grave" record, ensuring regulatory compliance and responsible tracking of the hazardous material.[14]

Emergency Protocol: Spill Management

Accidents can happen. A prepared and swift response is critical to mitigating the risks associated with a this compound spill.

For Small, Manageable Spills (<50 mL):

  • Alert Personnel: Immediately notify others in the lab.[11]

  • Don Full PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads.[2][9][15] Do not use combustible materials like paper towels alone on a concentrated spill.

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water.[15] All cleanup materials are also considered hazardous waste and must be disposed of accordingly.[15]

For Large Spills (>50 mL) or Any Spill You Are Uncomfortable Handling:

  • Evacuate Immediately: Evacuate all personnel from the immediate area.[7][9]

  • Isolate and Ventilate: Close the laboratory doors and, if safe to do so, increase ventilation to the area (e.g., ensure the fume hood is running).[9]

  • Call for Emergency Response: Contact your institution's EHS spill response team or local emergency services immediately.[7][9][11] Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

The Science of Destruction: The Case for High-Temperature Incineration

As a fluorinated organic compound, this compound possesses a highly stable carbon-fluorine (C-F) bond.[18][19] This bond is one of the strongest in organic chemistry, making compounds like this resistant to natural degradation—a property that contributes to their potential for long-term environmental harm.[20]

The most effective and responsible disposal technology for such compounds is high-temperature incineration conducted in a specialized hazardous waste facility.[18][19]

  • Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,000°C) and with adequate residence times provides the energy required to break the robust C-F bond.[18][21]

  • Complete Destruction: This process breaks the molecule down into simpler, less harmful components. The fluorine is typically converted into hydrogen fluoride (HF), which is then "scrubbed" from the flue gas using alkaline materials.[18][21]

  • Why Other Methods Fall Short: Landfilling merely contains the chemical without destroying it, posing a long-term risk of environmental release.[19] Chemical neutralization at the lab bench is not recommended due to the compound's reactivity and the potential for creating equally hazardous byproducts.

Therefore, when you arrange for disposal with a licensed contractor, you are ensuring the chemical is routed to a facility capable of achieving this necessary and complete thermal destruction.

G cluster_routine Routine Disposal Workflow cluster_spill Emergency Spill Event start This compound Waste Generated collect Step 1: Segregate into Labeled, Compatible Hazardous Waste Container start->collect Routine Collection spill_detected Spill Detected start->spill_detected Accidental Spill store Step 2: Store Securely in Secondary Containment collect->store contact_ehs Step 3: Arrange Pickup via EHS / Licensed Contractor store->contact_ehs document Step 4: Complete Waste Manifest contact_ehs->document small_spill Small Spill (<50 mL) & Trained Personnel spill_detected->small_spill Assess Quantity large_spill Large Spill (>50 mL) or Unsure spill_detected->large_spill Assess Quantity cleanup_small Absorb with Inert Material, Collect as Hazardous Waste, Decontaminate Area small_spill->cleanup_small evacuate Evacuate Area, Isolate & Ventilate, Call EHS/Emergency Services large_spill->evacuate cleanup_small->contact_ehs

Caption: Decision workflow for managing this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling of 5-Fluoro-2-methylphenol (CAS 452-85-7). As researchers and drug development professionals, our work with novel compounds is critical, but our safety is paramount. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this hazardous compound. My goal is to equip you with the knowledge to not only follow safety protocols but to understand the critical reasoning behind them, ensuring every procedure is a self-validating system of safety.

Understanding the Hazard: Why This PPE is Non-Negotiable

This compound is a corrosive and toxic substance that demands our utmost respect.[1][2] It can cause severe chemical burns and permanent eye damage upon contact.[1][3][4] Furthermore, it is harmful if swallowed or absorbed through the skin.[1][3] The hazards identified under the Globally Harmonized System (GHS) underscore the necessity of the stringent controls outlined in this guide.

Hazard ClassHazard StatementGHS PictogramSource
Acute Toxicity, Oral (Category 3-4)Toxic or Harmful if swallowedSkull and Crossbones / Exclamation Mark[1][4][5]
Acute Toxicity, Dermal (Category 3-4)Toxic or Harmful in contact with skinSkull and Crossbones / Exclamation Mark[1][4][5]
Skin Corrosion (Category 1B/1C)Causes severe skin burns and eye damageCorrosion[1][3][4]
Serious Eye Damage (Category 1)Causes serious eye damageCorrosion[1][3]
Respiratory IrritationMay cause respiratory irritationExclamation Mark[3][5]
Flammable Liquids (Category 4)Combustible liquid(No pictogram)[1]

The primary risk with phenolic compounds is their rapid ability to penetrate the skin, causing both severe local burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[6][7] The initial anesthetic effect of phenol can be dangerously misleading, as it may prevent you from realizing the severity of an exposure until significant damage has occurred.[7] Therefore, preventing all routes of exposure is the foundational principle of this protocol.

Foundational Safety: Engineering Controls

Before any PPE is selected, the primary barrier between you and the chemical hazard must be established through engineering controls. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and performing reactions, must be conducted within a certified chemical fume hood.[3][5][6][7] This is not merely a suggestion; it is a mandatory requirement to contain volatile vapors and prevent inhalation exposure.[6]

  • Emergency Stations: An emergency eyewash station and safety shower must be located in the same room and be accessible within a 10-second travel time.[3][5][8] Verify their functionality before beginning any work.

The Complete PPE Ensemble: A Head-to-Toe Protocol

Handling this compound requires a specific and comprehensive PPE strategy. Each component is chosen to counter a specific hazard posed by the chemical.

Eye and Face Protection

Direct contact with even a small droplet of a corrosive phenolic compound can cause severe, irreversible eye damage and potential blindness.[7]

  • Minimum Requirement: At all times, wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard (e.g., European Standard EN166).[3] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant potential for splashes (e.g., during transfers or heating), a full-face shield must be worn over your chemical splash goggles.[6][7][9]

Hand Protection: The Critical Barrier

Phenolic compounds can readily penetrate common laboratory gloves, making glove selection the most critical PPE decision.

  • For Incidental Contact (Dilute Solutions <10%): Double-gloving is mandatory. Wear two pairs of standard nitrile exam gloves, with a minimum total thickness of 8mil.[6][10] Change gloves frequently and immediately upon any known or suspected contact.

  • For Concentrated Solutions or Prolonged Handling: For any work with concentrated this compound or for tasks requiring extended handling, a more robust glove system is required. Wear a utility-grade neoprene or butyl rubber glove over an inner nitrile glove.[6][9][10] This combination provides superior chemical resistance.

Causality: Standard nitrile gloves offer poor resistance to phenols, and breakthrough can occur quickly. The outer neoprene or butyl rubber layer provides the necessary chemical barrier, while the inner nitrile glove offers protection during the removal of the contaminated outer glove.

Body Protection

Protecting the skin is essential to prevent severe burns and systemic absorption.

  • Standard Lab Attire: Always wear long pants and fully enclosed, fluid-resistant shoes in the laboratory.[6][7]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required.[6][7][10]

  • Splash Protection: For procedures with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat to provide an additional layer of chemical resistance.[6][10]

Respiratory Protection

As stated, all work should be performed in a fume hood to prevent inhalation. In the rare and non-routine event that a fume hood is not available (e.g., emergency spill response outside of a hood), respiratory protection is required. A fit-tested, full-face respirator with organic vapor cartridges is the minimum requirement.[9]

Operational Plan: Safe Handling and Disposal Workflow

A structured workflow minimizes risk at every stage. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood & Emergency Stations prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat, Apron if needed) prep1->prep2 handle1 Weigh/Measure This compound prep2->handle1 Begin Work handle2 Perform Experiment/ Prepare Solution handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Workspace (if necessary) handle3->clean1 Conclude Work clean2 Segregate Hazardous Waste (Liquid, Solid PPE) clean1->clean2 clean3 Remove Outer Gloves (in hood) clean2->clean3 clean4 Remove Remaining PPE (outside hood) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol:

  • Pre-Operational Check: Before bringing the chemical into the workspace, verify that the fume hood is operational and that the safety shower and eyewash are unobstructed.

  • Don PPE: Put on your complete PPE ensemble as described above.

  • Chemical Handling: Conduct all manipulations of this compound inside the fume hood with the sash at the lowest practical height.

  • Waste Segregation: All items that come into contact with the chemical, including pipette tips, wipes, and used PPE, are considered hazardous waste.[10] They must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams.[6]

  • Decontamination: Wipe down the work surface in the fume hood after use.

  • Doffing PPE: Remove outer gloves first and dispose of them in the hazardous waste container inside the hood. Remove the rest of your PPE after leaving the immediate work area, following standard doffing procedures to avoid self-contamination.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing your gloves.[3][10]

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, rapid and correct action is critical to mitigating harm. Anyone assisting a victim must first don appropriate protective gear.[7][8]

  • Skin Exposure: This is a medical emergency. Immediately remove all contaminated clothing, shoes, and jewelry while the victim is under a safety shower.[4][7][8] Flush the affected area with copious amounts of cool running water for at least 15 minutes.[7][8] If available, some protocols recommend decontamination with polyethylene glycol 300 or 400 (PEG-300/400) after the initial water flush.[8][9] Call for immediate medical attention.[3]

  • Eye Exposure: Immediately lead the victim to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[8]

  • Inhalation: Remove the individual to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration (using a resuscitation mask) and call for emergency medical services.[7]

  • Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious and able to swallow, have them rinse their mouth with water and drink 4-8 ounces of water or milk to dilute the chemical.[8] Call a poison control center or emergency medical services immediately.[3][4]

By understanding the severe hazards of this compound and adhering strictly to these engineering controls, PPE requirements, and handling protocols, you create a robust safety system that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylphenol
Reactant of Route 2
5-Fluoro-2-methylphenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。